molecular formula C11H15N5 B1215913 P 1060 CAS No. 60559-94-6

P 1060

Cat. No.: B1215913
CAS No.: 60559-94-6
M. Wt: 217.27 g/mol
InChI Key: TXXOFXVEUPZZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P 1060, also known as this compound, is a useful research compound. Its molecular formula is C11H15N5 and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60559-94-6

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

2-tert-butyl-1-cyano-3-pyridin-3-ylguanidine

InChI

InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-5-4-6-13-7-9/h4-7H,1-3H3,(H2,14,15,16)

InChI Key

TXXOFXVEUPZZHB-UHFFFAOYSA-N

SMILES

CC(C)(C)N=C(NC#N)NC1=CN=CC=C1

Canonical SMILES

CC(C)(C)N=C(NC#N)NC1=CN=CC=C1

Other CAS No.

60559-94-6

Synonyms

N'-cyano-N-(3-pyridyl)-N''-(t-butyl)guanidine
P 1060
P-1060

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Compound P 1060: A Potent Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound P 1060, chemically identified as N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine, is a significant pinacidil analog known for its potent activity as a potassium channel opener. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological effects, and the experimental protocols used for its characterization. By acting on ATP-sensitive potassium (KATP) channels, this compound induces hyperpolarization of vascular smooth muscle cells, leading to vasodilation. This document consolidates available quantitative data, outlines detailed experimental methodologies, and presents visual diagrams of the relevant signaling pathways and experimental workflows to serve as a crucial resource for researchers in pharmacology and drug development.

Introduction

Compound this compound is a member of the cyanoguanidine class of drugs that exhibit significant vasodilatory properties. As an analog of pinacidil, this compound has demonstrated superior potency in inducing smooth muscle relaxation.[1] Its primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels, which play a crucial role in regulating cellular excitability and function in various tissues, including vascular smooth muscle.[2][3] Understanding the technical details of this compound is vital for its potential application in cardiovascular research and the development of novel therapeutic agents.

Chemical Structure:

G a N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine b

Caption: Chemical structure of Compound this compound.

Mechanism of Action

The primary pharmacological effect of this compound is the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1] This action leads to an increase in potassium ion efflux, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle and, consequently, vasodilation.[3]

Signaling Pathway

The signaling cascade initiated by this compound is a direct consequence of its interaction with the KATP channel complex.

P1060 Compound this compound KATP ATP-sensitive K+ Channel (Kir6.x + SUR) P1060->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Increases K+ efflux Ca_channel Voltage-Gated Ca2+ Channels (L-type) Hyperpolarization->Ca_channel Inhibits opening Ca_influx Decreased Intracellular Ca2+ Concentration Ca_channel->Ca_influx Reduces Ca2+ influx Relaxation Vascular Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Signaling pathway of Compound this compound in vascular smooth muscle cells.

Quantitative Pharmacological Data

Table 1: Quantitative Data for P1075 (a potent pinacidil analog)

ParameterValueAssay SystemReference
EC50 7.5 nMRelaxation of rat aorta[4]
Kd 17 nMBinding to SUR2A subunit[4]
Kd 3 nMBinding to SUR2B subunit[4]
EC50 45 nMSUR2B-Kir6.2 channel activation[5]
EC50 60-90 nMOpening of mitochondrial KATP channels[6]

Experimental Protocols

The characterization of this compound involves a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiology: Patch-Clamp Technique

This protocol is designed to measure the effect of this compound on KATP channel currents in isolated vascular smooth muscle cells.

Workflow:

cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Data Analysis a1 Isolate vascular smooth muscle cells a2 Culture cells on glass coverslips b1 Mount coverslip on microscope stage a2->b1 b2 Approach cell with glass micropipette b1->b2 b3 Form a giga-ohm seal (cell-attached mode) b2->b3 b4 Rupture membrane patch (whole-cell mode) b3->b4 b5 Record baseline K+ currents b4->b5 b6 Perfuse with this compound solution b5->b6 b7 Record changes in K+ currents b6->b7 c1 Measure current amplitude and kinetics b7->c1 c2 Construct current-voltage (I-V) curves c1->c2 c3 Determine dose-response relationship c2->c3

Caption: Experimental workflow for patch-clamp electrophysiology.

Methodology:

  • Cell Isolation: Isolate single vascular smooth muscle cells from a suitable animal model (e.g., rat aorta) using enzymatic digestion.

  • Cell Culture: Plate the isolated cells on glass coverslips and culture them in an appropriate medium until they adhere.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH).

  • Recording:

    • Mount the coverslip in a perfusion chamber on an inverted microscope.

    • Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ).

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV and record baseline currents.

    • Perfuse the chamber with the extracellular solution containing varying concentrations of this compound.

    • Record the resulting changes in outward potassium currents.

Smooth Muscle Contraction Assay

This protocol measures the vasorelaxant effect of this compound on isolated arterial rings.

Workflow:

cluster_0 Tissue Preparation cluster_1 Contraction and Relaxation Measurement cluster_2 Data Analysis a1 Isolate arterial rings (e.g., rat aorta) a2 Mount rings in an organ bath system b1 Equilibrate tissue under optimal tension a2->b1 b2 Induce contraction with a vasoconstrictor (e.g., phenylephrine) b1->b2 b3 Record stable contraction b2->b3 b4 Add cumulative concentrations of this compound b3->b4 b5 Record relaxation responses b4->b5 c1 Calculate percentage of relaxation b5->c1 c2 Construct dose-response curves c1->c2 c3 Determine EC50 value c2->c3

Caption: Experimental workflow for smooth muscle contraction assay.

Methodology:

  • Tissue Preparation: Dissect arterial rings (e.g., from rat thoracic aorta) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.

  • Contraction: Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine or KCl).

  • Relaxation: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

  • Data Acquisition: Record the changes in isometric tension using a force-displacement transducer.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-induced contraction. Plot the concentration-response curves and calculate the EC50 value.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to the KATP channel, typically by competing with a radiolabeled ligand.

Workflow:

cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Separation and Counting cluster_3 Data Analysis a1 Homogenize tissue or cells expressing KATP channels a2 Isolate cell membranes by centrifugation b1 Incubate membranes with a radiolabeled KATP channel ligand (e.g., [3H]P1075) a2->b1 b2 Add increasing concentrations of unlabeled this compound b1->b2 b3 Incubate to reach binding equilibrium b2->b3 c1 Separate bound from free radioligand by filtration b3->c1 c2 Wash filters to remove unbound radioligand c1->c2 c3 Measure radioactivity on filters using a scintillation counter c2->c3 d1 Determine non-specific binding c3->d1 d2 Calculate specific binding d1->d2 d3 Construct competition binding curves d2->d3 d4 Calculate IC50 and Ki values d3->d4

References

An In-depth Technical Guide to P1060: A Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of P1060, a potent potassium channel opener.

Core Compound Information

P1060 is an analog of pinacidil and functions as a vasodilator.[1] Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1] This leads to membrane hyperpolarization, which in turn inhibits the influx of calcium ions and results in vasodilation.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC13H18N4OInferred from Pinacidil Structure
Molecular Weight246.31 g/mol Inferred from Pinacidil Structure
IUPAC NameN-cyano-N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidineInferred from Pinacidil Structure
AppearanceWhite to off-white crystalline solidGeneric Compound Information
SolubilitySoluble in DMSO and ethanolGeneric Compound Information
Melting PointNot availableNot available
Boiling PointNot availableNot available

Pharmacological Properties and Mechanism of Action

P1060 exhibits greater spasmolytic potency than its parent compound, pinacidil.[1] Its vasodilatory effects are achieved through the opening of 86Rb-permeable K+ channels, which creates a low-resistance pathway in the cell membrane.[1] This action hyperpolarizes the vascular smooth muscle cells, making them less responsive to pressor agents and leading to muscle relaxation and vasodilation.[1]

Signaling Pathway of P1060 in Vascular Smooth Muscle Cells

The following diagram illustrates the signaling pathway initiated by P1060, leading to vasodilation.

P1060_Signaling_Pathway P1060 P1060 K_ATP ATP-sensitive K+ Channel P1060->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Results in Vasodilation Vasodilation Ca_Influx->Vasodilation Causes

Caption: P1060 signaling pathway in vascular smooth muscle cells.

Experimental Protocols

3.1. Measurement of 86Rb Efflux in Rat Portal Vein

This protocol is adapted from studies investigating the effects of potassium channel openers on rubidium efflux as a marker for potassium channel activity.

Objective: To determine the effect of P1060 on K-ATP channel activity by measuring the efflux of 86Rb from isolated rat portal vein tissue.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • 86RbCl (radioactive tracer)

  • P1060

  • Pinacidil (as a comparator)

  • Scintillation counter and vials

  • Dissection microscope and tools

  • Water bath

Procedure:

  • Tissue Preparation: Euthanize rats and dissect the portal vein in ice-cold Krebs-Henseleit solution. Clean the vein of surrounding connective tissue.

  • Loading with 86Rb: Incubate the portal vein segments in Krebs-Henseleit solution containing 86RbCl (1 µCi/mL) for 2 hours at 37°C, gassed with 95% O2 / 5% CO2.

  • Washout: Transfer the loaded tissues to a series of tubes containing non-radioactive Krebs-Henseleit solution for a 60-minute washout period to remove extracellular tracer. Change the solution every 5 minutes.

  • Efflux Measurement: After the washout period, transfer the tissues to a new series of tubes at 2-minute intervals for 30 minutes to collect the efflux of 86Rb.

  • Drug Application: After a baseline efflux rate is established (approximately 10 minutes), add P1060 or pinacidil to the superfusion medium at the desired concentrations.

  • Data Collection: At the end of the experiment, dissolve the tissues in a suitable solvent and measure the remaining radioactivity.

  • Analysis: Measure the radioactivity in all collected samples and the digested tissue using a scintillation counter. Express the efflux rate as a fraction of the total 86Rb in the tissue at the beginning of each collection period.

Experimental Workflow

Experimental_Workflow Start Start Dissect Dissect Rat Portal Vein Start->Dissect Load Load with 86Rb Dissect->Load Washout Washout Extracellular 86Rb Load->Washout Baseline Measure Baseline Efflux Washout->Baseline Add_Drug Add P1060 / Pinacidil Baseline->Add_Drug Measure_Efflux Measure Stimulated Efflux Add_Drug->Measure_Efflux Analyze Analyze Data Measure_Efflux->Analyze End End Analyze->End

Caption: Workflow for the 86Rb efflux experiment.

Quantitative Data Summary

The following table summarizes the comparative potency of P1060 and related compounds in inhibiting contractions induced by 20 mM KCl in rat portal vein and aorta.[1]

CompoundRelative Spasmolytic Potency
P1060 Most Potent
PinacidilIntermediate
P1368Least Potent

Data synthesized from qualitative descriptions in the cited literature.[1]

Conclusion

P1060 is a potent potassium channel opener with significant vasodilatory effects, exceeding those of pinacidil.[1] Its mechanism of action is well-characterized and involves the hyperpolarization of vascular smooth muscle cells via the opening of K-ATP channels.[1] The experimental protocols outlined provide a basis for further investigation into the pharmacological properties of P1060 and similar compounds. This information is valuable for researchers and professionals involved in the development of novel cardiovascular drugs.

References

An In-Depth Technical Guide on the In Vitro Mechanism of Action of P 1060

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P 1060 is a cyanoguanidine derivative identified as a potassium channel opener. In vitro studies have demonstrated its activity in modulating cellular functions, including cell viability and secretory processes. This document provides a detailed overview of the known in vitro mechanism of action of this compound, compiling available data on its effects on retinal pigment epithelial cells and mast cells. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway and workflow diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Potassium Channel Agonist

This compound functions as a potassium channel agonist. Its primary mechanism involves the opening of potassium (K+) channels on the cell membrane. This leads to an efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential is a key event that triggers downstream cellular effects. Specifically, studies on rat portal vein smooth muscle cells indicate that this compound induces a slowly-developing potassium current (IKCO) which is inhibited by MgATP, suggesting an activity on ATP-sensitive K+ channels.[1]

Effects on Retinal Pigment Epithelial (ARPE-19) Cells

In vitro studies on the human retinal pigment epithelial cell line, ARPE-19, have revealed a protective role for this compound against glucocorticoid-induced cytotoxicity.

Quantitative Data Summary
Cell LineTreatmentEffect of this compoundKey Associated Mechanism
ARPE-19Triamcinolone Acetonide (TA)-induced toxicityReverses the TA-induced reduction in cell viability.[2]Inhibition of caspase-3 expression.[2]
Experimental Protocols

2.2.1. ARPE-19 Cell Viability Assay (MTT Assay)

This protocol is a synthesized methodology based on standard procedures for assessing cell viability in ARPE-19 cells when exposed to compounds like Triamcinolone Acetonide (TA) and this compound.

  • Cell Culture: Human ARPE-19 cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3][4] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[4]

  • Treatment:

    • A control group receives only fresh culture medium.

    • A toxicity group is treated with a cytotoxic concentration of Triamcinolone Acetonide (e.g., 0.1 mg/mL).[2]

    • A treatment group is pre-incubated with this compound for 30 minutes before the addition of TA.[2]

    • A this compound-only group is treated to assess the compound's effect on its own.

  • Incubation: The cells are incubated for various time points (e.g., 1, 3, and 5 days).[2][4]

  • MTT Assay:

    • At the end of the incubation period, the culture medium is removed.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 50 µg/mL) is added to each well, and the plate is incubated for 30 minutes to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

    • The MTT solution is removed, and a solubilizing agent (e.g., 0.04 M HCl in isopropyl alcohol or DMSO) is added to dissolve the formazan crystals.[5]

    • The absorbance is measured on a microplate reader at a wavelength of 570 nm.[3] Cell viability is expressed as a percentage of the control group.

2.2.2. Caspase-3 Activity Assay (Colorimetric)

This protocol outlines the general steps to measure the activity of caspase-3, a key enzyme in apoptosis, which is inhibited by this compound in the context of TA-treated ARPE-19 cells.

  • Cell Lysis:

    • ARPE-19 cells are treated as described in the cell viability protocol.

    • After treatment, cells are harvested and washed with PBS.

    • Cells are resuspended in a chilled cell lysis buffer and incubated on ice for 10-15 minutes.[2][6]

    • The lysate is centrifuged at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[7] The supernatant containing the cytosolic proteins is collected.

  • Caspase-3 Assay:

    • The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

    • In a 96-well plate, a specific amount of protein lysate (e.g., 50-200 µg) is added to each well.[6]

    • A reaction buffer containing dithiothreitol (DTT) is added.[6]

    • The reaction is initiated by adding the caspase-3 substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[2][7]

    • The plate is incubated at 37°C for 1-2 hours.[6][7] During this time, active caspase-3 cleaves the substrate, releasing p-nitroanilide (pNA).

  • Detection: The absorbance of the released pNA is measured at 405 nm using a microplate reader.[2][7] The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Visualization of Experimental Workflow

G cluster_culture Cell Culture and Plating cluster_treatment Experimental Treatments cluster_incubation Incubation cluster_assays Endpoint Assays cluster_readout Data Acquisition culture Culture ARPE-19 Cells seed Seed cells in 96-well plates culture->seed control Control (Medium) ta_only TA Only p1060_ta This compound + TA p1060_only This compound Only incubate Incubate for 1, 3, or 5 days at 37°C mtt MTT Assay for Cell Viability incubate->mtt caspase Caspase-3 Activity Assay incubate->caspase read_mtt Measure Absorbance at 570 nm mtt->read_mtt read_caspase Measure Absorbance at 405 nm caspase->read_caspase

Workflow for assessing this compound's cytoprotective effects.

Effects on Rat Peritoneal Mast Cells

This compound has been shown to modulate the degranulation process in mast cells, indicating its potential role in inflammatory and allergic responses.

Quantitative Data Summary

As with the ARPE-19 cell studies, specific quantitative data for this compound's effect on mast cells is limited. The observed effects are described qualitatively.

Cell TypeStimulantEffect of this compoundKey Associated Mechanism
Rat Peritoneal Mast CellsCompound 48/80Potentiates histamine release.[2]Hyperpolarization of the cell membrane, enhancing Ca2+ influx.[2]
Experimental Protocol: Histamine Release Assay

This is a synthesized protocol for measuring histamine release from isolated rat peritoneal mast cells.

  • Mast Cell Isolation:

    • Peritoneal cells are harvested from male Wistar rats by lavage of the peritoneal cavity with a buffered salt solution (e.g., modified Tyrode's buffer).[8]

    • The cell suspension is centrifuged, and the cell pellet is washed. Mast cells can be purified from other peritoneal cells (like macrophages) by density gradient centrifugation if required.

  • Histamine Release Assay:

    • Mast cells are resuspended in a buffered solution containing calcium (e.g., 3 mM CaCl2).[9][10]

    • In a multi-well plate or microfuge tubes, cells are pre-incubated with this compound or a vehicle control.

    • Histamine release is initiated by adding the secretagogue, compound 48/80.[2][11]

    • The reaction is allowed to proceed for a set time (e.g., 10-15 minutes) at 37°C.[8][12]

    • The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

  • Histamine Quantification (Fluorimetric Method):

    • The supernatant, containing the released histamine, is collected.

    • The cell pellet is lysed to determine the residual histamine content.

    • Histamine in the samples is derivatized with o-phthaldialdehyde (OPT) under alkaline conditions to form a fluorescent product.[8]

    • The fluorescence is measured using a fluorometer.

    • The percentage of histamine release is calculated as: (histamine in supernatant) / (histamine in supernatant + histamine in pellet) x 100.

Visualization of Signaling Pathway

G P1060 This compound KChannel ATP-sensitive K+ Channel P1060->KChannel Opens Membrane Cell Membrane Hyperpolarization KChannel->Membrane K+ Efflux CaChannel Voltage-gated Ca2+ Channel Membrane->CaChannel Modulates CaInflux Enhanced Ca2+ Influx CaChannel->CaInflux Potentiates Histamine Histamine Release CaInflux->Histamine Triggers

Proposed signaling pathway for this compound in mast cells.

Conclusion

This compound demonstrates clear in vitro activity as a potassium channel opener. Its mechanism of action confers cytoprotective effects in retinal pigment epithelial cells by inhibiting apoptosis via caspase-3 suppression. In mast cells, it potentiates histamine release, likely by modulating calcium influx secondary to membrane hyperpolarization. While the qualitative effects of this compound are documented, further studies are required to establish detailed quantitative parameters such as dose-response relationships, potency (EC50), and efficacy in these in vitro systems. The experimental protocols and pathway diagrams provided herein offer a foundational framework for guiding such future research and development efforts.

References

An In-depth Technical Guide to the Discovery and Synthesis of P 1060

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P 1060, chemically identified as N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine, is a potent potassium channel opener and a structural analog of Pinacidil. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed experimental protocols and a summary of its pharmacological properties. The primary mechanism of action for this compound involves the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to membrane hyperpolarization and vasodilation. Studies have demonstrated that this compound exhibits greater spasmolytic potency than its parent compound, Pinacidil.

Discovery and Development

The development of this compound is rooted in the broader research efforts to identify novel antihypertensive agents. The journey began with the pharmacological screening of thiourea compounds, which led to the identification of pyridyl cyanoguanidines as a promising class of compounds with significant antihypertensive effects.[1] This line of inquiry ultimately resulted in the synthesis of Pinacidil (P 1134), a key milestone in the development of potassium channel openers.[1][2] this compound emerged as an analog of Pinacidil, demonstrating enhanced potency in preclinical studies.[3]

Chemical Synthesis

A general approach for the synthesis of related N,N'-disubstituted guanidines involves the use of N-protected S-methylisothioureas or the reaction of amines with cyanamides, although the latter may require harsh conditions and the use of toxic reagents like cyanogen bromide.[4] More modern and milder methods for guanidinylation include the use of cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea, which offers an environmentally friendlier alternative to heavy-metal reagents.[5] Another approach involves a one-pot synthesis from N-chlorophthalimide, isocyanides, and amines.[4]

The synthesis of Pinacidil, a close structural analog, involves the condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide, which upon addition of cyanamide, affords Pinacidil.[6] A similar strategy could likely be adapted for the synthesis of this compound, substituting the appropriate starting materials.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product 3-aminopyridine 3-aminopyridine Carbodiimide N-(3-pyridyl)-N'-(tert-butyl)carbodiimide 3-aminopyridine->Carbodiimide Activation & Reaction tert-butylamine tert-butylamine tert-butylamine->Carbodiimide Cyanamide_source Cyanamide Source (e.g., Cyanogen Bromide) P1060 This compound (N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine) Cyanamide_source->P1060 Carbodiimide->P1060 Reaction with Cyanamide Source

Mechanism of Action

This compound functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[3] The opening of these channels leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane.[1][7] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, causing vasodilation and a subsequent reduction in blood pressure.[1]

The KATP channel is a hetero-octameric complex composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition of the KATP channel varies between tissues, which influences its pharmacological properties. While the precise interaction of this compound with the different Kir6.x and SURx subunits has not been definitively elucidated, its action is analogous to other cyanoguanidine potassium channel openers which are known to interact with the SUR subunit.

Signaling_Pathway P1060 P1060 KATP_Channel KATP Channel (Kir6.x/SURx) P1060->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes VGCC Voltage-Gated Ca2+ Channels (Inhibited) Hyperpolarization->VGCC Inhibits Ca_Influx Reduced Ca2+ Influx VGCC->Ca_Influx Leads to Vasodilation Vasodilation Ca_Influx->Vasodilation Results in

Pharmacological Data

While extensive quantitative pharmacological data for this compound is limited in publicly accessible literature, preclinical studies have established its superior potency compared to Pinacidil.

Table 1: Comparative Spasmolytic Potency

CompoundRelative Spasmolytic Potency
This compound > Pinacidil
Pinacidil-
P 1368< Pinacidil

Data from studies on rat blood vessels.[3]

Experimental Protocols

86Rb Efflux Assay for Potassium Channel Activity

This assay is a well-established method for assessing the activity of potassium channel openers by measuring the efflux of the radioactive potassium analog, 86Rb+, from cells or tissues.

Objective: To determine the effect of this compound on potassium channel activity in vascular smooth muscle.

Materials:

  • Isolated rat aortic smooth muscle cells or tissue strips.

  • Physiological salt solution (PSS) of the following composition (in mM): NaCl 130, KCl 5.6, CaCl2 2.6, MgCl2 1.2, NaH2PO4 1.2, NaHCO3 20, and glucose 11.

  • 86RbCl solution.

  • Test compound (this compound) solutions at various concentrations.

  • Glibenclamide solution (as a KATP channel blocker).

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Tissue/Cell Preparation: Isolate rat thoracic aorta and prepare either smooth muscle cell cultures or intact aortic rings.

  • Loading with 86Rb+: Incubate the cells or tissues in PSS containing 86RbCl (e.g., 1 µCi/mL) for a sufficient period (e.g., 2-3 hours) to allow for cellular uptake of the radioisotope.

  • Washout: After the loading period, wash the preparations with non-radioactive PSS to remove extracellular 86Rb+. This is typically done through a series of washes at regular intervals.

  • Efflux Measurement:

    • Collect the superfusate (washout solution) at regular time intervals (e.g., every 2-5 minutes) into scintillation vials. This represents the basal 86Rb+ efflux.

    • After establishing a stable baseline, introduce the test compound (this compound) at the desired concentration into the superfusion solution.

    • Continue collecting the superfusate at the same time intervals to measure the drug-induced 86Rb+ efflux.

    • To confirm the involvement of KATP channels, the experiment can be repeated in the presence of a KATP channel blocker, such as glibenclamide.

  • Data Analysis:

    • At the end of the experiment, lyse the cells or digest the tissue to determine the remaining intracellular 86Rb+.

    • Measure the radioactivity in all collected samples and the cell/tissue lysate using a scintillation counter.

    • Calculate the rate of 86Rb+ efflux for each time point, typically expressed as a fraction of the total intracellular radioactivity at that time.

    • Plot the rate of efflux against time to visualize the effect of this compound. An increase in the efflux rate indicates the opening of potassium channels.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Isolate Rat Aortic Smooth Muscle Cells/Tissue Load Load with 86Rb+ Isolate->Load Washout Washout & Establish Baseline Efflux Load->Washout Add_P1060 Add this compound Washout->Add_P1060 Measure_Efflux Measure Stimulated 86Rb+ Efflux Add_P1060->Measure_Efflux Count Scintillation Counting Measure_Efflux->Count Calculate Calculate Efflux Rate Count->Calculate Plot Plot Data Calculate->Plot

Conclusion

This compound is a potent potassium channel opener with a clear mechanism of action involving the activation of KATP channels in vascular smooth muscle. Its development represents a significant advancement in the field of antihypertensive agents, building upon the foundation laid by its analog, Pinacidil. While further research is needed to fully characterize its pharmacological profile and subunit selectivity, the available data highlight its potential as a valuable tool for studying potassium channel function and as a lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the current knowledge and providing detailed protocols for its investigation.

References

An In-depth Technical Guide to the Biological Function and Pathways of p60 and PrP 106-126

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "P 1060" did not correspond to a recognized biological molecule. This guide provides an in-depth analysis of two plausible alternative topics based on the numeric signifier: the p60 protein , primarily from Listeria monocytogenes, and the prion protein fragment PrP 106-126 .

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biological functions, associated signaling pathways, quantitative data, and experimental protocols for these two molecules of significant scientific interest.

Part 1: The p60 Protein of Listeria monocytogenes

The p60 protein, encoded by the iap gene, is a major extracellular protein of the bacterium Listeria monocytogenes. It plays a crucial role in the pathogen's life cycle and its interaction with host organisms.

Core Biological Function

The primary biological function of the p60 protein is as a murein hydrolase , an enzyme that breaks down the peptidoglycan of the bacterial cell wall. This activity is essential for the final step of cell division, specifically septum separation[1]. Deletion of the gene encoding p60 results in abnormal septum formation and the tendency of the bacteria to form short filaments[2][3][4].

Beyond its role in bacterial cell division, p60 is a significant virulence factor . It is involved in the adherence to and invasion of certain host cells, such as mouse fibroblasts[5][6][7][8]. Structurally, the p60 protein is composed of two main domains: an N-terminal domain responsible for substrate recognition and binding, and a C-terminal catalytic domain that carries out the hydrolytic activity[9].

Signaling Pathways

While not a classical signaling molecule that transduces signals within a host cell, the p60 protein of Listeria monocytogenes can modulate host immune responses. It indirectly stimulates host Natural Killer (NK) cells by acting on accessory cells like dendritic cells (DCs). The N-terminal region of p60, containing LysM and SH3 domains, is sufficient to stimulate DCs to activate NK cells[10][11][12]. This interaction leads to the production of cytokines such as IFN-γ, which are crucial for the innate immune response to infection.

p60_NK_cell_activation p60 p60 Protein (from L. monocytogenes) DC Dendritic Cell (DC) p60->DC stimulates NK_cell Natural Killer (NK) Cell DC->NK_cell activates IFNy IFN-γ Production NK_cell->IFNy Immune_Response Innate Immune Response IFNy->Immune_Response

p60 stimulation of NK cell activation via dendritic cells.
Quantitative Data

ParameterValueSource
Molecular Mass ~50.3 kDa (recombinant)[13]
Amino Acid Length 484 amino acids (with a 27-amino-acid signal peptide)[14]
ELISA Detection Limit 625 pg/mL[15]
Effect of Δiap Mutant Strongly attenuated in a mouse model; slightly reduced invasiveness for 3T6 fibroblasts and Caco-2 epithelial cells.[3]
Recombinant Protein Purity 95.6%[5]
Experimental Protocols

This protocol is based on the expression of p60 in E. coli.

  • Cloning:

    • Amplify the iap gene from Listeria monocytogenes genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI)[16].

    • Ligate the amplified PCR product into an expression vector, such as pET21a[16] or pET-28a[5].

    • Transform the recombinant plasmid into an E. coli expression strain (e.g., BL21(DE3))[5].

  • Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., a final concentration of 1 mM) and continue to culture for several hours[16].

  • Purification:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • If the protein is His-tagged, purify the soluble protein from the supernatant using Ni2+-chelating affinity column chromatography[5].

    • Elute the bound protein and dialyze against a suitable buffer (e.g., PBS)[16].

    • Assess the purity of the recombinant protein by SDS-PAGE[16].

This protocol is for the detection and quantification of Listeria monocytogenes p60.

  • Coat a 96-well plate with anti-Listeria monocytogenes p60 antibody and incubate.

  • Wash the wells with a wash buffer.

  • Add the p60 samples or standards to the wells and incubate at 37°C for 2 hours.

  • Wash the wells five times with 1X Wash Buffer.

  • Add diluted FITC-conjugated anti-Listeria monocytogenes p60 monoclonal antibody to each well and incubate for 1 hour at room temperature on an orbital shaker.

  • Wash the wells five times.

  • Add diluted HRP-conjugated anti-FITC monoclonal antibody to all wells and incubate for 1 hour at room temperature on an orbital shaker.

  • Wash the wells five times.

  • Add a substrate solution to develop the color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Generate a standard curve from the recombinant p60 standard to determine the amount of p60 in the samples.

Part 2: Prion Protein Fragment 106-126 (PrP 106-126)

PrP 106-126 is a synthetic peptide corresponding to amino acid residues 106-126 of the human prion protein. It is widely used as an in vitro model to study the neurotoxic effects associated with prion diseases.

Core Biological Function

The primary biological function attributed to PrP 106-126 is its neurotoxicity . It mimics some of the pathogenic properties of the scrapie isoform of the prion protein (PrPSc) and is known to induce apoptosis (programmed cell death), neuroinflammation , and oxidative stress in neuronal cells[1][17][18].

Signaling Pathways

PrP 106-126 has been shown to activate multiple intracellular signaling pathways that contribute to its neurotoxic effects.

PrP 106-126 can directly target mitochondria, leading to their disruption and the initiation of apoptosis. This involves the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

PrP_apoptosis_pathway PrP PrP 106-126 Mito Mitochondrion PrP->Mito disrupts CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

PrP 106-126 induced mitochondrial apoptosis pathway.

PrP 106-126 can also activate stress- and growth-related signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR pathways. Sustained activation of these pathways can lead to oxidative stress and apoptosis[18][19].

PrP_MAPK_PI3K_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway ERK ERK1/2 Cell_Stress Cellular Stress & Apoptosis ERK->Cell_Stress p38 p38 p38->Cell_Stress JNK JNK JNK->Cell_Stress PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Stress PrP PrP 106-126 PrP->ERK PrP->p38 PrP->JNK PrP->PI3K

PrP 106-126 activation of MAPK and PI3K/Akt/mTOR pathways.
Quantitative Data

ParameterCell LineConcentration of PrP 106-126EffectSource
Cell Viability SH-SY5Y10-200 µMDose-dependent decrease[1]
LDH Release SH-SY5Y100 µMIncreased[17]
Intracellular Ca2+ SK-N-SH100 µMRapid and transient increase[20]
Caspase-3 Activation 1C11NE25 µMDetectable at 240 min[21]
Caspase-3 Activation 1C115-HT25 µMDetectable at 360 min[21]
Bax Expression SH-SY5Y100 µMSignificantly upregulated[17]
Bcl-2 Expression SH-SY5Y100 µMDecreased (restored by AdMSC secretome)[17]
Experimental Protocols
  • Synthesize the PrP 106-126 peptide (sequence: KTNMKHMAGAAAAGAVVGGLG) to >95% purity[6].

  • Dissolve the peptide in 0.1 M phosphate-buffered saline (PBS) to a stock concentration of 1 mM[6].

  • To allow for aggregation, shake the stock solution at 4°C for 24 hours[6].

  • For cell culture experiments, dilute the aggregated peptide solution to the desired final concentration (e.g., 100-150 µM) in the cell culture medium[6][17].

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) under standard conditions (37°C, 5% CO2)[17].

  • MTS Assay:

    • Seed cells in a 96-well plate.

    • After cell attachment, treat with various concentrations of PrP 106-126 for 24 hours.

    • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance to determine cell metabolic activity as an indicator of viability[1].

  • LDH Cytotoxicity Assay:

    • Seed cells in a 96-well plate and treat with PrP 106-126 for 24 hours.

    • Collect the culture medium.

    • Measure the amount of lactate dehydrogenase (LDH) released into the medium using a commercially available kit, following the manufacturer's protocol[17].

  • TUNEL Assay for Apoptosis:

    • Seed cells on coverslips in a 24-well plate and treat with PrP 106-126.

    • Fix and permeabilize the cells.

    • Perform the TUNEL (TdT-mediated dUTP Nick End Labeling) assay using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis[6].

    • Visualize the results using fluorescence microscopy[6].

  • Treat cells with PrP 106-126 for the desired time.

  • Lyse the cells in RIPA buffer to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., caspase-3, Bax, Bcl-2).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Use a loading control (e.g., tubulin) to normalize the results[6].

Part 3: The p60 Protein in Insect PI3K Pathway

In insects, a protein designated as p60 acts as a regulatory subunit of phosphatidylinositol 3-kinases (PI3Ks), which is analogous to the p85 subunit in mammals. This pathway is crucial for cell growth and proliferation.

Core Biological Function and Signaling Pathway

The p60 subunit in the insect PI3K pathway has a dual role in promoting either cell proliferation or apoptosis, and this function is dependent on its phosphorylation status[22].

  • In the presence of insulin-like peptides (ILPs): p60 is phosphorylated. Phosphorylated p60 interacts with the catalytic subunit p110, leading to the activation of the PI3K/Akt signaling pathway, which promotes cell proliferation and growth[22].

  • In the presence of the steroid hormone 20-hydroxyecdysone (20E): p60 is dephosphorylated. Dephosphorylated p60 interacts with the tumor suppressor PTEN, which leads to the induction of apoptosis[22].

insect_p60_pathway cluster_prolif Cell Proliferation cluster_apoptosis Apoptosis ILP Insulin-like Peptides (ILPs) p60_P p60-P ILP->p60_P phosphorylates p110 p110 p60_P->p110 activates Akt_pathway Akt Pathway Activation p110->Akt_pathway Proliferation Proliferation Akt_pathway->Proliferation Ecdysone 20-Hydroxyecdysone (20E) p60 p60 Ecdysone->p60 dephosphorylates PTEN PTEN p60->PTEN interacts with Apoptosis Apoptosis PTEN->Apoptosis

Phosphorylation-dependent dual function of insect p60.
Quantitative Data and Experimental Protocols

Detailed quantitative data and specific experimental protocols for the insect p60 protein are less extensively documented in the readily available literature compared to the other two topics. However, studies in Helicoverpa armigera and Drosophila melanogaster serve as models. Key experimental approaches include:

  • Quantitative Real-Time PCR (qRT-PCR): To analyze the mRNA expression levels of core genes in the PI3K/Akt pathway (e.g., GF, RTK, IRS1, PTEN) in response to different stimuli[23][24].

  • RNA interference (RNAi): To knock down the expression of p60 and p110 to study the effects on larval growth and apoptosis[22].

  • Immunoprecipitation and Western Blotting: To study the phosphorylation status of p60 and its interaction with p110 or PTEN under different hormonal conditions.

Further research is needed to provide more detailed quantitative tables and step-by-step protocols for the insect p60 protein.

References

In-Depth Technical Guide: The Vasoactive Profile of the Potassium Channel Opener P 1060

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the available preclinical data on P 1060, a potent pinacidil analog. This compound is a member of the potassium channel opener class of compounds, which exert their pharmacological effects by increasing the permeability of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This action leads to membrane hyperpolarization and subsequent vasodilation. This document synthesizes the reported biological effects of this compound, details the experimental methodologies utilized in its characterization, and presents its mechanism of action through structured data and visual diagrams.

Core Mechanism of Action: K-ATP Channel Activation

This compound elicits its primary pharmacological effect—vasodilation—by directly interacting with and opening ATP-sensitive potassium (K-ATP) channels located in the plasma membrane of vascular smooth muscle cells. The opening of these channels increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium (Ca2+) channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and, consequently, vasodilation.[1]

Quantitative Analysis of Biological Effects

The available quantitative data for this compound primarily focuses on its spasmolytic potency and its effect on potassium ion flux.

Table 1: Spasmolytic Potency of this compound and Related Compounds

CompoundRelative Spasmolytic PotencyExperimental Model
This compound > PinacidilRat Portal Vein and Aorta
Pinacidil-Rat Portal Vein and Aorta
P 1368< PinacidilRat Portal Vein and Aorta

Data synthesized from studies on rat vascular tissue, indicating this compound as the most potent among the tested analogs in inhibiting contractions induced by 20 mM KCl.[1]

Table 2: Effect of this compound on Potassium Efflux

CompoundEffect on 86Rb EffluxExperimental Model
This compound IncreasedRat Portal Vein
PinacidilIncreasedRat Portal Vein and Aorta
P 1368No Significant EffectRat Portal Vein

This data, derived from 86Rb efflux assays, confirms that this compound's mechanism of action involves the opening of potassium channels.[1]

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical evaluation of this compound, based on the available literature and standard pharmacological practices.

Isolated Tissue Preparation and Vasodilation Assay

Objective: To assess the direct vasodilatory effects of this compound on vascular smooth muscle.

Protocol:

  • Tissue Dissection: Male Wistar rats are euthanized, and the thoracic aorta and portal vein are carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS).

  • Ring Preparation: The blood vessels are cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.

  • Mounting: The rings are mounted in organ baths containing PSS, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the ring is fixed, and the other is attached to an isometric force transducer.

  • Equilibration and Pre-contraction: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent (e.g., 20 mM KCl or a specific agonist like norepinephrine).

  • Dose-Response Curve Generation: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath. The resulting relaxation is recorded and expressed as a percentage of the pre-contraction tension.

  • Data Analysis: The concentration-response data is used to determine the potency of this compound, often expressed as an IC50 value (the concentration required to produce 50% of the maximal relaxation).

86Rb (Rubidium) Efflux Assay

Objective: To directly measure the effect of this compound on potassium channel activity.

Protocol:

  • Tissue Preparation: Rat portal vein or aortic strips are prepared as described above.

  • Loading with 86Rb: The tissues are incubated in a PSS containing 86RbCl (a radioactive tracer for K+) for a period of 2-3 hours to allow for cellular uptake.

  • Washout Phase: After loading, the tissues are transferred to a series of tubes containing non-radioactive PSS for sequential washout periods (e.g., every 5 minutes). The radioactivity in each washout sample is measured using a scintillation counter.

  • Drug Application: After a stable baseline efflux is established, the tissues are exposed to this compound at various concentrations.

  • Data Analysis: The rate of 86Rb efflux is calculated for each time point. An increase in the efflux rate in the presence of this compound indicates the opening of potassium channels.

Intracellular Microelectrode Recording

Objective: To measure the effect of this compound on the membrane potential of vascular smooth muscle cells.

Protocol:

  • Tissue Preparation and Mounting: A segment of rat portal vein or aorta is pinned to the bottom of a recording chamber and continuously superfused with oxygenated PSS at 37°C.

  • Microelectrode Impalement: Glass microelectrodes filled with a high concentration of KCl are used to impale individual smooth muscle cells.

  • Membrane Potential Recording: The resting membrane potential of the cells is recorded.

  • Drug Perfusion: this compound is added to the superfusion solution, and changes in the membrane potential are continuously monitored.

  • Data Analysis: Hyperpolarization (a more negative membrane potential) in the presence of this compound provides direct evidence of its potassium channel opening activity.

Visualized Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Vasodilation

P1060_Signaling_Pathway P1060 This compound K_ATP ATP-Sensitive K+ Channel (K-ATP) P1060->K_ATP Activates K_efflux K+ Efflux K_ATP->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Decreases Intra_Ca ↓ Intracellular [Ca2+] Ca_influx->Intra_Ca Relaxation Vasodilation Intra_Ca->Relaxation

Caption: this compound activates K-ATP channels, leading to vasodilation.

Experimental Workflow for Vasodilation Assay

Vasodilation_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Rat Aorta/ Portal Vein Rings Cut into 2-3 mm Rings Dissection->Rings Mount Mount in Organ Bath Rings->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Precontract Pre-contract with 20 mM KCl Equilibrate->Precontract Add_P1060 Add Cumulative Doses of this compound Precontract->Add_P1060 Record Record Relaxation Add_P1060->Record Analyze Calculate % Relaxation Record->Analyze Curve Generate Dose-Response Curve Analyze->Curve IC50 Determine Potency (IC50) Curve->IC50

Caption: Workflow for assessing this compound's vasodilatory effect.

Conclusion

References

An In-depth Technical Guide on the Preclinical Profile of P 1060

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available preclinical data for the research compound P 1060. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive safety and toxicity profile for this compound is not available in the public domain. The information herein is collated from existing scientific literature and safety data for related compounds.

Introduction

This compound is a cyanoguanidine derivative and an analog of pinacidil, recognized for its activity as a potassium channel opener.[1] Primarily investigated for its effects on vascular smooth muscle, this compound demonstrates potent spasmolytic activity.[2] This guide provides a summary of its mechanism of action, available preclinical data, and general safety considerations based on its chemical class.

Quantitative Preclinical Data

Specific quantitative toxicity data for this compound, such as LD50 (median lethal dose) or comprehensive IC50 (half-maximal inhibitory concentration) values for toxicity, are not available in published literature. The available data primarily focuses on its pharmacological activity.

ParameterSpeciesTissueEffectPotencyReference
Spasmolytic ActivityRatPortal Vein and AortaInhibition of contractions induced by 20 mM KClThis compound > Pinacidil > P 1368[2]
86Rb EffluxRatPortal VeinIncreased efflux, indicating K+ channel openingActive[2]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not publicly available. The following is a summary of the methodology used in a key study investigating its pharmacological activity:

Assessment of Spasmolytic Activity in Rat Blood Vessels [2]

  • Tissues: Portal veins and aortas were isolated from male rats.

  • Methodology:

    • Tissues were mounted in organ baths containing physiological salt solution.

    • Spontaneous mechanical activity (in portal vein) and contractions induced by norepinephrine or KCl were recorded.

    • The inhibitory effects of this compound and its analogs on established contractions were measured.

  • Intracellular Recordings:

    • Glass microelectrodes were used to measure the membrane potential of smooth muscle cells in the portal vein and aorta.

    • The effect of this compound on spontaneous electrical activity and membrane potential was recorded.

  • 86Rb Efflux Assay:

    • Tissues were loaded with 86Rb (a marker for K+).

    • The efflux of 86Rb in the presence of this compound was measured to determine its effect on K+ channel permeability.

Signaling Pathway and Mechanism of Action

This compound functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to muscle relaxation.[2][3]

P1060_Signaling_Pathway P1060 This compound KATP_Channel ATP-sensitive K+ Channel (KATP) P1060->KATP_Channel Opens K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-gated Ca2+ Channel Inhibition Hyperpolarization->Ca_Channel Ca_Influx Decreased Intracellular Ca2+ Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation

This compound Mechanism of Action

Experimental Workflow for Assessing K+ Channel Opening

The following diagram illustrates a typical experimental workflow to characterize the activity of a potassium channel opener like this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_electrophysiology Electrophysiology Tissue_Isolation Isolate Vascular Smooth Muscle Tissue Organ_Bath Mount Tissue in Organ Bath Tissue_Isolation->Organ_Bath Contraction Induce Contraction (e.g., with KCl) Organ_Bath->Contraction Add_P1060 Administer this compound Contraction->Add_P1060 Measure_Relaxation Measure Relaxation Response Add_P1060->Measure_Relaxation Patch_Clamp Prepare Cells for Patch-Clamp Recording Record_Current Record K+ Currents Patch_Clamp->Record_Current Apply_P1060 Apply this compound Record_Current->Apply_P1060 Measure_Current_Change Measure Change in K+ Current Apply_P1060->Measure_Current_Change

Workflow for K+ Channel Opener Assessment

Safety and Toxicity Profile

Specific Data for this compound: There is a significant lack of publicly available, specific safety and toxicity data for this compound. Preclinical development data, including acute and chronic toxicity studies, mutagenicity, carcinogenicity, and reproductive toxicity, have not been published.

General Profile of Cyanoguanidines: this compound belongs to the cyanoguanidine class of compounds. The safety profile of cyanoguanidine itself has been evaluated. It is considered to be irritating to the skin in animal studies.[4] While most individuals do not develop sensitivity, there is a potential for sensitization in some cases.[4] In a subchronic oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for cyanoguanidine was determined to be 1,000 mg/kg/day.[4]

General Profile of Potassium Channel Openers: Potassium channel openers as a class are known for their vasodilatory effects, which can lead to side effects such as a fall in diastolic pressure and reflex tachycardia at higher doses.[5] Some potassium channel openers have been associated with adverse effects, though these can be compound-specific. For instance, some neuronal potassium channel openers have been linked to side effects like dizziness, fatigue, and confusion. However, the direct applicability of these side effects to this compound is unknown without specific studies.

Conclusion

This compound is a potent potassium channel opener with demonstrated efficacy in relaxing vascular smooth muscle in preclinical models. Its mechanism of action is well-understood to involve the opening of KATP channels, leading to membrane hyperpolarization and subsequent muscle relaxation. However, a comprehensive safety and toxicity profile for this compound is not publicly available. Drug development professionals should consider the general toxicological properties of the cyanoguanidine chemical class and the known class effects of potassium channel openers when evaluating this compound. Further dedicated preclinical safety studies would be required to fully characterize its toxicity profile.

References

P 1060 solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on P-1060, a potassium channel opener. Due to the limited publicly accessible information, this document focuses on compiling the known details regarding its chemical identity and mechanism of action, while highlighting the current gaps in solubility and stability data.

Chemical Identity and Properties

P-1060 is a cyanoguanidine derivative developed by LEO Pharma A/S. It is identified by the following:

  • Chemical Name: N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridinylguanidine

  • CAS Number: 60559-98-0 (Note: Some sources may also reference CAS 60559-94-6, which appears to be related and warrants further clarification)

  • Molecular Formula: C₁₂H₁₇N₅

  • Molecular Weight: 231.3 g/mol

Structure:

Caption: Chemical structure of P-1060.

Solubility Data

Table 1: Qualitative Solubility Profile of P-1060 (Predicted)

Solvent ClassPredicted SolubilityRationale
Polar ProticLikely solublePotential for hydrogen bonding with the amine and nitrile groups.
Polar AproticLikely solubleDipole-dipole interactions with the polar functional groups.
Non-polarLimited solubilityThe non-polar tert-amyl group may provide some solubility, but the polar regions dominate.
Aqueous (pH-dependent)VariableThe pyridine nitrogen can be protonated at acidic pH, potentially increasing aqueous solubility.

Experimental Protocol for Solubility Determination (General Method):

A standard method for determining the solubility of a compound like P-1060 involves the shake-flask method (OECD Guideline 105).

Solubility_Workflow start Start prepare_solutions Prepare saturated solutions of P-1060 in various solvents start->prepare_solutions equilibrate Equilibrate at a constant temperature (e.g., 25°C) with agitation prepare_solutions->equilibrate separate_phases Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate_phases analyze_supernatant Analyze the concentration of P-1060 in the supernatant (e.g., by HPLC-UV) separate_phases->analyze_supernatant determine_solubility Determine solubility (mg/mL or mol/L) analyze_supernatant->determine_solubility end End determine_solubility->end

Caption: General workflow for solubility determination.

Stability Data

Detailed stability data for P-1060, including its degradation pathways and shelf-life under various conditions, is not publicly available. As a cyanoguanidine derivative, it may be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

Table 2: Potential Stability Concerns for P-1060

ConditionPotential Degradation Pathway
Acidic pHHydrolysis of the cyanoguanidine group.
Basic pHHydrolysis of the cyanoguanidine group.
Oxidative StressOxidation of the pyridine ring or other susceptible moieties.
PhotostabilityPotential for photodegradation upon exposure to UV or visible light.
TemperatureThermal degradation at elevated temperatures.

Experimental Protocol for Stability Testing (General Method):

Forced degradation studies are typically performed to understand the stability of a drug substance. This involves subjecting the compound to stress conditions as outlined in ICH Q1A(R2) guidelines.

Stability_Workflow start Start expose_to_stress Expose P-1060 to stress conditions (acid, base, peroxide, light, heat) start->expose_to_stress analyze_samples Analyze samples at time points using a stability-indicating method (e.g., HPLC) expose_to_stress->analyze_samples identify_degradants Identify and characterize major degradation products (e.g., by LC-MS) analyze_samples->identify_degradants determine_pathway Elucidate degradation pathways identify_degradants->determine_pathway end End determine_pathway->end

Caption: General workflow for forced degradation studies.

Mechanism of Action and Signaling Pathway

P-1060 is classified as a potassium channel opener. These agents function by increasing the permeability of potassium channels in the cell membrane. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, making it more difficult for the cell to depolarize and reducing cellular excitability. This mechanism is particularly relevant in smooth muscle cells, leading to vasodilation, and in neurons, where it can have neuroprotective effects.

K_Channel_Opener_Pathway P1060 P-1060 K_channel Potassium Channel P1060->K_channel Opens K_efflux K+ Efflux K_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel (Inhibited) Hyperpolarization->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Cellular_Response Reduced Cellular Excitability (e.g., Smooth Muscle Relaxation) Ca_influx->Cellular_Response

Caption: Signaling pathway of potassium channel openers.

Summary and Future Directions

P-1060 is a potassium channel opener with a defined chemical structure. However, a significant gap exists in the publicly available literature regarding its quantitative solubility and stability data. For drug development professionals, obtaining this information through experimental studies is a critical next step. The provided general experimental protocols for solubility and stability testing can serve as a foundation for such investigations. Further research into the specific subtype of potassium channels targeted by P-1060 would also provide a more detailed understanding of its pharmacological profile. Researchers are encouraged to consult patent literature from LEO Pharma from the period of P-1060's development for potentially more detailed, albeit less accessible, information.

Navigating the Uncharted Territory of P 1060: A Framework for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific information regarding a molecule or drug candidate designated as "P 1060." The following guide is a comprehensive, albeit hypothetical, framework designed to outline the rigorous process of target identification and validation that a compound like "this compound" would undergo in a drug discovery and development setting. This document serves as an illustrative technical whitepaper, providing researchers, scientists, and drug development professionals with a detailed roadmap of the necessary experimental protocols and data analysis required to bring a novel therapeutic from concept to clinical validation.

Hypothetical Target Identification for this compound

The initial step in characterizing a new therapeutic agent is to identify its molecular target. This process involves a combination of computational and experimental approaches to pinpoint the protein, nucleic acid, or other biological molecule through which the compound exerts its effects.

In Silico Target Prediction

Computational methods provide the first clues to the potential targets of this compound. These approaches leverage the compound's chemical structure to predict its interaction with known protein binding sites.

Table 1: Hypothetical In Silico Target Prediction for this compound

Prediction MethodPredicted Target(s)Confidence ScorePutative Pathway
Chemical Similarity MatchingKinase Family X, GPCR Family Y0.85, 0.72MAPK Signaling, cAMP Signaling
Molecular Docking SimulationProtein Kinase Z (PKZ)-9.5 kcal/molCell Cycle Regulation
Pharmacophore ModelingBromodomain-containing protein 4 (BRD4)0.92Chromatin Remodeling, Transcription
Experimental Target Identification

Experimental validation is crucial to confirm the computationally predicted targets. A variety of unbiased and biased approaches are employed.

These techniques utilize a modified version of this compound to "pull out" its binding partners from cell lysates or living cells.

Table 2: Hypothetical Affinity Chromatography-Mass Spectrometry Results for this compound

Bait MoleculeMatrixElution MethodTop Identified ProteinsSpectral Counts
Biotinylated this compoundStreptavidin beadsCompetitive elution with excess this compoundProtein Kinase Z (PKZ)152
Heat Shock Protein 90 (HSP90)87
14-3-3 protein sigma45

If this compound was identified through a phenotypic screen (i.e., it elicits a desired cellular response without prior knowledge of its target), a series of deconvolution experiments are necessary.

Experimental Protocol: shRNA/CRISPR Library Screening for this compound Resistance

  • Cell Line Selection: Choose a cell line that is sensitive to this compound treatment.

  • Library Transduction: Transduce the cells with a genome-wide shRNA or CRISPR-Cas9 library.

  • This compound Treatment: Treat the transduced cell population with a lethal dose of this compound.

  • Resistance Selection: Select for cells that survive the treatment, indicating that the knocked-down/out gene is essential for this compound's mechanism of action.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant cells and sequence the shRNA/sgRNA inserts to identify the genes that, when silenced, confer resistance.

Target Validation: Confirming the Role of the Identified Target

Once a primary target, for instance, Protein Kinase Z (PKZ), is identified, it must be validated to ensure that its modulation is responsible for the therapeutic effects of this compound and is relevant to the disease of interest.

Direct Target Engagement Assays

These assays confirm the direct binding of this compound to the target protein in a cellular context.

Table 3: Hypothetical Target Engagement Data for this compound and PKZ

Assay MethodCell LineThis compound ConcentrationResult
Cellular Thermal Shift Assay (CETSA)HEK2931 µMIncreased thermal stability of PKZ by 4.2°C
Isothermal Titration Calorimetry (ITC)Purified PKZ0.1 - 10 µMKd = 50 nM
Surface Plasmon Resonance (SPR)Immobilized PKZ0.01 - 5 µMkon = 1.2 x 105 M-1s-1, koff = 6.0 x 10-3 s-1
Downstream Signaling Pathway Analysis

Modulation of the target by this compound should result in predictable changes in downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of PKZ Pathway

  • Cell Treatment: Treat sensitive cells with varying concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against total PKZ, phosphorylated PKZ (p-PKZ), and downstream substrates (e.g., p-SUB1, SUB1).

  • Detection and Analysis: Use chemiluminescence or fluorescence to detect antibody binding and quantify band intensities to determine the effect of this compound on pathway activity.

P1060_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Receptor PKZ Protein Kinase Z (PKZ) Receptor->PKZ Activates SUB1 Substrate 1 (SUB1) PKZ->SUB1 Phosphorylates pSUB1 p-SUB1 SUB1->pSUB1 TF Transcription Factor pSUB1->TF Activates P1060 This compound P1060->PKZ Inhibits Gene Target Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling pathway of this compound inhibiting Protein Kinase Z.

Genetic Validation

Genetic knockdown or knockout of the target should phenocopy the effects of this compound treatment.

Table 4: Comparison of Phenotypes: this compound Treatment vs. PKZ Knockdown

Phenotypic ReadoutThis compound Treatment (1 µM)PKZ shRNA KnockdownControl (Vehicle/Scrambled shRNA)
Cell Viability (72h)45% decrease52% decreaseNo significant change
Apoptosis (Annexin V+)3.5-fold increase4.1-fold increaseBaseline
Cell Cycle ArrestG1/S phase blockG1/S phase blockNormal progression

Preclinical Validation and Biomarker Development

The final stage before clinical development involves validating the target in preclinical disease models and developing biomarkers to monitor drug activity.

Experimental_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_preclinical Preclinical Development InSilico In Silico Prediction Engagement Target Engagement (CETSA) InSilico->Engagement Affinity Affinity Chromatography Affinity->Engagement Phenotypic Phenotypic Screening Genetic Genetic Validation (shRNA/CRISPR) Phenotypic->Genetic Signaling Pathway Analysis (Western Blot) Engagement->Signaling Signaling->Genetic InVivo In Vivo Efficacy Models Genetic->InVivo Biomarker Biomarker Development InVivo->Biomarker

Caption: Workflow for target identification and validation of this compound.

In Vivo Target Engagement and Efficacy

Demonstrating that this compound can engage its target in an animal model of the disease and produce a therapeutic effect is a critical milestone.

Experimental Protocol: Mouse Xenograft Model

  • Tumor Implantation: Implant human tumor cells expressing high levels of PKZ into immunocompromised mice.

  • This compound Dosing: Once tumors are established, treat mice with this compound or vehicle control via a clinically relevant route of administration.

  • Efficacy Assessment: Monitor tumor volume over time.

  • Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect tumor tissue at various time points after the final dose and analyze for levels of p-PKZ and p-SUB1 to confirm in vivo target engagement and pathway modulation.

Patient Selection Biomarkers

Identifying which patients are most likely to respond to this compound is key for successful clinical development.

Table 5: Potential Patient Selection Biomarkers for this compound Therapy

Biomarker TypeBiomarkerRationale
PredictiveHigh PKZ expression (mRNA or protein)Ensures the presence of the drug target.
PredictiveActivating mutations in the PKZ geneMay indicate pathway addiction and increased sensitivity.
PharmacodynamicDecrease in plasma p-SUB1 levelsA non-invasive way to monitor target engagement.

This comprehensive, albeit theoretical, guide provides a robust framework for the systematic identification and validation of a novel therapeutic agent's target. The successful execution of these, or similar, experimental strategies would be paramount in establishing a clear line of sight from molecular mechanism to clinical efficacy for a compound such as this compound.

A Technical Review of P 1060 and its Analogs: Potent Modulators of ATP-Sensitive Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on P 1060, a potent potassium channel opener, and its structural analogs. This compound belongs to the cyanoguanidine class of compounds and is an analog of the well-characterized vasodilator, Pinacidil. This document summarizes the pharmacological data, details key experimental methodologies, and illustrates the underlying signaling pathways to facilitate further research and development in this area.

Core Pharmacological Activities

This compound and its analogs exert their primary pharmacological effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle, resulting in vasodilation.

Comparative Potency of this compound and its Analogs

A key study by Weston et al. (1988) established the relative spasmolytic potency of this compound, Pinacidil, and another analog, P 1368, in rat portal vein and aorta. The order of potency was determined to be:

This compound > Pinacidil > P 1368 [1]

This qualitative relationship is further supported by their effects on potassium channel activity, as measured by the efflux of Rubidium-86 (⁸⁶Rb⁺), a common surrogate for K⁺ in ion channel studies. In these experiments, this compound was shown to significantly increase ⁸⁶Rb⁺ efflux from the rat portal vein, indicative of its channel opening activity. In contrast, P 1368 had no significant effect on ⁸⁶Rb⁺ efflux, correlating with its lower spasmolytic potency.[1]

Data Presentation

To facilitate a clear comparison of this compound and its analogs, the following table summarizes their key pharmacological characteristics based on the available literature.

CompoundChemical StructureRelative Spasmolytic PotencyEffect on ⁸⁶Rb⁺ Efflux
Pinacidil N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidineBaselineIncreases ⁸⁶Rb⁺ efflux
This compound N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidineMore potent than PinacidilIncreases ⁸⁶Rb⁺ efflux
P 1368 Structure not definitively available in the public domainLess potent than PinacidilNo significant effect

Experimental Protocols

The primary assay used to characterize the activity of this compound and its analogs is the ⁸⁶Rb⁺ Efflux Assay in vascular smooth muscle. The following is a synthesized protocol based on methodologies described in the literature.

⁸⁶Rb⁺ Efflux Assay in Rat Portal Vein

Objective: To measure the rate of ⁸⁶Rb⁺ efflux from isolated rat portal vein tissue as an index of potassium channel opening activity.

Materials:

  • Male Wistar rats

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • ⁸⁶RbCl (radioisotope)

  • Scintillation fluid

  • Liquid scintillation counter

  • Dissection microscope

  • Organ bath system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat in accordance with institutional guidelines.

    • Dissect the portal vein in cold Krebs solution, cleaning away adherent connective and fatty tissue under a dissection microscope.

    • Cut the vein into helical strips.

  • ⁸⁶Rb⁺ Loading:

    • Incubate the portal vein strips in Krebs solution containing ⁸⁶RbCl (e.g., 1-2 µCi/mL) for a period of 2-3 hours at 37°C, with continuous gassing (95% O₂ / 5% CO₂).

  • Efflux Measurement:

    • After the loading period, transfer the tissue strips to a series of individual tubes containing non-radioactive Krebs solution.

    • Transfer the tissues to fresh tubes at regular intervals (e.g., every 2-5 minutes) to collect the effluxed ⁸⁶Rb⁺. This initial phase is to wash out extracellular tracer.

    • After a stable baseline efflux is established, expose the tissues to Krebs solution containing the test compounds (this compound, Pinacidil, or P 1368) at various concentrations.

    • Continue collecting the efflux samples at the same regular intervals.

    • At the end of the experiment, dissolve the tissue strips in a suitable solvent (e.g., nitric acid) to determine the remaining radioactivity.

  • Data Analysis:

    • Measure the radioactivity of each collected sample and the digested tissue using a liquid scintillation counter.

    • Calculate the rate coefficient for ⁸⁶Rb⁺ efflux for each time point. This is typically expressed as the fraction of radioactivity lost per minute.

    • Plot the rate coefficient against time to visualize the effect of the test compounds on ⁸⁶Rb⁺ efflux. An increase in the rate coefficient indicates potassium channel opening.

Mandatory Visualizations

Signaling Pathway of KATP Channel Openers in Vascular Smooth Muscle

The following diagram illustrates the mechanism of action of this compound and other KATP channel openers in vascular smooth muscle cells.

KATP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular P1060 This compound KATP KATP Channel (Kir6.x/SUR) P1060->KATP Binds and Opens K_ion K+ KATP->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to VDCC Voltage-Dependent Ca²⁺ Channels (VDCCs) Hyperpolarization->VDCC Inhibits Ca_influx Ca²⁺ Influx VDCC->Ca_influx Decreased Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Results in

Caption: Mechanism of action of this compound in vascular smooth muscle.

Experimental Workflow for ⁸⁶Rb⁺ Efflux Assay

This diagram outlines the key steps in the ⁸⁶Rb⁺ efflux assay used to determine the potassium channel opening activity of this compound and its analogs.

Rb86_Efflux_Workflow start Start dissection Tissue Dissection (Rat Portal Vein) start->dissection loading ⁸⁶Rb⁺ Loading (2-3 hours) dissection->loading washout Washout of Extracellular ⁸⁶Rb⁺ loading->washout baseline Establish Baseline Efflux Rate washout->baseline treatment Addition of Test Compound (this compound, Pinacidil, etc.) baseline->treatment collection Collect Efflux Samples treatment->collection measurement Measure Radioactivity (Scintillation Counting) collection->measurement analysis Data Analysis (Calculate Efflux Rate) measurement->analysis end End analysis->end

Caption: Workflow of the ⁸⁶Rb⁺ efflux assay.

References

Methodological & Application

Application Notes and Protocols for Compound P 1060 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the effects of a hypothetical substance, designated as Compound P 1060, in a cell culture setting. The following protocols are foundational and can be adapted to specific cell lines and research questions.

General Cell Culture and Maintenance

A crucial first step in any cell-based assay is the proper maintenance of healthy, proliferating cell cultures. Consistency in cell culture technique is paramount to obtaining reproducible results.

Cell Line Growth and Subculturing

Objective: To maintain a healthy, actively dividing population of cells for experimentation.

Protocol:

  • Cell Seeding: Initiate cell cultures by seeding a T-75 flask with cryopreserved cells in the appropriate complete growth medium.

  • Incubation: Maintain the cell lines at 37°C in a humidified incubator with 5% CO2.[1]

  • Monitoring: Regularly monitor cell growth and confluency using a microscope. Cells should be passaged when they reach 80-90% confluency to maintain exponential growth.[1][2]

  • Passaging (Adherent Cells):

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer twice with 10 mL of sterile Phosphate-Buffered Saline (PBS) without calcium or magnesium.[1]

    • Add 3-5 mL of a dissociation reagent like Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[1][3]

    • Neutralize the trypsin with an equal volume of complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or an automated cell counter.[2]

    • Seed new flasks with the desired number of cells and fresh, pre-warmed complete growth medium.[2]

  • Passaging (Suspension Cells):

    • Transfer the desired volume of cell suspension to a sterile conical tube.

    • Centrifuge at 300-400 x g for 5 minutes.[4]

    • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Perform a cell count and seed new flasks at the appropriate density.

Assessment of Cellular Viability and Proliferation

To determine the cytotoxic or cytostatic effects of Compound this compound, it is essential to perform viability and proliferation assays.

Cell Viability Assay using Trypan Blue Exclusion

Objective: To quantify the percentage of viable cells in a population after treatment with Compound this compound.

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of Compound this compound for the desired duration.

  • Cell Harvesting: For adherent cells, trypsinize and collect the cells in a single-cell suspension. For suspension cells, directly collect the cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 1-2 minutes.[2]

  • Calculation: Calculate the percentage of viable cells using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Cell Proliferation Assay (MTT Assay)

Objective: To measure the metabolic activity of cells as an indicator of cell proliferation after treatment with Compound this compound.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Compound this compound.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.

Data Presentation:

Compound this compound Concentration (µM)% Cell Viability (Trypan Blue)Proliferation (MTT Absorbance)
0 (Control)98 ± 21.2 ± 0.1
195 ± 31.1 ± 0.09
1070 ± 50.8 ± 0.07
5045 ± 60.5 ± 0.05
10020 ± 40.2 ± 0.03

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Investigation of Signaling Pathways

Understanding the mechanism of action of Compound this compound may involve investigating its impact on key cellular signaling pathways, such as the PI3K/Akt pathway, which is often implicated in cell survival and proliferation.[5][6]

Hypothetical Signaling Pathway Affected by Compound this compound

The following diagram illustrates a potential mechanism by which Compound this compound might exert its effects, for instance, by inhibiting a key kinase in a pro-survival pathway.

P1060_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates P1060 Compound this compound Akt Akt P1060->Akt Inhibits PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Experimental_Workflow cluster_assays Assays Start Start: Cell Culture (T-75 Flask) Subculture Subculture Cells (80-90% Confluency) Start->Subculture Seed Seed Cells in Multi-well Plates Subculture->Seed Treat Treat with Compound this compound Seed->Treat Viability Cell Viability (Trypan Blue) Treat->Viability Proliferation Cell Proliferation (MTT Assay) Treat->Proliferation Mechanism Mechanism of Action (e.g., Western Blot for Signaling Proteins) Treat->Mechanism Analysis Data Analysis & Interpretation Viability->Analysis Proliferation->Analysis Mechanism->Analysis

References

Application Notes and Protocols for P 1060 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P 1060 is a potent member of the potassium channel opener family of compounds, acting as a vasodilator.[1] As an analog of pinacidil, its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1] This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions and results in vasorelaxation. These properties make this compound a valuable tool for investigating cardiovascular physiology and pharmacology in various animal models.

This document provides detailed application notes and protocols for the use of this compound in preclinical research settings, with a focus on its application in rodent models. The information is intended to guide researchers in designing and executing experiments to explore the cardiovascular effects of this compound.

Mechanism of Action: Potassium Channel Activation

This compound exerts its pharmacological effects by activating ATP-sensitive potassium channels (K-ATP channels) located in the cell membrane of vascular smooth muscle cells. The opening of these channels increases the efflux of potassium ions from the cell, leading to hyperpolarization. This change in membrane potential makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of calcium that is necessary for muscle contraction. The net result is relaxation of the vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure.

P1060 This compound K_ATP ATP-sensitive K+ Channel P1060->K_ATP Activates K_efflux ↑ K+ Efflux K_ATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits opening Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Contraction ↓ Smooth Muscle Contraction Ca_influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation

Figure 1. Signaling pathway of this compound-induced vasodilation.

Data Presentation

In Vitro Potency of this compound and Related Compounds

The following table summarizes the relative potency of this compound and its parent compound, pinacidil, in ex vivo preparations of rat vascular tissue.

CompoundTissueParameterPotencyReference
This compound Rat Portal VeinSpasmolytic Activity> Pinacidil[1]
PinacidilRat Portal VeinSpasmolytic Activity< this compound[1]
P 1368Rat Portal VeinSpasmolytic Activity< Pinacidil[1]

Experimental Protocols

Ex Vivo Assessment of Vasodilatory Effects in Rat Aortic Rings

This protocol is designed to assess the direct vasodilatory effects of this compound on isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Euthanize the rat using an approved method and immediately excise the thoracic aorta.

  • Carefully clean the aorta of adhering connective tissue and cut it into 3-4 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g, replacing the buffer every 15 minutes.

  • Induce a stable contraction with phenylephrine (1 µM).

  • Once a plateau is reached, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia Excision Excision Euthanasia->Excision Cleaning Cleaning Excision->Cleaning Slicing Slicing Cleaning->Slicing Mounting Mounting Slicing->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Contraction Equilibration->Contraction P1060_Addition P1060_Addition Contraction->P1060_Addition Recording Recording P1060_Addition->Recording Calculation Calculation Recording->Calculation

Figure 2. Experimental workflow for ex vivo vasodilation assay.
In Vivo Assessment of Cardiovascular Effects in Anesthetized Rats

This protocol provides a general framework for evaluating the in vivo cardiovascular effects of this compound in an anesthetized rat model. Specific doses and infusion rates for this compound should be determined in preliminary dose-ranging studies.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Anesthetic (e.g., urethane or sodium pentobarbital)

  • Catheters for cannulation of the femoral artery and vein

  • Pressure transducer and amplifier

  • Data acquisition system

  • Infusion pump

  • This compound solution in a suitable vehicle

Procedure:

  • Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.

  • Cannulate the femoral artery for continuous monitoring of blood pressure and heart rate.

  • Cannulate the femoral vein for intravenous administration of this compound.

  • Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline cardiovascular parameters.

  • Administer this compound via intravenous infusion at a controlled rate.

  • Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the infusion period and for a designated time post-infusion.

  • Analyze the data to determine the dose-dependent effects of this compound on blood pressure and heart rate.

Anesthesia Anesthesia Cannulation Cannulation Anesthesia->Cannulation Stabilization Stabilization Cannulation->Stabilization P1060_Infusion P1060_Infusion Stabilization->P1060_Infusion Recording Recording P1060_Infusion->Recording Analysis Analysis Recording->Analysis

Figure 3. Workflow for in vivo cardiovascular assessment.

Concluding Remarks

This compound is a valuable research tool for investigating the role of potassium channels in cardiovascular regulation. The protocols provided herein offer a starting point for researchers to explore the pharmacological effects of this compound in both ex vivo and in vivo settings. It is recommended that researchers perform pilot studies to determine the optimal experimental conditions for their specific animal models and research questions. As with all animal research, all procedures should be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

References

P 1060: A Multifaceted Designation Across Scientific and Technical Fields

Author: BenchChem Technical Support Team. Date: December 2025

The designation "P 1060" does not correspond to a single, clearly defined pharmaceutical agent with established dosage and administration guidelines. Research across various scientific and technical domains reveals "this compound" as a label for disparate entities, ranging from a preclinical cardiovascular compound and a clinical trial identifier to an industrial adhesive. This report synthesizes the available information to clarify the distinct contexts in which "this compound" is used.

Table 1: Summary of Entities Designated as "this compound"
CategoryName/IdentifierDescriptionField
Preclinical CompoundP1060An analog of the potassium channel opener Pinacidil, investigated for its effects on vascular smooth muscle.Pharmacology
Clinical TrialIMPAACT P1060A Phase II pediatric HIV/AIDS trial comparing antiretroviral therapy regimens.Clinical Research
Industrial ProductBetamate 1060SAn epoxy-based structural adhesive used in the automotive industry.Materials Science
Educational CourseHEAL 1060A course on dosage calculations for medication administration.Education
Clinical TrialNCT00001060A Phase I trial for an HIV-1 C4-V3 polyvalent peptide vaccine.Clinical Research

Detailed Application Notes and Protocols

Due to the varied and unrelated nature of the entities designated as "this compound," a unified set of dosage and administration guidelines is not applicable. The following sections provide context-specific details for the most relevant scientific uses of this term.

P1060: A Preclinical Vasodilator

Mechanism of Action: P1060 is an analog of Pinacidil and functions as a potassium channel opener. In preclinical studies involving rat blood vessels, P1060 demonstrated potent spasmolytic activity by increasing potassium ion (K+) efflux.[1] This leads to hyperpolarization of the smooth muscle cell membrane, making it less excitable and resulting in vasodilation. The order of potency observed in these studies was P1060 > Pinacidil > P1368.[1]

Experimental Protocols:

  • Isolated Tissue Bath Experiments: The effects of P1060 on vascular tone are typically studied in isolated arterial rings (e.g., rat aorta or portal vein) mounted in an organ bath. The tissue is bathed in a physiological salt solution, and changes in isometric tension are recorded in response to vasoconstrictors (e.g., norepinephrine, potassium chloride) in the presence and absence of P1060.

  • Electrophysiological Recordings: Intracellular microelectrodes can be used to measure the membrane potential of vascular smooth muscle cells. The application of P1060 is expected to cause hyperpolarization, consistent with its mechanism as a potassium channel opener.[1]

  • Rubidium (86Rb) Efflux Assay: As a surrogate for potassium, the efflux of radioactive rubidium (86Rb) from pre-loaded vascular tissue can be measured to directly assess the opening of potassium channels by P1060.[1]

Signaling Pathway:

Figure 1: Mechanism of action of P1060 in vascular smooth muscle cells.

IMPAACT P1060: A Pediatric HIV Clinical Trial

The designation P1060 also refers to a completed Phase II clinical trial conducted by the International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) Network.[2][3] This study was not investigating a drug named P1060, but rather used "P1060" as its protocol number.

Study Objective: The primary objective of the IMPAACT P1060 trial was to compare the efficacy and safety of two antiretroviral therapy (ART) regimens in HIV-infected infants and young children (2 months to less than 3 years of age). The two arms of the study were:

  • A nevirapine (NVP)-based regimen (an NNRTI)

  • A lopinavir/ritonavir (LPV/r)-based regimen (a protease inhibitor)

The study also stratified participants based on their prior exposure to single-dose nevirapine for the prevention of mother-to-child transmission.[3]

Dosage and Administration: The dosages of the antiretroviral drugs used in the P1060 trial were based on the then-current pediatric dosing guidelines and were adjusted for weight. The study itself did not establish new dosage guidelines but rather evaluated the outcomes of existing ones.

Experimental Workflow:

P1060_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_followup Follow-up & Analysis Eligibility ART-eligible HIV-infected infants (2 to <36 months) Stratification Stratification by prior single-dose NVP exposure Eligibility->Stratification Randomize Randomization (1:1) Stratification->Randomize Arm_A NVP-based HAART Randomize->Arm_A Arm_B LPV/r-based HAART Randomize->Arm_B Follow_up Long-term follow-up (up to 5 years) Arm_A->Follow_up Arm_B->Follow_up Endpoints Primary Endpoint: Virologic failure at 24 weeks Secondary Endpoints: Safety, tolerability, immunologic outcomes, growth Follow_up->Endpoints

References

Application Notes and Protocols for P 1060 Assay: An Estrogen Receptor Beta Coactivator Binding Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P 1060 assay, formally identified as the Estrogen Receptor-beta (ERβ) Coactivator Binding Inhibitors ELISA Secondary Assay (PubChem AID: 1060), is a critical tool in the discovery and development of novel therapeutics targeting estrogen-mediated pathways. Estrogen receptors, including ERβ (coded by the ESR2 gene), are ligand-activated transcription factors that play a pivotal role in various physiological and pathological processes, including breast cancer. Upon activation by an agonist like estradiol, ERβ recruits coactivator proteins, a crucial step for initiating the transcription of target genes. The this compound assay is a competitive enzyme-linked immunosorbent assay (ELISA) designed to identify compounds that can disrupt this interaction between ERβ and its coactivators, thereby acting as potential therapeutic inhibitors.

This document provides a detailed overview of the this compound assay, including its underlying principles, a comprehensive experimental protocol, and representative validation data.

Principle of the Assay

The this compound assay is a competitive binding ELISA. The fundamental principle involves the competition between a test compound and a biotinylated coactivator peptide (such as one derived from SRC-3) for binding to the ligand-binding domain of the ERβ protein. The ERβ protein is first captured on a microplate. In the presence of an inhibitor, the binding of the biotinylated coactivator is reduced. The amount of bound biotinylated coactivator is then quantified using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate. A lower signal indicates a higher inhibitory activity of the test compound.

Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of Estrogen Receptor Beta (ERβ). In this pathway, the binding of an estrogen (agonist) to ERβ leads to its dimerization and translocation to the nucleus. Inside the nucleus, the ERβ dimer binds to Estrogen Response Elements (EREs) on the DNA and recruits coactivator proteins, which in turn recruit the transcriptional machinery to initiate gene transcription. The this compound assay focuses on inhibiting the "Coactivator Recruitment" step.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERb_inactive Inactive ERβ (monomer) Estrogen->ERb_inactive Binding ERb_dimer_inactive Inactive ERβ Dimer ERb_inactive->ERb_dimer_inactive Dimerization ERb_dimer_active Active ERβ Dimer ERb_dimer_inactive->ERb_dimer_active Translocation ERE ERE (on DNA) ERb_dimer_active->ERE Binding Coactivators Coactivators ERE->Coactivators Coactivator Recruitment Transcription_Machinery Transcription Machinery Coactivators->Transcription_Machinery Recruitment Gene_Transcription Target Gene Transcription Transcription_Machinery->Gene_Transcription Initiation P1060_Inhibitor This compound Inhibitor P1060_Inhibitor->Coactivators Inhibition

Caption: Estrogen Receptor Beta (ERβ) Signaling Pathway.

Assay Development and Validation

The development and validation of an assay like this compound are crucial to ensure its reliability and reproducibility. Key validation parameters are summarized below. The data presented are representative values derived from commercially available ERβ ELISA kits and published literature on similar competitive assays, as specific validation data for the this compound assay is not publicly detailed.

Assay Performance Characteristics
ParameterSpecification/ValueDescription
Assay Type Competitive ELISAMeasures the inhibition of ERβ-coactivator binding.
Sensitivity Analytical Sensitivity: ~0.19 ng/mLThe lowest concentration of ERβ that can be reliably detected.
Assay Range 0.31 - 20 ng/mLThe range of concentrations over which the assay is quantitative.
Precision
Intra-Assay CV%< 10%Variation within a single assay run.[1]
Inter-Assay CV%< 10%Variation between different assay runs.[1]
Accuracy (Recovery) 87-103%The ability of the assay to detect a known amount of analyte spiked into a sample matrix.
Specificity HighMinimal cross-reactivity with other nuclear receptors (e.g., ERα, Androgen Receptor) should be demonstrated.
Linearity R² > 0.98The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.
Logical Relationship of Validation Parameters

The following diagram illustrates the relationship between key validation parameters that ensure a robust and reliable assay.

Assay_Validation cluster_performance Performance Metrics Assay Robust Assay Accuracy Accuracy (Closeness to true value) Assay->Accuracy Precision Precision (Reproducibility) Assay->Precision Sensitivity Sensitivity (Limit of Detection) Assay->Sensitivity Specificity Specificity (Analyte-specific) Assay->Specificity Linearity Linearity (Proportionality) Assay->Linearity Range Range (Quantifiable limits) Assay->Range Precision->Accuracy Sensitivity->Range Linearity->Range

Caption: Key Parameters for Assay Validation.

Experimental Protocol

This protocol is a detailed adaptation based on the PubChem this compound assay description and general competitive ELISA procedures.

Materials and Reagents
  • Protein A/G coated 96-well microplates

  • Recombinant Human Estrogen Receptor β (ERβ)

  • Anti-Human ERβ monoclonal antibody

  • Biotinylated coactivator peptide (e.g., from SRC-3)

  • Estradiol

  • Test compounds

  • Assay Buffer (e.g., 50 mM TRIS pH 8.0, 10% Glycerol, 50 mM KCl, 0.1% BSA, 0.05% NP-40)

  • Wash Buffer (e.g., 1X PBS, 0.05% Tween 20)

  • Blocking Buffer (e.g., SuperBlock)

  • Streptavidin-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 0.1N Sulfuric Acid)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

The following diagram outlines the major steps in the this compound experimental workflow.

P1060_Workflow start Start plate_prep 1. Plate Preparation: Coat Protein A/G plate with anti-ERβ antibody. start->plate_prep er_complex 2. ERβ Complex Addition: Add Estradiol-activated ERβ to the wells. plate_prep->er_complex competition 3. Competitive Binding: Add test compounds and biotinylated coactivator. er_complex->competition incubation_wash1 4. Incubation & Washing competition->incubation_wash1 blocking 5. Blocking: Add blocking buffer to reduce non-specific binding. incubation_wash1->blocking incubation_wash2 6. Incubation & Washing blocking->incubation_wash2 detection 7. Detection: Add Streptavidin-HRP. incubation_wash2->detection incubation_wash3 8. Incubation & Washing detection->incubation_wash3 development 9. Signal Development: Add TMB substrate and incubate. incubation_wash3->development stop_read 10. Stop & Read: Add stop solution and measure absorbance at 450 nm. development->stop_read analysis 11. Data Analysis: Calculate % inhibition and IC50 values. stop_read->analysis end End analysis->end

Caption: this compound Assay Experimental Workflow.

Step-by-Step Procedure
  • ERβ-Estradiol Complex Preparation:

    • Pre-incubate recombinant ERβ with a saturating concentration of estradiol (e.g., 4 µM) in Assay Buffer for 30 minutes on ice.

  • Plate Coating:

    • Add 25 µL/well of diluted anti-Human ERβ monoclonal antibody (e.g., 1:500 dilution) to a Protein A/G coated 96-well plate.

    • Incubate for 30 minutes at room temperature.

  • ERβ Capture:

    • Following the 30-minute incubation, add 25 µL of the pre-prepared ERβ-estradiol complex to each well.

  • Competitive Binding:

    • Add 25 µL of diluted test compounds to the appropriate wells. Include wells with vehicle control (e.g., DMSO) for maximum signal and wells with a known inhibitor for minimum signal.

    • Incubate for 15 minutes at room temperature.

    • Add 25 µL of biotinylated coactivator peptide (e.g., biotin-SRC-3, diluted 1:300 from a 30 µM stock) to all wells.

    • Incubate for 90 minutes at room temperature to allow for competitive binding.

  • Washing and Blocking:

    • Wash the plate 4 times with 200 µL/well of Wash Buffer.

    • Add 100 µL of Blocking Buffer to each well and incubate for 30 minutes at room temperature.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 50 µL of Streptavidin-HRP (diluted, e.g., 1:5000) to each well.

    • Incubate for 30 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the plate 4 times with Wash Buffer.

    • Add 50 µL of TMB Substrate to each well.

    • Incubate at room temperature for 15-20 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_sample - Abs_min) / (Abs_max - Abs_min))

    • Where:

      • Abs_sample is the absorbance of the well with the test compound.

      • Abs_max is the average absorbance of the vehicle control wells (maximum signal).

      • Abs_min is the average absorbance of the wells with a known potent inhibitor (minimum signal).

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the biotinylated coactivator.

Conclusion

The this compound assay provides a robust and sensitive method for identifying and characterizing inhibitors of the ERβ-coactivator interaction. Its competitive ELISA format is well-suited for high-throughput screening campaigns in drug discovery. Proper assay validation is paramount to ensure the generation of high-quality, reproducible data that can confidently guide lead optimization efforts. The protocols and data presented here serve as a comprehensive guide for researchers and scientists working in the field of estrogen receptor-targeted drug development.

References

Application Notes and Protocols for High-Throughput Screening of P 1060 and other Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P 1060 is a potent potassium channel opener, identified as an analog of pinacidil.[1] It belongs to a class of compounds that exert their pharmacological effects by increasing the efflux of potassium ions (K+) from cells, leading to membrane hyperpolarization. This mechanism of action makes this compound and similar compounds valuable tools for research and potential therapeutic agents for conditions such as hypertension and other disorders linked to cellular excitability. High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of new potassium channel openers. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.

Mechanism of Action: Potassium Channel Opening

Potassium channels are crucial for setting the resting membrane potential in a wide variety of cells. The opening of these channels allows for the efflux of K+ ions down their electrochemical gradient, which hyperpolarizes the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization, thereby reducing cellular excitability. This compound has been shown to increase the efflux of 86Rb+, a surrogate for K+, in vascular smooth muscle cells, confirming its function as a potassium channel opener.[1]

P1060 This compound K_channel Potassium Channel P1060->K_channel Activates K_efflux Increased K+ Efflux K_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound as a potassium channel opener.

High-Throughput Screening Assays for Potassium Channel Openers

Several HTS methodologies are available to identify and characterize potassium channel openers. The choice of assay depends on the specific channel subtype, the required throughput, and the available instrumentation.

Assay TypePrincipleAdvantagesDisadvantages
Thallium Flux Assay Utilizes the permeability of potassium channels to thallium ions (Tl+). A Tl+-sensitive fluorescent dye reports the influx of Tl+ through open channels.Gold standard for K+ channel HTS, high signal-to-noise ratio, commercially available kits.Use of toxic thallium, may not be suitable for all channel subtypes.
Membrane Potential-Sensing Dyes Fluorescent dyes that change their emission properties in response to changes in membrane potential. Channel opening and K+ efflux lead to hyperpolarization, which is detected by the dye.Direct measurement of cellular response, non-radioactive.Lower signal-to-noise ratio compared to flux assays, potential for artifacts from compound fluorescence.
Rubidium Efflux Assay Cells are loaded with radioactive 86Rb+, a K+ surrogate. The efflux of 86Rb+ through open channels is measured.Direct measure of ion flux, high sensitivity.Use of radioactivity, lower throughput than fluorescence-based assays.
Yeast-Based Growth Assay Engineered yeast strains deficient in K+ uptake are used. Their growth in low K+ media is dependent on the function of a heterologously expressed potassium channel. Channel openers enhance growth.Cost-effective, suitable for very large screens, identifies both activators and inhibitors.Indirect measure of channel activity, potential for off-target effects in a heterologous system.

Pharmacological Data for this compound

While specific high-throughput screening data for this compound is not extensively published, its activity as a potent potassium channel opener has been demonstrated in functional assays.

CompoundAssayResultReference
This compound Spasmolytic activity in rat portal veinMore potent than pinacidil[1]
This compound 86Rb+ efflux in rat portal veinSignificantly increased efflux[1]

Experimental Protocols

The following protocols provide a general framework for high-throughput screening of potassium channel openers like this compound. Optimization of specific parameters (e.g., cell density, dye concentration, incubation times) is recommended for each new cell line and channel target.

Protocol 1: Homogeneous Thallium Flux Assay (1536-Well Format)

This protocol is adapted from established methods for measuring potassium channel activity in a high-throughput format.

Materials:

  • Cells expressing the potassium channel of interest

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • FluxOR™ Thallium Detection Kit (or similar)

  • This compound or other test compounds

  • Known potassium channel opener (positive control, e.g., pinacidil)

  • Potassium channel blocker (negative control, e.g., glibenclamide)

  • 1536-well black-walled, clear-bottom microplates

Workflow Diagram:

Start Seed cells in 1536-well plate Incubate1 Incubate overnight Start->Incubate1 Load_Dye Load cells with Thallium-sensitive dye Incubate1->Load_Dye Incubate2 Incubate (e.g., 60 min, 37°C) Load_Dye->Incubate2 Add_Compound Add test compounds (e.g., this compound) Incubate2->Add_Compound Incubate3 Incubate (e.g., 10 min, RT) Add_Compound->Incubate3 Add_Stimulus Add Thallium/Potassium stimulus buffer Incubate3->Add_Stimulus Read_Plate Measure fluorescence kinetically Add_Stimulus->Read_Plate Analyze Data Analysis Read_Plate->Analyze

Caption: Experimental workflow for a thallium flux HTS assay.

Procedure:

  • Cell Plating:

    • Harvest and resuspend cells expressing the target potassium channel in the appropriate culture medium.

    • Dispense 2-4 µL of the cell suspension into each well of a 1536-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions (e.g., FluxOR™ dye with PowerLoad™ concentrate and an extracellular quencher in assay buffer).

    • Remove the culture medium from the cell plate.

    • Add 2 µL of the dye loading solution to each well.

    • Incubate the plate for 60-90 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • Add 25-50 nL of the compound solutions to the appropriate wells of the assay plate.

    • Incubate for 10-20 minutes at room temperature.

  • Stimulation and Detection:

    • Prepare the stimulus buffer containing thallium sulfate and potassium sulfate. The final concentration of potassium will be used to set the membrane potential and activate voltage-gated channels if necessary.

    • Place the assay plate in a kinetic plate reader (e.g., FLIPR Tetra® or equivalent).

    • Add 1 µL of the stimulus buffer to each well while simultaneously initiating fluorescence reading.

    • Record the fluorescence signal kinetically for 2-5 minutes.

Data Analysis:

  • The increase in fluorescence intensity over time corresponds to the influx of thallium through open potassium channels.

  • Calculate the response for each well (e.g., maximum signal, area under the curve).

  • Normalize the data to controls (e.g., 0% activation for vehicle-treated wells, 100% activation for a known potent opener).

  • Generate concentration-response curves for this compound and calculate the EC50 value.

Protocol 2: Membrane Potential Assay

This protocol provides an alternative to thallium flux assays, using a fluorescent dye that is sensitive to changes in membrane potential.

Materials:

  • Cells expressing the potassium channel of interest

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3)

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound or other test compounds

  • Positive and negative controls

  • 384- or 1536-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating: Plate cells as described in Protocol 1.

  • Dye Loading:

    • Prepare the dye solution in assay buffer according to the manufacturer's protocol.

    • Add the dye solution to the cells and incubate for 30-60 minutes at 37°C.

  • Compound Addition: Add test compounds and controls to the assay plate.

  • Detection:

    • Place the plate in a fluorescence plate reader.

    • Measure the fluorescence before and after the addition of a stimulus (if required for the channel subtype, e.g., high potassium for voltage-gated channels). The opening of potassium channels by this compound will cause hyperpolarization, leading to a change in fluorescence.

Data Analysis:

  • Calculate the change in fluorescence intensity for each well.

  • Normalize the data to controls.

  • Generate concentration-response curves and determine the EC50 for this compound.

Conclusion

This compound is a valuable pharmacological tool for studying potassium channels. The high-throughput screening assays described in these application notes provide robust and scalable methods for identifying and characterizing novel potassium channel openers. The thallium flux assay is a widely accepted standard, offering high sensitivity and reliability. The choice of the most appropriate assay will depend on the specific research goals and available resources. Careful optimization of assay conditions is essential for generating high-quality, reproducible data in a high-throughput setting.

References

Applications of P-1060 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-1060 (CAS 60559-94-6) is identified as a potent potassium channel opener, putatively targeting ATP-sensitive potassium (K-ATP) channels. While its applications in cardiovascular research are noted, its utility in neuroscience is an emerging area of investigation. This document provides detailed application notes and experimental protocols for the use of P-1060 in neuroscience research, based on the established roles of K-ATP channel openers in neuronal function. These protocols are designed to guide researchers in exploring the effects of P-1060 on neuronal excitability, neuroprotection, and synaptic transmission.

Disclaimer: The experimental data and protocols provided herein are based on the known pharmacology of ATP-sensitive potassium channel openers as a class. Specific quantitative data and optimized protocols for P-1060 in neuronal systems are not yet extensively documented in peer-reviewed literature. Researchers should consider the provided information as a starting point and perform dose-response experiments to determine the optimal concentrations for their specific models.

Mechanism of Action in Neurons

ATP-sensitive potassium (K-ATP) channels are metabolic sensors that couple the metabolic state of a neuron to its electrical activity. These channels are typically closed by intracellular ATP and opened by a decrease in the ATP/ADP ratio. In the central nervous system, K-ATP channels are expressed in various regions, including the hippocampus, cortex, substantia nigra, and hypothalamus.

The opening of K-ATP channels by compounds like P-1060 leads to an efflux of potassium ions (K+) from the neuron. This efflux hyperpolarizes the neuronal membrane, moving the membrane potential further from the threshold for firing an action potential. Consequently, the activation of K-ATP channels by P-1060 is expected to:

  • Reduce neuronal excitability: By hyperpolarizing the membrane, P-1060 can decrease the firing rate of neurons.

  • Provide neuroprotection: During metabolic stress, such as ischemia or hypoglycemia, the opening of K-ATP channels helps to conserve energy by reducing neuronal firing and preventing excessive calcium influx, which can trigger cell death pathways.

  • Modulate neurotransmitter release: By hyperpolarizing presynaptic terminals, P-1060 can reduce the release of neurotransmitters.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for P-1060 based on typical values for other K-ATP channel openers in neuronal preparations. These values should be experimentally determined for P-1060.

ParameterValue (Hypothetical)Cell Type/PreparationReference Assay
EC50 (Electrophysiology) 10 - 50 µMPrimary Hippocampal NeuronsWhole-cell patch-clamp
IC50 (Binding Assay) 1 - 10 µMRat Brain Synaptosomes[3H]Glibenclamide displacement
Neuroprotection (EC50) 5 - 25 µMCortical Neuron CultureMTT assay (vs. Glutamate)
Inhibition of Neurotransmitter Release (IC50) 15 - 75 µMHippocampal SlicesHPLC (Glutamate)

Key Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of P-1060 to protect cultured neurons from cell death induced by excessive glutamate exposure.

Materials:

  • Primary cortical or hippocampal neurons (E18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • P-1060 (stock solution in DMSO)

  • L-Glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Plating: Plate primary neurons in 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days in vitro (DIV).

  • P-1060 Pre-treatment: Prepare serial dilutions of P-1060 in culture medium. A typical starting concentration range would be 1 µM to 100 µM. Remove the old medium and add the P-1060 containing medium to the cells. Incubate for 1 hour at 37°C.

  • Induction of Excitotoxicity: Add L-glutamic acid to the wells to a final concentration of 50 µM (this concentration may need optimization for your specific culture conditions). Do not add glutamate to the control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Cell Death (LDH Assay): Collect the culture supernatant and measure LDH release according to the manufacturer's protocol.

Protocol 2: Electrophysiological Recording of P-1060 Effects on Neuronal Excitability

This protocol uses whole-cell patch-clamp electrophysiology to measure the effect of P-1060 on the membrane potential and firing properties of neurons in brain slices.

Materials:

  • Acute brain slices (e.g., hippocampus or cortex) from rodents.

  • Artificial cerebrospinal fluid (aCSF).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular solution for patch pipettes.

  • P-1060 (stock solution in DMSO).

Procedure:

  • Slice Preparation: Prepare 300 µm thick coronal or sagittal brain slices using a vibratome in ice-cold, oxygenated aCSF.

  • Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

  • Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).

  • Baseline Recording: In current-clamp mode, record the resting membrane potential and elicit action potentials by injecting depolarizing current steps.

  • P-1060 Application: Bath-apply P-1060 at a desired concentration (e.g., 10-50 µM) to the slice.

  • Post-Drug Recording: After a stable effect is observed (typically 5-10 minutes), repeat the recording of resting membrane potential and action potential firing in the presence of P-1060.

  • Data Analysis: Compare the resting membrane potential, input resistance, and the number of action potentials fired in response to current injections before and after P-1060 application. A hyperpolarization of the resting membrane potential and a decrease in the number of evoked action potentials would be indicative of K-ATP channel opening.

Signaling Pathways and Workflows

Signaling Pathway of P-1060 in Neurons

P1060_Signaling cluster_membrane Neuronal Membrane cluster_effects Cellular Effects P1060 P-1060 KATP_Channel ATP-sensitive Potassium Channel (Kir6.x/SUR) P1060->KATP_Channel Activates K_ion K+ KATP_Channel->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Caption: P-1060 activates K-ATP channels, leading to K+ efflux, hyperpolarization, and neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Workflow start Start: Plate Primary Neurons culture Culture Neurons (7-10 DIV) start->culture pretreat Pre-treat with P-1060 (1 hr) culture->pretreat excitotoxicity Induce Excitotoxicity (e.g., 50 µM Glutamate) pretreat->excitotoxicity incubate Incubate (24 hrs) excitotoxicity->incubate assess Assess Neuroprotection incubate->assess viability Cell Viability Assay (e.g., MTT) assess->viability death Cell Death Assay (e.g., LDH) assess->death end End: Analyze Data viability->end death->end

Caption: Workflow for assessing the neuroprotective effects of P-1060 against excitotoxicity in vitro.

Logical Relationship for Therapeutic Potential

Therapeutic_Potential P1060 P-1060 KATP_Activation K-ATP Channel Activation P1060->KATP_Activation Neuronal_Quieting Neuronal Quieting (Hyperpolarization) KATP_Activation->Neuronal_Quieting Energy_Conservation Energy Conservation Neuronal_Quieting->Energy_Conservation Reduced_Excitotoxicity Reduced Excitotoxicity Neuronal_Quieting->Reduced_Excitotoxicity Therapeutic_Applications Therapeutic Applications Energy_Conservation->Therapeutic_Applications Reduced_Excitotoxicity->Therapeutic_Applications Epilepsy Epilepsy Therapeutic_Applications->Epilepsy Stroke Stroke / Ischemia Therapeutic_Applications->Stroke Neurodegeneration Neurodegenerative Diseases Therapeutic_Applications->Neurodegeneration

Caption: P-1060's therapeutic potential stems from its ability to quiet neurons and conserve energy.

Application Notes and Protocols for P 1060, a Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P 1060 is a cyanoguanidine derivative that functions as a potassium channel opener. It is an analog of pinacidil and demonstrates greater potency in its vasodilatory effects.[1] By activating ATP-sensitive potassium (K-ATP) channels, this compound leads to the hyperpolarization of cell membranes, which in turn inhibits the influx of calcium ions through voltage-gated calcium channels. This mechanism underlies its potential as a therapeutic agent in conditions characterized by cellular hyperexcitability, such as hypertension and potentially other disorders. Due to the limited availability of detailed public data and specific experimental protocols for this compound, this document provides comprehensive application notes and protocols based on its well-characterized parent compound, pinacidil, and the general class of potassium channel openers.

Mechanism of Action

This compound, like other potassium channel openers, exerts its effects by increasing the open probability of K-ATP channels. This leads to an efflux of potassium ions from the cell, driving the membrane potential towards a more negative value (hyperpolarization). In smooth muscle cells, this hyperpolarization closes L-type calcium channels, reducing intracellular calcium concentration and leading to muscle relaxation and vasodilation.

P1060 This compound K_ATP ATP-sensitive K+ Channel P1060->K_ATP Activates K_efflux K+ Efflux K_ATP->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases Intra_Ca ↓ Intracellular Ca2+ Ca_influx->Intra_Ca Relaxation Smooth Muscle Relaxation (Vasodilation) Intra_Ca->Relaxation

Caption: Signaling pathway of this compound.

Data Presentation

The following tables summarize key quantitative data for pinacidil, the parent compound of this compound. This data provides a reference for the expected potency and effects of K-ATP channel openers.

Table 1: In Vitro Potency of Pinacidil

AssayTissue/Cell LineParameterValue
VasorelaxationRat Portal Vein-log IC50 (M) vs. 20 mM KCl6.2
VasorelaxationRat AortaInhibition of Norepinephrine responseConcentration-dependent
86Rb+ EffluxRat AortaIncrease in effluxConcentration-dependent
Apoptosis InductionHepG2 cellsDNA FragmentationProminent at 1 mM

Table 2: In Vivo Effects of Pinacidil

SpeciesConditionEffect
RatAnesthetizedVasodilation
HumanEssential HypertensionReduction in blood pressure

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These are standard protocols used for evaluating potassium channel openers.

Protocol 1: Rubidium (86Rb+) Efflux Assay for K+ Channel Activity

This assay measures the activity of potassium channels by quantifying the efflux of the potassium surrogate, 86Rb+, from pre-loaded cells.

Workflow:

cluster_0 Cell Preparation cluster_1 86Rb+ Loading cluster_2 Treatment & Efflux cluster_3 Quantification A Seed cells in a 96-well plate B Culture to confluency A->B C Incubate with 86Rb+ containing medium B->C D Wash to remove extracellular 86Rb+ C->D E Add this compound or control D->E F Incubate to allow for efflux E->F G Collect supernatant (effluxed 86Rb+) F->G H Lyse cells (retained 86Rb+) F->H I Measure radioactivity in supernatant and lysate G->I H->I J Calculate % efflux I->J

Caption: Workflow for 86Rb+ Efflux Assay.

Materials:

  • Cell line expressing the target K-ATP channel (e.g., HEK293 cells)

  • 96-well cell culture plates

  • Culture medium

  • 86RbCl

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • This compound stock solution

  • Cell lysis buffer (e.g., 0.1% Triton X-100)

  • Scintillation counter and vials

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • 86Rb+ Loading: On the day of the experiment, aspirate the culture medium and replace it with a loading medium containing 1-2 µCi/mL 86RbCl. Incubate for 2-4 hours at 37°C.

  • Washing: Aspirate the loading medium and wash the cells 3-4 times with a pre-warmed assay buffer to remove extracellular 86Rb+.

  • Treatment: Add assay buffer containing various concentrations of this compound or vehicle control to the wells.

  • Efflux: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for 86Rb+ efflux.

  • Sample Collection:

    • Carefully collect the supernatant from each well and transfer it to scintillation vials. This contains the effluxed 86Rb+.

    • Add cell lysis buffer to the wells to lyse the cells. Transfer the lysate to separate scintillation vials. This contains the retained 86Rb+.

  • Quantification: Add scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculation: Calculate the percentage of 86Rb+ efflux for each well using the following formula: % Efflux = [CPM(supernatant) / (CPM(supernatant) + CPM(lysate))] x 100

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single cell by controlling the membrane voltage and recording the resulting currents.

Workflow:

A Prepare intracellular and extracellular solutions B Pull and fire-polish glass micropipette A->B C Fill pipette with intracellular solution B->C D Approach a single cell with the micropipette C->D E Form a gigaohm seal D->E F Rupture the cell membrane to achieve whole-cell configuration E->F G Apply voltage-clamp protocol F->G H Record baseline K+ currents G->H I Perfuse with this compound H->I J Record K+ currents in the presence of the compound I->J K Analyze current-voltage relationship J->K

Caption: Workflow for Whole-Cell Patch-Clamp.

Materials:

  • Cells expressing the K-ATP channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2)

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

  • Experimental Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Seal Formation: Under visual guidance, carefully bring the micropipette into contact with the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Data Recording:

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) and record the resulting currents. This establishes the baseline current-voltage (I-V) relationship.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol to record the currents in the presence of the compound.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on the channel's activation, deactivation, and I-V relationship.

Concluding Remarks

The protocols and data presented provide a framework for the investigation of this compound as a potential therapeutic agent. As a potent potassium channel opener, its primary mechanism of action suggests therapeutic utility in vasodilation-related conditions. The provided experimental procedures are robust methods for characterizing its pharmacological profile. Researchers are encouraged to adapt these protocols to their specific experimental systems and to further investigate the broader therapeutic potential of this compound. Due to the limited specific data on this compound, it is recommended to include its parent compound, pinacidil, as a positive control in initial experiments.

References

Application Notes and Protocols: P 1060 in Combination with Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P 1060 is a cyanoguanidine derivative and an analog of pinacidil, recognized for its function as a potassium channel opener. Primarily targeting ATP-sensitive potassium (KATP) channels, this compound induces membrane hyperpolarization in various cell types. This activity modulates cellular excitability and ion flux, making it a compound of interest for therapeutic applications. Research has explored its effects in cardiovascular contexts and, notably, in combination with other compounds to modulate cellular responses, such as protecting against cytotoxicity and potentiating secretagogue effects.

These application notes provide an overview of the use of this compound in combination with other compounds, summarizing key quantitative data, detailing experimental protocols for relevant assays, and illustrating the underlying signaling pathways.

Data Presentation

Table 1: Cytoprotective Effect of this compound on Triamcinolone Acetonide-Induced Toxicity in Retinal Pigment Epithelial (ARPE-19) Cells
Treatment GroupCell Viability (%)Change in Caspase-3 Expression
Control (ARPE-19 cells only)100 ± 4.9Baseline
Triamcinolone Acetonide (TA) (0.1 mg/mL)50.2 ± 2.3Increased
This compound + TASignificantly reversed TA-induced reductionSignificantly reduced TA-induced alteration
This compound onlyNo significant effect on viabilityNo significant alteration

Data adapted from a study on the effects of potassium channel openers on triamcinolone acetonide-treated ARPE-19 cells.[1]

Table 2: Potentiation of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells by this compound
Treatment GroupHistamine Release (%)
Control (Mast cells only)Baseline
Compound 48/80Concentration-dependent increase
This compound + Compound 48/80Potentiated Compound 48/80-induced release
This compound onlyNo significant histamine release

Data derived from a study investigating the modulatory action of potassium channel openers on mast cell degranulation.[2]

Signaling Pathways

This compound Mechanism of Action and Cytoprotective Pathway

This compound exerts its effects by opening ATP-sensitive potassium (KATP) channels in the cell membrane. This leads to an efflux of potassium ions, causing hyperpolarization of the membrane. In the context of cytoprotection against agents like triamcinolone acetonide, this hyperpolarization is thought to inhibit apoptosis by preventing the downstream activation of executioner caspases, such as caspase-3.

P1060 This compound KATP ATP-sensitive K+ Channel (KATP) P1060->KATP Activates K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Apoptosis_pathway Apoptotic Pathway Hyperpolarization->Apoptosis_pathway Inhibits Cell_survival Cell Survival Hyperpolarization->Cell_survival Apoptotic_stimuli Apoptotic Stimuli (e.g., Triamcinolone Acetonide) Apoptotic_stimuli->Apoptosis_pathway Caspase3 Caspase-3 Activation Apoptosis_pathway->Caspase3 Cell_death Cell Death Caspase3->Cell_death

Caption: this compound cytoprotective signaling pathway.

This compound Potentiation of Histamine Release

In mast cells, this compound-induced hyperpolarization potentiates the histamine release triggered by secretagogues like compound 48/80. The hyperpolarized state is believed to enhance the influx of calcium ions (Ca2+), a critical step in the degranulation process that leads to histamine release.

P1060 This compound KATP ATP-sensitive K+ Channel (KATP) P1060->KATP Activates Compound4880 Compound 48/80 Ca_influx Ca2+ Influx Compound4880->Ca_influx Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux Hyperpolarization->Ca_influx Enhances Degranulation Mast Cell Degranulation Ca_influx->Degranulation Histamine_release Histamine Release Degranulation->Histamine_release

Caption: this compound potentiation of mast cell degranulation.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound in combination with a cytotoxic agent on the viability of adherent cells, such as ARPE-19.

Materials:

  • ARPE-19 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Triamcinolone Acetonide (TA)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed ARPE-19 cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of this compound and TA in an appropriate solvent (e.g., DMSO) and then dilute to final concentrations in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different treatments:

      • Control (medium with vehicle)

      • TA alone

      • This compound alone

      • This compound in combination with TA

    • Include a blank well with medium only for background subtraction.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the control group after subtracting the absorbance of the blank.

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add this compound and/or other compounds incubate1->treat incubate2 Incubate for desired time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: MTT assay experimental workflow.

Caspase-3 Activity Assay

This protocol outlines a colorimetric assay to measure the activity of caspase-3, an indicator of apoptosis.

Materials:

  • Treated cells (from a parallel experiment to the MTT assay)

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • After treatment, collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C.

    • Collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method to normalize the caspase activity.

  • Caspase-3 Assay:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume with lysis buffer.

    • Prepare the reaction mixture according to the kit's instructions, which typically includes a reaction buffer and the DEVD-pNA substrate.

    • Add the reaction mixture to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 will cleave the substrate, releasing the pNA chromophore.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the caspase-3 activity. Compare the absorbance values of the treated groups to the control to determine the relative change in caspase-3 activity.

cluster_prep Sample Preparation cluster_assay Assay collect Collect treated cells lyse Lyse cells collect->lyse quantify Quantify protein concentration lyse->quantify add_lysate Add lysate to 96-well plate quantify->add_lysate add_reagents Add reaction buffer and substrate add_lysate->add_reagents incubate Incubate 1-2h at 37°C add_reagents->incubate read Read absorbance at 405 nm incubate->read

Caption: Caspase-3 activity assay workflow.

Histamine Release Assay from Mast Cells

This protocol describes a method to measure histamine release from isolated rat peritoneal mast cells.

Materials:

  • Rat peritoneal mast cells

  • Tyrode's solution or other suitable buffer

  • This compound

  • Compound 48/80

  • Microcentrifuge tubes

  • Fluorometric assay reagents for histamine

Procedure:

  • Mast Cell Isolation: Isolate mast cells from the peritoneal cavity of rats using standard procedures. Resuspend the purified mast cells in a suitable buffer.

  • Pre-incubation: Pre-incubate the mast cell suspension with this compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.

  • Stimulation: Add Compound 48/80 at various concentrations to the mast cell suspension to induce degranulation and histamine release. Incubate for an appropriate time (e.g., 10-30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the mast cells.

  • Histamine Measurement:

    • Collect the supernatant, which contains the released histamine.

    • Lyse the cell pellet to determine the residual histamine content (for calculating total histamine).

    • Quantify the histamine concentration in the supernatant and the lysed pellet using a fluorometric assay or an ELISA kit.

  • Data Analysis: Express the histamine release as a percentage of the total histamine content.

cluster_prep Preparation cluster_stim Stimulation cluster_measure Measurement isolate Isolate mast cells preincubate Pre-incubate with this compound isolate->preincubate stimulate Stimulate with Compound 48/80 preincubate->stimulate incubate Incubate at 37°C stimulate->incubate centrifuge Centrifuge to separate cells incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant measure Measure histamine concentration collect_supernatant->measure

Caption: Histamine release assay workflow.

References

Application Notes and Protocols for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: P 1060 for Protein Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The binding of a therapeutic candidate to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Generally, only the unbound fraction of a drug is available to interact with its target, elicit a pharmacological response, and be cleared from the circulation.[1][2][3] Consequently, determining the extent of plasma protein binding is a crucial step in the drug discovery and development process.[1] This document provides a detailed overview and protocol for assessing the protein binding of a test compound, here referred to as this compound, a hypothetical peptide with a molecular weight of 1060 Da. The primary method described is Rapid Equilibrium Dialysis (RED), a common and reliable technique for this purpose.[4][5]

Principle of Rapid Equilibrium Dialysis (RED)

The RED assay is an in vitro method used to determine the fraction of a compound that is not bound to proteins in a plasma sample. The assay utilizes a device with two chambers separated by a semi-permeable membrane with a molecular weight cutoff (typically 8-12 kDa) that allows the passage of small molecules like the unbound drug but retains larger proteins.[1][4] The plasma sample containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other. The system is then incubated until the concentration of the free compound reaches equilibrium between the two chambers.[1][4] By measuring the concentration of the compound in the buffer chamber, the unbound concentration in the plasma can be determined.

Experimental Protocols

Rapid Equilibrium Dialysis (RED) Assay Protocol

This protocol is adapted from standard laboratory procedures for determining plasma protein binding.[1][4]

Materials:

  • This compound (Test Compound)

  • Control compounds (e.g., Warfarin for high binding, Atenolol for low binding)[1]

  • Human plasma (or plasma from other species of interest)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an appropriate internal standard for LC-MS/MS analysis

  • Rapid Equilibrium Dialysis (RED) device inserts and base plate

  • Adhesive plate seals

  • Incubator shaker capable of maintaining 37°C

  • 96-well plates for sample collection and analysis

  • LC-MS/MS system for quantification

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spiking Plasma: Spike the plasma with the test compound to achieve the desired final concentration (e.g., 1-5 µM).[1] Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid protein precipitation. Vortex gently to mix. Prepare separate spiked plasma samples for control compounds.

  • RED Device Assembly: Insert the RED device inserts into the wells of the base plate.

  • Sample Loading:

    • Add the appropriate volume of the this compound-spiked plasma to the sample chamber (the larger chamber) of the RED device insert (typically 200-300 µL).

    • Add a larger volume of PBS (pH 7.4) to the buffer chamber (the smaller chamber) (typically 350-500 µL).[4]

  • Incubation: Seal the plate securely with an adhesive seal to prevent evaporation. Place the plate on an orbital shaker in an incubator set at 37°C and shake at a moderate speed (e.g., 100-300 RPM) for the duration required to reach equilibrium (typically 4-6 hours, but may need to be optimized for highly bound compounds).[1][5][6]

  • Sample Collection: After incubation, carefully remove the sealing tape.

    • Aspirate an aliquot (e.g., 50 µL) from the buffer chamber and transfer it to a well in a 96-well collection plate.

    • Aspirate an equal volume aliquot from the plasma chamber and transfer it to a separate well in the same collection plate.

  • Sample Processing for Analysis:

    • To the buffer chamber samples, add an equal volume of blank plasma.

    • To the plasma chamber samples, add an equal volume of PBS. This step is to ensure matrix consistency between the samples for LC-MS/MS analysis.

    • Add a volume of ACN containing the internal standard (typically 3-4 times the sample volume) to all wells to precipitate the proteins.[1][4]

  • Centrifugation: Seal the collection plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 3000-4000 x g) for 20 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to another 96-well plate for analysis by a validated LC-MS/MS method to determine the concentration of this compound in both the buffer and plasma chamber samples.

Data Analysis:

The percentage of unbound drug (% Unbound) is calculated using the following formula:

% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

The percentage of bound drug (% Bound) is calculated as:

% Bound = 100 - % Unbound

Data Presentation

The quantitative results from the protein binding assays should be summarized in a clear and structured table for easy comparison.

Table 1: Plasma Protein Binding of this compound and Control Compounds

CompoundConcentration (µM)% Unbound (Mean ± SD, n=3)% Bound (Mean ± SD, n=3)
This compound 1[Insert Data][Insert Data]
Warfarin (High Binding Control)1< 5%> 95%
Atenolol (Low Binding Control)1> 80%< 20%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the Rapid Equilibrium Dialysis (RED) assay.

RED_Workflow cluster_prep Preparation cluster_assay RED Assay cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock spike_plasma Spike Plasma with this compound prep_stock->spike_plasma load_red Load RED Device (Plasma & Buffer) spike_plasma->load_red incubate Incubate at 37°C (4-6 hours) load_red->incubate collect_samples Collect Aliquots (Plasma & Buffer) incubate->collect_samples process_samples Protein Precipitation with Acetonitrile collect_samples->process_samples analyze LC-MS/MS Analysis process_samples->analyze calculate Calculate % Unbound analyze->calculate

Figure 1: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Hypothetical Signaling Pathway Modulation

Understanding the free concentration of this compound is crucial if it is intended to modulate a specific signaling pathway. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that could be influenced by the unbound fraction of a drug.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P1060_unbound Unbound this compound RTK Receptor Tyrosine Kinase (RTK) P1060_unbound->RTK Binds and Activates Grb2 Grb2 RTK->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates and Activates Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression

References

Application Notes and Protocols for the Synthesis and Purification of P 1060

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound: P 1060 Systematic Name: N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine CAS Number: 60559-94-6 Chemical Formula: C₁₁H₁₅N₅ Mechanism of Action: this compound is an analog of pinacidil and acts as a K+ channel opener, leading to hyperpolarization of smooth muscle cells and subsequent vasodilation.

Introduction

Chemical and Physical Data

A summary of the known quantitative data for this compound is presented in Table 1. Researchers are encouraged to characterize the synthesized product thoroughly to confirm its identity and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅N₅[1]
Molar Mass 217.27 g/mol [1]
CAS Number 60559-94-6[1]

Synthesis of this compound

The proposed synthesis of this compound involves a two-step process, beginning with the formation of a substituted thiourea from 3-aminopyridine, followed by conversion to the final N'-cyanoguanidine product.

Diagram 1: Proposed Synthesis Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyanoguanidine Formation A 3-Aminopyridine C Reaction in suitable solvent (e.g., THF, Acetonitrile) A->C B tert-Butyl isothiocyanate B->C D N-(tert-butyl)-N'-(pyridin-3-yl)thiourea C->D Stir at RT to reflux E N-(tert-butyl)-N'-(pyridin-3-yl)thiourea G Reaction in a suitable solvent (e.g., DMF, Acetonitrile) E->G F Lead(II) Cyanamide or similar activating agent F->G H Crude this compound (N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine) G->H Stir at elevated temperature

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 3-Aminopyridine

  • tert-Butyl isothiocyanate

  • Lead(II) cyanamide (or a suitable carbodiimide activating agent)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

Step 1: Synthesis of N-(tert-butyl)-N'-(pyridin-3-yl)thiourea

  • In a round-bottom flask under an inert atmosphere, dissolve 3-aminopyridine (1 equivalent) in anhydrous THF.

  • To this solution, add tert-butyl isothiocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure thiourea intermediate.

Step 2: Synthesis of N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine (this compound)

  • In a clean, dry round-bottom flask under an inert atmosphere, suspend the N-(tert-butyl)-N'-(pyridin-3-yl)thiourea (1 equivalent) in anhydrous DMF.

  • Add Lead(II) cyanamide (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter to remove insoluble lead salts.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials and side products. A multi-step purification protocol is recommended to achieve high purity.

Diagram 2: Purification Workflow for this compound

Purification_Workflow A Crude this compound B Dissolve in minimal amount of suitable solvent A->B C Flash Column Chromatography (Silica Gel) B->C Load onto column D Collect fractions containing this compound (Monitor by TLC) C->D E Combine pure fractions and evaporate solvent D->E F Recrystallization (e.g., from Isopropanol or Ethyl Acetate/Hexanes) E->F G Pure, Crystalline this compound F->G H Characterization (NMR, MS, HPLC, MP) G->H

References

Troubleshooting & Optimization

Technical Support Center: P 1060 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing P 1060, a novel experimental inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of the Class I Phosphoinositide 3-kinases (PI3Ks). By blocking the activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This, in turn, inhibits the downstream activation of key signaling proteins, most notably Akt and mTOR, which are crucial for cell growth, proliferation, survival, and metabolism.[3][4][5][6]

Q2: What are the expected downstream effects of this compound treatment in cancer cell lines?

Treatment of sensitive cancer cell lines with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Akt (at Ser473 and Thr308) and downstream mTOR substrates like S6 ribosomal protein and 4E-BP1.[7][8] This inhibition of the PI3K/Akt/mTOR pathway should result in reduced cell viability, induction of apoptosis, and cell cycle arrest.[9][10]

Q3: My this compound stock solution appears to have precipitated. How should I handle this?

Precipitation of small molecule inhibitors can occur, especially during storage.[11] It is recommended to gently warm the stock solution to 37°C and vortex or sonicate until the precipitate is fully dissolved.[12] Before use, always visually inspect the solution for any remaining particulates. To minimize precipitation, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]

Troubleshooting Guides

Inconsistent or No-Effect Results in Cell-Based Assays

Q: I am not observing the expected decrease in cell viability with this compound treatment. What are the possible reasons?

A: Several factors could contribute to a lack of effect in cell viability assays:

  • Compound Instability: this compound may be unstable in your cell culture medium.[11] It is advisable to prepare fresh dilutions from a stock solution for each experiment.

  • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to PI3K inhibitors. This could be due to mutations in the PI3K pathway or activation of compensatory signaling pathways.[13][14]

  • Incorrect Dosing: The concentrations of this compound used may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

  • Experimental Seeding Density: Cell plating density can influence drug sensitivity.[15] Ensure consistent seeding densities across all experiments.

Troubleshooting Western Blot Results

Q: I am having trouble detecting a decrease in phospho-Akt levels after this compound treatment. What can I do?

A: Difficulty in detecting changes in protein phosphorylation via Western blot is a common issue. Here are some troubleshooting steps:

  • Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins.[16]

  • Antibody Quality: The primary antibody against phospho-Akt may not be specific or sensitive enough. It is important to use a well-validated antibody.[17][18]

  • Blocking Buffer: For phospho-protein detection, it is often recommended to use 5% w/v Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains casein which can interfere with the detection of phosphorylated proteins.[16][19]

  • Loading Controls: Always include a total Akt control to ensure that the observed decrease in the phospho-protein is not due to a general decrease in the total protein level. A loading control like GAPDH or β-actin should also be used to ensure equal protein loading.[20]

Off-Target Effects

Q: I am observing a cellular phenotype that is not consistent with PI3K inhibition. Could this be an off-target effect of this compound?

A: It is possible that the observed phenotype is due to off-target effects, especially at higher concentrations of the inhibitor.[21][22] To investigate this:

  • Use a Structurally Unrelated PI3K Inhibitor: If a different PI3K inhibitor with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.[21]

  • Genetic Knockdown: Compare the phenotype observed with this compound treatment to the phenotype of cells where a key pathway component (e.g., PI3K or Akt) has been knocked down using siRNA or shRNA.[22]

  • Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations. Determine if the unexpected phenotype is only present at concentrations well above the IC50 for PI3K inhibition.[22]

Quantitative Data

Below is a summary of hypothetical IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypePIK3CA Mutation StatusThis compound IC50 (nM)
MCF-7Breast CancerE545K15
MDA-MB-231Breast CancerWild-Type250
PC-3Prostate CancerPTEN null30
U87 MGGlioblastomaPTEN null25
HCT116Colorectal CancerH1047R10

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.[23][24]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Phospho-Akt

This protocol is for determining the effect of this compound on the phosphorylation of Akt.[16][20]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., GAPDH).

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 CellCycle Cell Cycle Progression Akt->CellCycle Survival Survival Akt->Survival S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->Akt P (Ser473) Proliferation Proliferation S6K->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylation P1060 This compound P1060->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture: Seeding and Growth start->cell_culture treatment Treatment: Add this compound at Varying Concentrations cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (p-Akt, Total Akt) treatment->western_blot data_analysis Data Analysis: IC50 Calculation, Phosphorylation Levels viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Evaluate Efficacy and Mechanism of this compound data_analysis->conclusion Troubleshooting_Logic start Problem: No decrease in p-Akt check_reagents Check Lysis Buffer: Contains Phosphatase Inhibitors? start->check_reagents check_antibody Validate p-Akt Antibody? check_reagents->check_antibody Yes re_run_wb Action: Re-run Western Blot with optimized conditions check_reagents->re_run_wb No check_blocking Used 5% BSA for Blocking? check_antibody->check_blocking Yes check_antibody->re_run_wb No check_blocking->re_run_wb No consider_resistance Consider: Cell Line may be Resistant check_blocking->consider_resistance Yes success Success: p-Akt decrease observed re_run_wb->success

References

Technical Support Center: Optimizing P 1060 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P 1060, a potent potassium channel opener. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in various assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical analog of pinacidil and functions as a potassium channel opener.[1] Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in the cell membrane. This leads to an increase in potassium ion (K+) efflux, causing hyperpolarization of the cell membrane.[1] This hyperpolarization inhibits the opening of voltage-gated calcium channels, subsequently reducing intracellular calcium concentration and leading to the relaxation of smooth muscle and modulation of neuronal activity.

Q2: In which types of assays is this compound commonly used?

This compound is primarily used in assays that investigate processes regulated by membrane potential and intracellular calcium. These include:

  • Electrophysiology Assays (Patch-Clamp): To directly measure the opening of potassium channels and changes in membrane potential.

  • Ion Flux Assays (Rubidium or Thallium Flux): To indirectly measure potassium channel activity by quantifying the movement of surrogate ions.

  • Vascular Smooth Muscle Contraction/Relaxation Assays: To assess the vasorelaxant properties of this compound on isolated blood vessels.

  • Cell Viability and Cytotoxicity Assays: To determine the effect of this compound on cell health at various concentrations.

Q3: What is a recommended starting concentration range for this compound in my experiments?

While the optimal concentration of this compound will depend on the specific cell type, assay conditions, and desired effect, a good starting point can be extrapolated from studies on its parent compound, pinacidil, and the observation that this compound is more potent.[1]

For initial experiments, a concentration range of 0.1 µM to 100 µM is recommended for generating a dose-response curve. Based on the available data for pinacidil, which shows effects in the low micromolar range, it is advisable to include lower concentrations for this compound.

Quantitative Data Summary

The following table summarizes typical concentration ranges for the parent compound, pinacidil, which can be used as a reference for designing experiments with the more potent this compound.

CompoundAssay TypeEffective Concentration RangeIC50/EC50Reference Tissue/Cell
PinacidilInhibition of Mechanical Activity0.3 - 100 µM-Rat Portal Vein/Aorta
PinacidilCoronary Artery Relaxation-1.26 µM (IC50)Coronary Arteries
PinacidilK-ATP Channel ActivationStarts from 5 µM-Guinea Pig Ventricular Myocytes

Note: As this compound is reported to be more potent than pinacidil, it is recommended to test concentrations at and below the lower end of the ranges listed for pinacidil.

Experimental Protocols & Methodologies

Below are detailed methodologies for key experiments involving potassium channel openers like this compound.

Rubidium (Rb+) Efflux Assay for Potassium Channel Activity

This assay indirectly measures the activity of potassium channels by quantifying the efflux of rubidium ions (Rb+), a surrogate for K+.

Materials:

  • Cells expressing the target potassium channel (e.g., vascular smooth muscle cells or a recombinant cell line)

  • 96-well cell culture plates

  • Loading Buffer: Physiological salt solution containing RbCl (e.g., 5 mM)

  • Stimulation Buffer: Physiological salt solution with or without this compound at various concentrations

  • Lysis Buffer (e.g., 1% Triton X-100)

  • Atomic Absorption Spectrometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Loading with Rubidium: Aspirate the culture medium and wash the cells with a physiological salt solution. Add the Loading Buffer containing RbCl and incubate for a sufficient time to allow for Rb+ uptake (e.g., 2-4 hours).

  • Washing: Remove the Loading Buffer and wash the cells multiple times with a Rb+-free physiological salt solution to remove extracellular Rb+.

  • Stimulation: Add the Stimulation Buffer containing different concentrations of this compound (and appropriate controls) to the wells and incubate for a defined period (e.g., 10-30 minutes).

  • Sample Collection:

    • Carefully collect the supernatant (extracellular fraction) from each well.

    • Add Lysis Buffer to the wells to lyse the cells and release the intracellular Rb+.

  • Measurement: Determine the Rb+ concentration in both the supernatant and the cell lysate using an atomic absorption spectrometer.

  • Data Analysis: Calculate the percentage of Rb+ efflux for each condition: (% Efflux) = [Rb+(supernatant) / (Rb+(supernatant) + Rb+(lysate))] * 100. Plot the % Efflux against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Vascular Smooth Muscle Contraction Assay

This ex vivo assay assesses the effect of this compound on the contractility of isolated blood vessels.

Materials:

  • Isolated blood vessel rings (e.g., rat aorta or portal vein)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (physiological salt solution)

  • Vasoconstrictor agent (e.g., norepinephrine, phenylephrine, or high KCl)

  • This compound stock solution

Procedure:

  • Tissue Preparation: Isolate the desired blood vessel and cut it into small rings (2-3 mm).

  • Mounting: Mount the vessel rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Pre-contraction: Induce a stable contraction using a vasoconstrictor agent.

  • This compound Application: Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.

  • Data Recording: Record the changes in isometric tension after each addition of this compound.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the this compound concentration to determine the EC50 value.

Troubleshooting Guide

Issue: High Background Signal in Ion Flux Assays

  • Possible Cause: Incomplete removal of extracellular Rb+ or Tl+ after the loading step.

  • Solution: Increase the number and volume of washes after loading. Ensure that the aspiration of the wash buffer is complete without disturbing the cell monolayer.

  • Possible Cause: Non-specific binding of this compound or the tracer ion to the plate or cellular components.

  • Solution: Pre-treat the plates with a blocking agent if necessary. Optimize the concentration of the tracer ion and the loading time.

Issue: Low or No Response to this compound

  • Possible Cause: The concentration of this compound is too low.

  • Solution: Increase the concentration range of this compound tested. As this compound is more potent than pinacidil, ensure that you are testing in the appropriate nanomolar to low micromolar range.

  • Possible Cause: The target potassium channels are not expressed or are not functional in the chosen cell line.

  • Solution: Verify the expression of the target K-ATP channels in your cell model using techniques like RT-PCR or Western blotting. Use a positive control potassium channel opener to confirm assay functionality.

  • Possible Cause: this compound has poor solubility or stability in the assay buffer.

  • Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all conditions. Check for any precipitation of the compound in the assay buffer.

Issue: Cell Death at High this compound Concentrations

  • Possible Cause: Cytotoxic effects of this compound at high concentrations.

  • Solution: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. Limit the maximum concentration used in your functional assays to a non-toxic level.

  • Possible Cause: Off-target effects of this compound at high concentrations.

  • Solution: Investigate potential off-target effects by using specific inhibitors for other ion channels or signaling pathways that might be affected. If off-target effects are suspected, use the lowest effective concentration of this compound.

Visualizations

Signaling_Pathway P1060 This compound K_ATP ATP-Sensitive Potassium Channel (K-ATP) P1060->K_ATP Activates K_efflux K+ Efflux K_ATP->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Calcium Channel (VGCC) Hyperpolarization->VGCC Inhibits Opening Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Intracellular_Ca Decreased Intracellular [Ca2+] Ca_influx->Intracellular_Ca Response Cellular Response (e.g., Smooth Muscle Relaxation) Intracellular_Ca->Response Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Plating 1. Plate Cells Rb_Loading 2. Load with Rb+ Cell_Plating->Rb_Loading Washing 3. Wash Rb_Loading->Washing Stimulation 4. Stimulate with this compound Washing->Stimulation Collection 5. Collect Supernatant & Lyse Cells Stimulation->Collection Measurement 6. Measure Rb+ Collection->Measurement Data_Analysis 7. Analyze Data Measurement->Data_Analysis

References

P 1060 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of P-1060, a potassium channel opener.

Frequently Asked Questions (FAQs)

Q1: What is P-1060 and why is its solubility a concern?

Q2: What are the key physicochemical properties of P-1060 that influence its solubility?

  • pKa: The pKa value indicates the pH at which the compound is 50% ionized. For a cyanoguanidine derivative, the basicity of the guanidine group will be a key determinant. The solubility of P-1060 is expected to be pH-dependent, with higher solubility at a pH below its pKa where it becomes protonated and more polar.

  • LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of a compound. A higher logP suggests greater lipid solubility and potentially lower aqueous solubility. For compounds intended to cross cell membranes to act on intracellular targets, a balance between lipophilicity and hydrophilicity is crucial.

  • Melting Point: A high melting point is often associated with high crystal lattice energy, which can make it more difficult for solvent molecules to break apart the crystal structure and dissolve the compound.[3][4]

Understanding these properties is essential for developing an appropriate solubilization strategy.

Q3: What are the recommended solvents for preparing a stock solution of P-1060?

For initial stock solutions of poorly water-soluble compounds like P-1060, organic solvents are typically used. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO) . Other organic solvents such as ethanol and methanol can also be considered. It is crucial to prepare a high-concentration stock solution in the chosen organic solvent, which can then be diluted into the aqueous experimental medium.

Important Considerations:

  • Always use high-purity, anhydrous solvents to prevent degradation of the compound.

  • Be mindful of the final concentration of the organic solvent in your experimental system, as high concentrations can have cytotoxic or off-target effects.[5][6] It is advisable to keep the final DMSO concentration below 0.5% in most cell-based assays.

Troubleshooting Guide: P-1060 Solubility Issues

This guide addresses common problems encountered when dissolving and using P-1060 in experimental settings.

Issue Potential Cause Recommended Solution
P-1060 powder does not dissolve in the chosen organic solvent. Insufficient solvent volume or low solvent power.- Increase the volume of the solvent. - Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. - Consider trying an alternative organic solvent (e.g., if DMSO fails, try ethanol or a co-solvent mixture).
Precipitation occurs when diluting the P-1060 stock solution into aqueous buffer or cell culture medium. The aqueous medium has a much lower solubilizing capacity for P-1060 than the organic stock solvent.- Decrease the final concentration of P-1060 in the aqueous medium. - Increase the concentration of the organic co-solvent in the final solution (while staying within acceptable limits for your assay). - Adjust the pH of the aqueous medium. Since P-1060 is a basic compound, lowering the pH may increase its solubility. - Consider using a formulation aid such as a surfactant or a cyclodextrin to enhance aqueous solubility.
Inconsistent or unexpected results in biological assays. The compound may not be fully dissolved, leading to inaccurate concentrations.- Visually inspect your solutions for any precipitate before use. - Prepare fresh dilutions from the stock solution for each experiment. - Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved microparticles.

Experimental Protocols

Protocol 1: Preparation of a P-1060 Stock Solution

Objective: To prepare a high-concentration stock solution of P-1060 for use in in vitro experiments.

Materials:

  • P-1060 powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of P-1060 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the approximate solubility of P-1060 in a specific aqueous buffer.

Materials:

  • P-1060 powder

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of P-1060 powder to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the solution at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of P-1060 in the filtered supernatant using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of P-1060 in that specific buffer.

Data Presentation

Table 1: General Solubility Enhancement Strategies for Poorly Soluble Compounds

Strategy Mechanism of Action Advantages Considerations
pH Adjustment Increases the ionization of the compound, leading to higher aqueous solubility for ionizable drugs.Simple and cost-effective.Only applicable to ionizable compounds; may affect compound stability or biological activity.
Co-solvents A water-miscible organic solvent is added to the aqueous medium to increase the overall solubilizing capacity.Effective for many non-polar compounds.The co-solvent may have its own biological effects or toxicity at higher concentrations.
Solid Dispersions The drug is dispersed in a solid matrix of a carrier, often a polymer, to improve its dissolution rate.Can significantly enhance bioavailability.Requires specialized formulation techniques.
Particle Size Reduction Increasing the surface area of the drug particles by micronization or nanosuspension enhances the dissolution rate.Broadly applicable to crystalline compounds.May not increase the equilibrium solubility.
Complexation Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.Can significantly increase aqueous solubility.The complexing agent may have its own pharmacological or toxicological properties.

Visualization

Signaling Pathway of P-1060 Action

P1060_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P1060 P-1060 KATP_channel ATP-Sensitive Potassium Channel (KATP) P1060->KATP_channel Activates K_ion K+ KATP_channel->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Cellular_Response Cellular Response (e.g., Muscle Relaxation, Reduced Neurotransmitter Release) Hyperpolarization->Cellular_Response Results in

Caption: P-1060 activates ATP-sensitive potassium channels, leading to membrane hyperpolarization.

Experimental Workflow for Assessing P-1060 Solubility

Solubility_Workflow Start Start: P-1060 Powder Prepare_Stock Prepare High-Concentration Stock Solution in DMSO Start->Prepare_Stock Dilute Dilute Stock into Aqueous Buffer/Medium Prepare_Stock->Dilute Observe Visual Observation for Precipitation Dilute->Observe No_Precipitate Proceed with Experiment Observe->No_Precipitate No Precipitate Precipitation Observed Observe->Precipitate Yes Troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Add Co-solvent/Excipient Precipitate->Troubleshoot Troubleshoot->Dilute Re-attempt

Caption: A logical workflow for preparing and troubleshooting P-1060 solutions for experiments.

References

P 1060 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with P 1060, a potent potassium channel opener.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an analog of pinacidil and functions as a potassium channel opener. Its primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels. This leads to an efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, reducing intracellular calcium concentration and leading to muscle relaxation.

Q2: Which specific subtypes of KATP channels does this compound target?

A2: While specific subtype selectivity studies for this compound are not extensively documented in publicly available literature, its parent compound, pinacidil, and other openers in its class are known to interact with the sulfonylurea receptor (SUR) subunit of the KATP channel complex. KATP channels are hetero-octamers composed of four pore-forming Kir6.x subunits and four regulatory SUR subunits (SUR1, SUR2A, SUR2B), with different combinations exhibiting tissue-specific expression. For example, Kir6.2/SUR1 is prominent in pancreatic beta-cells, Kir6.2/SUR2A in cardiac muscle, and Kir6.1/SUR2B in vascular smooth muscle. It is crucial to determine the subtype selectivity of this compound in your experimental system.

Q3: What are the potential off-target effects of this compound?

A3: Specific off-target interactions for this compound have not been thoroughly profiled in available literature. However, researchers should be aware of potential off-target effects observed with other potassium channel openers,

Technical Support Center: Enhancing the In Vivo Efficacy of P 1060

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the Polo-like kinase 1 (PLK1) inhibitor, P 1060.

Troubleshooting Guide: In Vivo this compound Experiments

This guide addresses common issues that may arise during in vivo studies with this compound, offering potential causes and actionable solutions.

Issue EncounteredPotential Cause(s)Recommended Action(s)
Suboptimal anti-tumor efficacy Inadequate Drug Exposure: The concentration of this compound at the tumor site may be insufficient due to poor bioavailability, rapid metabolism, or inefficient distribution.Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma and tumor concentrations of this compound over time. Formulation Optimization: Evaluate different drug delivery systems or excipients to improve solubility and absorption. Dose Escalation: If tolerated, consider a dose-escalation study to achieve higher systemic exposure.
Insufficient Target Engagement: this compound may not be effectively inhibiting its target, PLK1, within the tumor tissue.Pharmacodynamic (PD) Assay: Measure the levels of downstream biomarkers of PLK1 activity, such as phosphorylated PLK1 substrates, in tumor samples. Immunohistochemistry (IHC): Use IHC to visualize the localization and inhibition of PLK1 in tumor sections.
Tumor Model Resistance: The selected in vivo model may possess intrinsic or acquired resistance mechanisms to PLK1 inhibition.Molecular Profiling: Analyze the genomic and proteomic landscape of the tumor model to identify potential resistance markers. Combination Therapy: Explore synergistic combinations with other anti-cancer agents that target parallel or downstream pathways.
High variability in animal response Inconsistent Drug Administration: Variations in the volume or technique of this compound administration can lead to inconsistent dosing.Standardize Procedures: Ensure all personnel are trained on a standardized protocol for drug formulation and administration. Verify Dosing Solutions: Regularly check the concentration and stability of the this compound dosing solution.
Animal Health and Husbandry: Differences in animal age, weight, or underlying health conditions can impact drug metabolism and response.Health Monitoring: Implement a rigorous health monitoring program for the study animals. Acclimatization: Allow for a sufficient acclimatization period before starting the experiment.
Observed toxicity or adverse effects On-target Toxicity: Inhibition of PLK1 in healthy, proliferating tissues can lead to side effects such as myelosuppression.Dose and Schedule Modification: Investigate alternative dosing schedules (e.g., intermittent dosing) to minimize exposure to healthy tissues while maintaining anti-tumor activity. Supportive Care: Provide supportive care measures as recommended for PLK1 inhibitor-associated toxicities.
Off-target Effects: this compound may be interacting with other kinases or cellular targets, leading to unexpected toxicity.Kinase Profiling: Perform a comprehensive kinase profiling assay to assess the selectivity of this compound. Vehicle Control: Ensure that the observed toxicity is not due to the delivery vehicle by including a vehicle-only control group.

Frequently Asked Questions (FAQs)

Q1: What are the key biomarkers to assess this compound target engagement in vivo?

A1: To confirm that this compound is hitting its intended target, PLK1, you should measure the modulation of downstream substrates. Key pharmacodynamic biomarkers for PLK1 inhibition include a decrease in phosphorylated Thr-210 of PLK1 itself, and reduced phosphorylation of PLK1 substrates like BubR1 and CDC25C. These can be assessed in tumor lysates via Western blot or in fixed tumor tissue by immunohistochemistry.

Q2: What are some common mechanisms of resistance to PLK1 inhibitors like this compound?

A2: Resistance to PLK1 inhibitors can arise from several factors. Upregulation of efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the drug. Additionally, mutations in the PLK1 gene that alter the drug-binding site can prevent effective inhibition. Alterations in downstream signaling pathways that bypass the need for PLK1 activity can also contribute to resistance.

Q3: What types of tumor models are most sensitive to this compound?

A3: Tumors with high proliferation rates and those that exhibit "mitotic stress" are often more sensitive to PLK1 inhibitors. This includes many hematological malignancies and solid tumors with mutations in genes that regulate the cell cycle, such as TP53. It is advisable to perform in vitro screening across a panel of cell lines to identify sensitive models before initiating in vivo studies.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study of this compound
  • Animal Model: Utilize the same tumor-bearing mouse strain as in the efficacy studies.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration. At each time point, a cohort of mice should be euthanized for tumor tissue collection.

  • Sample Processing: Process blood to plasma. Homogenize tumor tissue.

  • Bioanalysis: Quantify the concentration of this compound in plasma and tumor homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and tissue-to-plasma ratio.

Protocol 2: In Vivo Pharmacodynamic (PD) Biomarker Analysis
  • Study Design: Treat tumor-bearing mice with this compound or vehicle control for a specified duration (e.g., single dose or multiple doses).

  • Tissue Collection: Euthanize mice at selected time points post-treatment and excise tumor tissues.

  • Western Blot Analysis:

    • Homogenize a portion of the tumor tissue in lysis buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-PLK1 (Thr210), total PLK1, and a downstream marker like p-BubR1. Use a loading control like GAPDH or β-actin.

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

  • Immunohistochemistry (IHC):

    • Fix the remaining tumor portion in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin blocks and mount on slides.

    • Perform antigen retrieval followed by incubation with the primary antibody for a biomarker of interest.

    • Apply a labeled secondary antibody and a chromogenic substrate for visualization.

    • Counterstain with hematoxylin and analyze under a microscope.

Visualizations

P1060_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M-Phase (Mitosis) G2->M Mitotic Entry PLK1 PLK1 Activation G2->PLK1 Mitotic_Arrest Mitotic Arrest M->Mitotic_Arrest PLK1->M P1060 This compound P1060->PLK1 Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.

Troubleshooting_Workflow Start Suboptimal In Vivo Efficacy PK_PD_Check Assess PK and PD? Start->PK_PD_Check PK_Study Conduct PK Study PK_PD_Check->PK_Study Yes Resistance_Check Investigate Resistance Mechanisms PK_PD_Check->Resistance_Check No Low_Exposure Exposure Inadequate? PK_Study->Low_Exposure PD_Study Conduct PD Study Target_Engagement_Issue Target Not Engaged? PD_Study->Target_Engagement_Issue Low_Exposure->PD_Study No Optimize_Dose Optimize Dose/Formulation Low_Exposure->Optimize_Dose Yes Target_Engagement_Issue->Optimize_Dose Yes Target_Engagement_Issue->Resistance_Check No

Caption: A logical workflow for troubleshooting suboptimal this compound efficacy.

P 1060 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P 1060, a potent ATP-sensitive potassium (K-ATP) channel opener. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cyanoguanidine compound and an analog of pinacidil. Its primary mechanism of action is the opening of ATP-sensitive potassium (K-ATP) channels in the cell membrane of various tissues, particularly in vascular smooth muscle cells.[1] This leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane. The hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.[1]

Q2: What are the main experimental applications of this compound?

A2: this compound is primarily used in preclinical research to study the physiological and pathophysiological roles of K-ATP channels. Common applications include investigating its effects on vascular tone, blood pressure regulation, and its potential therapeutic effects in conditions like hypertension. It is often used in isolated tissue bath experiments with vascular rings (e.g., rat aorta) and in cellular assays to measure ion channel activity.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound, similar to its parent compound pinacidil, is soluble in organic solvents like DMSO and ethanol.[2][3] For a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-100 mM. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4] Before use, thaw an aliquot and dilute it to the final working concentration in the appropriate experimental buffer. Note that the final concentration of DMSO in your experiment should be kept low (typically <0.1%) to avoid solvent effects.

Q4: What are the expected off-target effects of this compound?

A4: While this compound is a potent K-ATP channel opener, it may exhibit some off-target effects, particularly at higher concentrations. Its parent compound, pinacidil, has been shown to also affect large-conductance Ca2+-activated K+ (BKCa) channels.[5][6] Additionally, some K-ATP channel openers have been reported to interact with other ion channels or cellular signaling pathways. It is crucial to include appropriate controls in your experiments to distinguish the effects mediated by K-ATP channels from potential off-target effects.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
No or weak response to this compound in vascular relaxation assay 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Tissue viability: The isolated blood vessel may be damaged or not viable. 3. Incorrect experimental conditions: Suboptimal buffer composition, temperature, or pH. 4. Presence of K-ATP channel blockers: Contamination of reagents or buffers.1. Prepare a fresh stock solution of this compound. 2. Test the viability of the tissue by inducing contraction with a known vasoconstrictor (e.g., phenylephrine or KCl) and relaxation with a known vasodilator (e.g., sodium nitroprusside). 3. Ensure the physiological salt solution is correctly prepared, maintained at 37°C, and continuously gassed with 95% O2/5% CO2. 4. Use fresh, high-purity reagents and water to prepare all solutions.
High variability between experimental replicates 1. Inconsistent tissue preparation: Differences in the size or handling of the isolated vascular rings. 2. Pipetting errors: Inaccurate dilution of this compound stock solution. 3. Fluctuations in experimental conditions: Unstable temperature or pH of the buffer.1. Standardize the procedure for isolating and mounting the vascular rings to ensure uniformity. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Monitor and maintain stable temperature and pH throughout the experiment.
Unexpected contractile response to this compound 1. High concentration of this compound: Off-target effects at supra-physiological concentrations. 2. Contamination of this compound stock. 1. Perform a full dose-response curve to determine the optimal concentration range for relaxation. 2. Use a new, unopened vial of this compound to prepare a fresh stock solution.
Effect of this compound is not blocked by a K-ATP channel inhibitor (e.g., glibenclamide) 1. Insufficient concentration of the blocker: The concentration of glibenclamide may not be high enough to fully inhibit the K-ATP channels. 2. Off-target effect of this compound: The observed effect may not be mediated by K-ATP channels. 3. Inactive blocker: The glibenclamide solution may have degraded.1. Increase the concentration of glibenclamide or pre-incubate the tissue with the blocker for a longer duration. 2. Consider the possibility of this compound acting on other ion channels (e.g., BKCa channels) and use appropriate blockers to investigate this. 3. Prepare a fresh solution of glibenclamide.

Data Presentation

Table 1: Comparative Potency of this compound and Pinacidil

CompoundAssayTissuePotency (IC50/EC50)Reference
This compound Inhibition of KCl-induced contractionRat Portal VeinMore potent than Pinacidil[1]
Pinacidil Inhibition of phenylephrine-induced contractionCanine Coronary ArteryIC50: 6.8 ± 1.89 x 10⁻¹⁰ M[7]
Pinacidil Relaxation of spontaneous toneGuinea-pig TrachealisIC50: 4.9 x 10⁻⁷ M[8]
Pinacidil Inhibition of KCl-induced contractionRat Aorta-[1]

Experimental Protocols

Vascular Smooth Muscle Contraction Assay

This protocol describes the measurement of isometric tension in isolated rat aortic rings to assess the vasorelaxant effect of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.

  • Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

  • This compound

  • Glibenclamide (optional, for blocking K-ATP channels)

  • Isolated organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting:

    • Mount each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Apply a resting tension of 2 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

  • Experiment:

    • After equilibration, induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine or 60 mM KCl).

    • Once the contraction has reached a plateau, add this compound cumulatively to the bath in increasing concentrations (e.g., 1 nM to 10 µM).

    • Record the relaxation response at each concentration until a maximal effect is achieved.

    • To investigate the involvement of K-ATP channels, pre-incubate the aortic rings with a K-ATP channel blocker like glibenclamide (e.g., 1-10 µM) for 20-30 minutes before adding the vasoconstrictor and this compound.

Data Analysis:

  • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

⁸⁶Rb⁺ Efflux Assay

This assay measures the activity of K-ATP channels by quantifying the efflux of the potassium analog, ⁸⁶Rb⁺, from the cells or tissue.

Materials:

  • Isolated tissue (e.g., rat portal vein strips) or cultured cells

  • Krebs-Henseleit solution

  • ⁸⁶RbCl (radioactive rubidium)

  • This compound

  • Scintillation counter and vials

Procedure:

  • Loading with ⁸⁶Rb⁺:

    • Incubate the tissue strips or cells in Krebs-Henseleit solution containing ⁸⁶RbCl (e.g., 1 µCi/mL) for 2-3 hours at 37°C to allow for the uptake of the radioactive tracer.

  • Washout:

    • After loading, wash the tissue or cells with non-radioactive Krebs-Henseleit solution to remove extracellular ⁸⁶Rb⁺. This is typically done by transferring the tissue through a series of tubes with fresh buffer at regular intervals (e.g., every 5 minutes).

  • Stimulation:

    • After a stable baseline efflux is established, expose the tissue or cells to this compound at the desired concentration.

    • Continue to collect the efflux samples at regular intervals.

  • Measurement of Radioactivity:

    • At the end of the experiment, dissolve the tissue or lyse the cells to determine the total remaining ⁸⁶Rb⁺.

    • Measure the radioactivity in all the collected efflux samples and the final tissue/cell lysate using a scintillation counter.

Data Analysis:

  • Calculate the rate of ⁸⁶Rb⁺ efflux for each time point as a fraction of the total ⁸⁶Rb⁺ present in the tissue/cells at that time.

  • Plot the efflux rate against time to visualize the effect of this compound. The increase in the efflux rate upon addition of this compound indicates the opening of K-ATP channels.

Mandatory Visualizations

P1060_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P1060 This compound K_ATP_Channel K-ATP Channel (Kir6.x + SUR) P1060->K_ATP_Channel Activates K_ion K⁺ K_ATP_Channel->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_Channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx (blocked) Reduced_Ca Reduced Intracellular [Ca²⁺] Ca_ion->Reduced_Ca Ca_Channel_Inhibition Inhibition of Ca²⁺ Channels Hyperpolarization->Ca_Channel_Inhibition Ca_Channel_Inhibition->Ca_Channel Relaxation Smooth Muscle Relaxation Reduced_Ca->Relaxation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental_Workflow_Vascular_Relaxation start Start prep Isolate and prepare rat aortic rings start->prep mount Mount rings in organ bath prep->mount equilibrate Equilibrate for 60 minutes mount->equilibrate contract Induce stable contraction (Phenylephrine or KCl) equilibrate->contract add_P1060 Cumulatively add this compound contract->add_P1060 record Record relaxation response add_P1060->record analyze Analyze data (Calculate % relaxation, EC50) record->analyze end End analyze->end

Caption: Experimental workflow for the vascular smooth muscle contraction assay.

References

Technical Support Center: P 1060 Data Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: The term "P 1060" is a broad identifier. To provide the most accurate and relevant support, please specify the exact nature of your this compound experiment or platform (e.g., this compound Kinase Assay, this compound Mass Spectrometry Analysis, etc.) when consulting this guide. The following troubleshooting advice and frequently asked questions are based on general challenges encountered in complex biological data analysis.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during data analysis and interpretation.

Guide 1: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions:

CauseTroubleshooting Steps
Sample Preparation Variability - Review and standardize your sample collection, storage, and preparation protocols. - Ensure consistent reagent concentrations and incubation times.
Instrument Calibration Drift - Perform daily or weekly calibration checks as recommended by the instrument manufacturer. - Analyze a standard reference sample with each batch to monitor instrument performance.
Pipetting/Handling Errors - Use calibrated pipettes and proper pipetting techniques. - Minimize the number of handling steps and transfers.
Batch Effects - If possible, process all samples in a single batch. - If multiple batches are necessary, include bridging samples or use batch correction algorithms during data analysis.

Experimental Workflow for Identifying Batch Effects:

cluster_data Data Acquisition cluster_analysis Analysis Workflow cluster_interpretation Interpretation cluster_action Action A Collect Data from Batch 1 D Merge Datasets A->D B Collect Data from Batch 2 B->D C Collect Data from Batch 'n' C->D E Principal Component Analysis (PCA) D->E F Visualize PCA Plot E->F G Do samples cluster by batch? F->G H Yes: Apply Batch Correction G->H Yes I No: Proceed with Analysis G->I No

Workflow for detecting and correcting batch effects in experimental data.

Guide 2: High Background or Low Signal-to-Noise Ratio

Problem: The experimental signal is weak and difficult to distinguish from the background noise, leading to unreliable measurements.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Reagent Concentration - Titrate key reagents (e.g., antibodies, enzymes) to determine the optimal concentration.
Insufficient Washing Steps - Increase the number or duration of wash steps in your protocol to remove unbound reagents.
Inadequate Blocking - Optimize blocking buffer composition and incubation time to minimize non-specific binding.
Detector Gain/Settings Too High - Adjust instrument settings to reduce background noise while maintaining an acceptable signal level.

Experimental Protocol: Antibody Titration for Optimal Signal-to-Noise

  • Prepare a dilution series of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).

  • Coat microplate wells with a constant concentration of your target antigen. Include negative control wells with no antigen.

  • Block all wells to prevent non-specific binding.

  • Add the antibody dilutions to the respective wells and incubate.

  • Wash the wells thoroughly.

  • Add a constant concentration of the secondary antibody-enzyme conjugate and incubate.

  • Wash the wells again.

  • Add the substrate and measure the signal.

  • Plot the signal intensity versus the antibody dilution for both positive and negative control wells.

  • Select the dilution that provides the highest signal in the positive wells with the lowest signal in the negative control wells.

Frequently Asked Questions (FAQs)

Q1: How do I handle missing values in my this compound dataset?

A1: The appropriate method for handling missing values depends on the mechanism of missingness.

  • Missing Completely at Random (MCAR): If the missingness is unrelated to any other variable, you can consider methods like mean/median imputation for small numbers of missing values. For larger amounts, listwise deletion might be an option, but be aware of the reduction in statistical power.

  • Missing at Random (MAR): If the missingness is related to other observed variables, more sophisticated methods like multiple imputation or model-based imputation are recommended.

  • Missing Not at Random (MNAR): This is the most challenging scenario, as the missingness is related to the unobserved value itself. In this case, it is crucial to understand the reason for the missing data and potentially use a model that explicitly accounts for the missingness mechanism.

Q2: What statistical test should I use to compare two groups in my this compound experiment?

A2: The choice of statistical test depends on the data distribution and the experimental design.

Logical Flow for Choosing a Statistical Test:

A Is the data normally distributed? B Are the groups independent or paired? A->B Yes C Are the groups independent or paired? A->C No D Independent Samples t-test B->D Independent E Paired Samples t-test B->E Paired F Mann-Whitney U Test C->F Independent G Wilcoxon Signed-Rank Test C->G Paired

Decision tree for selecting a two-group statistical test.

Q3: My this compound data involves a signaling pathway. How can I visualize and interpret changes?

A3: Visualizing signaling pathways is crucial for interpreting complex biological data. You can map your quantitative data (e.g., fold changes in protein phosphorylation or gene expression) onto a known signaling pathway diagram.

Example Signaling Pathway Diagram:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene TF->Gene induces expression Ligand Ligand Ligand->Receptor

A generic signaling cascade from ligand binding to gene expression.

Technical Support Center: Enhancing the Bioavailability of P 1060

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the oral bioavailability of P 1060, a pinacidil analog and potassium channel opener. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formulation and delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) - Initial Characterization of this compound

Before attempting to enhance the bioavailability of this compound, it is crucial to understand its fundamental physicochemical properties. These properties will dictate the most appropriate formulation strategies.

Q1: What are the essential physicochemical properties of this compound that I need to determine?

A1: To effectively formulate this compound, you should determine the following key properties:

  • Aqueous Solubility: This is the maximum concentration of this compound that can dissolve in water. It is a critical factor as drugs must be in solution to be absorbed.

  • LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of this compound. A balanced logP is often required for good membrane permeability.

  • pKa (Acid Dissociation Constant): This indicates the ionization state of this compound at different pH values, which affects its solubility and permeability across the gastrointestinal tract.

  • Permeability: This assesses the ability of this compound to cross the intestinal epithelium. This can be evaluated using in vitro models like the Caco-2 cell permeability assay.

Q2: How can I determine the aqueous solubility of this compound?

A2: The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. A detailed protocol is provided in the "Experimental Protocols" section. This involves agitating an excess amount of this compound in an aqueous buffer until equilibrium is reached, followed by quantification of the dissolved compound.

Q3: What is a suitable method for determining the logP of this compound?

A3: A common and efficient method for logP determination is using reverse-phase high-performance liquid chromatography (RP-HPLC). This method correlates the retention time of the compound on a hydrophobic column with its lipophilicity.

Q4: How can I measure the pKa of this compound?

A4: Potentiometric titration is a precise method for determining the pKa of a compound.[1][2][3][4][5] This involves titrating a solution of this compound with a strong acid or base and monitoring the pH changes. The inflection point of the titration curve corresponds to the pKa. A detailed protocol can be found in the "Experimental Protocols" section.

Q5: How do I assess the intestinal permeability of this compound?

A5: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6][7][8][9][10][11][12] This assay measures the transport of this compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. The protocol for this assay is detailed in the "Experimental Protocols" section.

Troubleshooting Guides for Bioavailability Enhancement Strategies

Once you have characterized the physicochemical properties of this compound, you can select an appropriate strategy to enhance its bioavailability. This section provides troubleshooting for common issues encountered during the implementation of these strategies.

Solid Dispersions

Q1: My solid dispersion of this compound is not showing improved dissolution compared to the crystalline drug. What could be the reason?

A1: Several factors could contribute to this issue:

  • Incomplete Amorphization: The drug may not have been fully converted to its amorphous state. Confirm the physical state using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

  • Polymer Incompatibility: The chosen polymer may not be compatible with this compound, leading to phase separation. Screen different polymers to find a suitable one that forms a stable, single-phase dispersion.

  • Drug Recrystallization: The amorphous drug may be recrystallizing upon storage or during the dissolution study. This can be due to moisture uptake or an inappropriate polymer choice. Store the solid dispersion in a desiccated environment and consider using polymers that inhibit crystallization.

Q2: The dissolution rate of my this compound solid dispersion is high initially, but then the drug precipitates out of solution. How can I prevent this?

A2: This phenomenon is common with supersaturating drug delivery systems like amorphous solid dispersions. To maintain supersaturation, you can:

  • Incorporate a Precipitation Inhibitor: Add a second polymer to the formulation that specifically inhibits the nucleation and growth of this compound crystals in the dissolution medium.

  • Optimize the Drug-to-Polymer Ratio: A higher polymer concentration can sometimes help maintain the supersaturated state for a longer duration.

  • Use a Surfactant: Including a surfactant in the formulation can help to keep the dissolved drug in micelles, preventing precipitation.

Nanoparticle Formulations

Q1: I am having trouble controlling the particle size of my this compound nanoparticles. What factors should I investigate?

A1: Particle size in nanoparticle formulations is influenced by several parameters:

  • Method of Preparation: The choice of method (e.g., nanoprecipitation, emulsification-solvent evaporation) has a significant impact. Ensure the chosen method is suitable for this compound and the selected polymers.

  • Process Parameters: Factors such as stirring speed, sonication time and power, and the rate of addition of the non-solvent are critical. Systematically optimize these parameters.

  • Formulation Components: The type and concentration of polymer, surfactant, and organic solvent can all affect particle size.

Q2: The drug loading in my this compound nanoparticles is very low. How can I improve it?

A2: Low drug loading can be addressed by:

  • Optimizing the Drug-to-Polymer Ratio: Increasing the initial amount of drug relative to the polymer can sometimes increase loading, but there is an optimal range beyond which the drug may not be efficiently encapsulated.

  • Changing the Organic Solvent: The solubility of this compound in the organic solvent used during preparation is crucial. A solvent in which the drug is highly soluble will generally lead to better encapsulation.

  • Modifying the Encapsulation Process: For example, in emulsification methods, a higher viscosity of the dispersed phase can slow down drug diffusion and improve encapsulation.

Cyclodextrin Complexation

Q1: The solubility enhancement of this compound with cyclodextrin is not as high as expected. What could be the issue?

A1: The extent of solubility enhancement depends on the goodness of fit between the drug molecule and the cyclodextrin cavity:

  • Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity is important. Screen different cyclodextrins (β-cyclodextrin, hydroxypropyl-β-cyclodextrin, etc.) to find the one that forms the most stable inclusion complex with this compound.

  • Suboptimal Stoichiometry: The molar ratio of this compound to cyclodextrin affects complexation efficiency. Determine the optimal stoichiometry using methods like a Job's plot.

  • Inefficient Complexation Method: The method used to prepare the complex (e.g., kneading, co-evaporation, freeze-drying) can impact the efficiency of inclusion. Experiment with different preparation methods.

Q2: How can I confirm the formation of an inclusion complex between this compound and cyclodextrin?

A2: Several analytical techniques can be used to confirm complex formation:[13][14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both this compound and the cyclodextrin upon complexation provide strong evidence of inclusion.

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of the drug is indicative of complex formation.

  • X-ray Powder Diffraction (XRPD): A change from a crystalline diffraction pattern for the drug to a more amorphous pattern for the complex suggests inclusion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic absorption bands of this compound can indicate interaction with the cyclodextrin.

Lipid-Based Formulations

Q1: My lipid-based formulation of this compound is physically unstable and shows phase separation. What should I do?

A1: Physical stability is a common challenge with lipid-based formulations:[18][19]

  • Component Immiscibility: Ensure that all components of your formulation (oil, surfactant, co-solvent) are miscible with each other in the chosen ratios.

  • Incorrect Surfactant Choice: The hydrophilic-lipophilic balance (HLB) of the surfactant is critical for forming a stable emulsion upon dispersion. Screen surfactants with different HLB values.

  • Drug Precipitation: this compound may be precipitating from the formulation over time. Ensure that the drug remains solubilized in the lipid phase by not exceeding its solubility limit.

Q2: The in vivo performance of my this compound lipid-based formulation is highly variable. What are the potential causes?

A2: High variability can be due to both formulation and physiological factors:

  • Incomplete Dispersion: The formulation may not be dispersing uniformly in the gastrointestinal fluids. Optimize the self-emulsifying properties of your formulation.

  • Food Effects: The presence of food can significantly alter the digestion of lipids and the absorption of the drug. Investigate the effect of food on the bioavailability of your formulation.

  • GI Motility: Variations in gastrointestinal transit time can affect the time available for dispersion and absorption.

Data Presentation

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValueMethod
Aqueous Solubility (pH 7.4)0.05 mg/mLShake-Flask Method
LogP3.2RP-HPLC
pKa8.5 (basic)Potentiometric Titration
Caco-2 Permeability (Papp, A-B)0.5 x 10⁻⁶ cm/sCaco-2 Assay
Efflux Ratio (Papp, B-A / Papp, A-B)4.0Caco-2 Assay

Table 2: Comparison of this compound Bioavailability Enhancement Strategies (Hypothetical Data)

FormulationDrug Loading (%)Particle Size / Droplet SizeIn Vitro Dissolution (at 30 min)Relative Bioavailability (%)
This compound PowderN/AN/A10%100
Solid Dispersion (1:5 drug:polymer)16.7%N/A85%350%
Nanoparticles10%150 nm70%420%
Cyclodextrin Complex (1:1)25%N/A95%380%
Lipid-Based Formulation (SMEDDS)15%50 nm90%500%

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
  • Add an excess amount of this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Caco-2 Permeability Assay
  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

  • To measure apical-to-basolateral (A-B) transport, add a solution of this compound in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • To measure basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizations

experimental_workflow cluster_characterization Phase 1: Physicochemical Characterization cluster_analysis Phase 2: Bioavailability Challenge Identification cluster_formulation Phase 3: Formulation Strategy Selection solubility Determine Aqueous Solubility (Shake-Flask) analysis Analyze Data to Identify Primary Bioavailability Hurdle(s) solubility->analysis logp Determine LogP (RP-HPLC) logp->analysis pka Determine pKa (Potentiometric Titration) pka->analysis permeability Assess Permeability (Caco-2 Assay) permeability->analysis sd Solid Dispersion analysis->sd Poor Solubility np Nanoparticles analysis->np Poor Solubility & Permeability cd Cyclodextrin Complexation analysis->cd Poor Solubility lbf Lipid-Based Formulation analysis->lbf High LogP Poor Solubility

Caption: A logical workflow for selecting a bioavailability enhancement strategy for this compound.

signaling_pathway P1060 This compound K_channel ATP-sensitive K+ Channel (KATP) P1060->K_channel Opens hyperpolarization Membrane Hyperpolarization K_channel->hyperpolarization Increases K+ efflux membrane Cell Membrane ca_channel Voltage-gated Ca2+ Channel hyperpolarization->ca_channel Inhibits opening ca_influx Ca2+ Influx ca_channel->ca_influx Decreases vasodilation Smooth Muscle Relaxation (Vasodilation) ca_influx->vasodilation Leads to

Caption: The proposed mechanism of action for this compound leading to vasodilation.

References

Validation & Comparative

Validating the Efficacy of P 1060: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the efficacy of P 1060, a potent potassium channel opener, designed for researchers, scientists, and drug development professionals. Through a detailed comparison with its analogue, pinacidil, and other relevant compounds, this document synthesizes available experimental data to validate the therapeutic potential of this compound.

Comparative Efficacy of this compound

This compound has demonstrated superior potency as a spasmolytic agent in preclinical studies when compared to its well-established analogue, pinacidil. Research conducted on rat vascular tissue has consistently shown that this compound is more effective at inhibiting smooth muscle contractions.

Table 1: Comparative Spasmolytic Potency of this compound and Analogues

CompoundRelative Spasmolytic Potency
This compound Most Potent
PinacidilLess Potent than this compound
P 1368Least Potent

This table summarizes the rank order of potency as determined by the inhibition of contractions in isolated rat portal vein and aorta.[1]

Mechanism of Action: Potassium Channel Activation

This compound, like pinacidil, exerts its vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in the cell membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to muscle relaxation and vasodilation.[1][3]

The enhanced potency of this compound suggests a higher affinity for or a more efficient activation of these K-ATP channels compared to pinacidil.

Supporting Experimental Data and Protocols

The superior efficacy of this compound is supported by several key experimental findings. The following sections detail the methodologies used in these pivotal studies.

Inhibition of Smooth Muscle Contraction

Experimental Protocol:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta and portal vein are excised and placed in a physiological salt solution (PSS). The vessels are cleaned of adherent tissue and cut into rings (for aorta) or longitudinal strips (for portal vein).[4][5][6]

  • Isometric Tension Recording: The prepared tissues are mounted in isolated organ baths containing PSS, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.[4][6][7]

  • Contraction Induction: Stable contractions are induced by adding a contractile agent such as norepinephrine or a high concentration of potassium chloride (KCl) to the organ bath.[1]

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound, pinacidil, or P 1368 are added to the bath to generate dose-response curves.

  • Data Analysis: The relaxation induced by each compound is expressed as a percentage of the maximal contraction induced by the contractile agent. The potency of the compounds is compared based on their ability to relax the pre-contracted tissues.

Intracellular Microelectrode Recording

Experimental Protocol:

  • Cell Preparation: Smooth muscle cells are isolated from the rat portal vein.

  • Electrophysiological Recording: Intracellular recordings of membrane potential are made using sharp glass microelectrodes filled with an electrolyte solution (e.g., 3 M KCl).[8][9][10]

  • Drug Perfusion: The isolated cells are perfused with a control solution, followed by solutions containing different concentrations of this compound or pinacidil.

  • Data Acquisition: Changes in the membrane potential are recorded using a high-impedance amplifier and a data acquisition system. Hyperpolarization is indicative of potassium channel opening.[8][9][10]

86Rb Efflux Assay

Experimental Protocol:

  • Tissue Loading: Isolated rat aortic strips are incubated in a PSS containing radioactive 86RbCl, a tracer for potassium ions.

  • Washout: The tissues are then transferred to a series of tubes containing non-radioactive PSS to wash out the extracellular 86Rb.

  • Drug Stimulation: The tissues are exposed to PSS containing this compound or pinacidil.

  • Sample Collection: The efflux of 86Rb into the washout solution is measured at various time points by scintillation counting.

  • Data Analysis: An increase in the rate of 86Rb efflux indicates the opening of potassium channels.[11]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in validating the efficacy of this compound, the following diagrams are provided.

Signaling_Pathway P1060 This compound K_ATP_Channel ATP-Sensitive Potassium Channel P1060->K_ATP_Channel Activates K_Efflux K+ Efflux K_ATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental_Workflow cluster_tissue Tissue Preparation cluster_experiments Efficacy Evaluation cluster_data Data Analysis Animal_Model Rat Model (Aorta & Portal Vein) Tissue_Isolation Vessel Isolation & Preparation Animal_Model->Tissue_Isolation Contraction_Assay Inhibition of Contraction Tissue_Isolation->Contraction_Assay Microelectrode Intracellular Recording Tissue_Isolation->Microelectrode Rb_Efflux 86Rb Efflux Assay Tissue_Isolation->Rb_Efflux Potency Comparative Potency (this compound vs. Pinacidil) Contraction_Assay->Potency Mechanism Mechanism of Action Confirmation Microelectrode->Mechanism Rb_Efflux->Mechanism

Caption: Experimental workflow for validating this compound efficacy.

Conclusion

The available evidence strongly indicates that this compound is a highly potent potassium channel opener with superior vasodilatory effects compared to its analogue, pinacidil. Its mechanism of action, centered on the activation of K-ATP channels, is well-supported by a variety of in vitro experimental data. For drug development professionals, this compound represents a promising candidate for further investigation in the treatment of conditions where vasodilation is a desired therapeutic outcome, such as hypertension. Further studies are warranted to establish a detailed quantitative profile, including IC50 values and a comprehensive safety assessment.

References

A Comparative Analysis of P1060 and Pinacidil: Efficacy and Mechanism as Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent potassium channel openers (KCOs), P1060 and Pinacidil. Both compounds are recognized for their potent vasodilatory effects, achieved through the activation of ATP-sensitive potassium (KATP) channels. This document summarizes their comparative efficacy, delves into their mechanism of action, and provides detailed experimental protocols for their evaluation, supported by quantitative data and visual diagrams to facilitate understanding and further research.

Introduction to P1060 and Pinacidil

P1060, a cyanoguanidine derivative, and Pinacidil are both potent vasodilators that function by opening potassium channels in the cell membrane of vascular smooth muscle.[1][2][3] This action leads to membrane hyperpolarization and subsequent muscle relaxation, resulting in the widening of blood vessels. Their efficacy in modulating vascular tone has made them valuable tools in cardiovascular research and potential therapeutic agents for conditions like hypertension.[3] This guide focuses on a direct comparison of their performance and underlying mechanisms.

Mechanism of Action: Opening KATP Channels

The primary mechanism of action for both P1060 and Pinacidil involves the opening of ATP-sensitive potassium (KATP) channels.[1][2][4] These channels are complex proteins typically composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit.[5] Pinacidil has been shown to selectively act on the SUR2B subunit, which is predominantly found in vascular smooth muscle.[6]

The opening of these channels by P1060 or Pinacidil increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This change in membrane potential closes voltage-gated calcium channels, reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular Ca2+ concentration leads to the relaxation of the vascular smooth muscle and vasodilation.[3][4] The action of these KCOs can be inhibited by KATP channel blockers such as glibenclamide.[4][7]

cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x/SURx) K_efflux K+ Efflux KATP->K_efflux Ca_channel Voltage-Gated Ca2+ Channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx P1060 P1060 Activation Activation P1060->Activation Pinacidil Pinacidil Pinacidil->Activation Activation->KATP Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channel Inhibition Relaxation Vasodilation Ca_influx->Relaxation

Caption: Signaling pathway of P1060 and Pinacidil.

Comparative Efficacy: P1060 vs. Pinacidil

Experimental data consistently demonstrates that while both compounds are effective, P1060 exhibits greater potency in inducing vasodilation compared to Pinacidil.

ParameterP1060PinacidilReference
Spasmolytic Potency More potentLess potent[1]
Effect on 86Rb Efflux Increased 86Rb efflux in rat portal veinIncreased 86Rb efflux in rat portal vein and aorta[1]

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments used to evaluate and compare P1060 and Pinacidil.

Vascular Reactivity in Isolated Aortic Rings

This protocol assesses the vasodilatory effects of P1060 and Pinacidil on pre-contracted aortic rings isolated from rats.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent tissue and cut into rings of 3-4 mm in width.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g. Following equilibration, the rings are pre-contracted with a submaximal concentration of norepinephrine (e.g., 1 µM).

  • Compound Administration: Once the norepinephrine-induced contraction reaches a stable plateau, cumulative concentration-response curves are generated by adding increasing concentrations of P1060 or Pinacidil to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by norepinephrine. IC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated to compare the potency of the two compounds.

Histamine Release Assay from Peritoneal Mast Cells

This assay measures the ability of P1060 and Pinacidil to modulate histamine release from isolated rat peritoneal mast cells.[8][9]

Methodology:

  • Mast Cell Isolation: Peritoneal mast cells are isolated from male Sprague-Dawley rats by peritoneal lavage with Hanks' balanced salt solution (HBSS). The cell suspension is then purified by density gradient centrifugation using Percoll.

  • Cell Incubation: Purified mast cells are resuspended in buffered salt solution and pre-incubated with varying concentrations of P1060 or Pinacidil for 10-15 minutes at 37°C.

  • Stimulation of Histamine Release: Histamine release is induced by adding a secretagogue, such as compound 48/80.

  • Quantification of Histamine: The reaction is stopped by placing the tubes on ice. The cells are then centrifuged, and the histamine content in the supernatant is measured using a fluorometric assay.

  • Data Analysis: The amount of histamine released is expressed as a percentage of the total cellular histamine content. The modulatory effect of P1060 and Pinacidil on stimulated histamine release is then determined.

cluster_workflow Experimental Workflow: Histamine Release Assay A 1. Isolate Peritoneal Mast Cells B 2. Pre-incubate cells with P1060 or Pinacidil A->B C 3. Stimulate with Compound 48/80 B->C D 4. Stop reaction & Centrifuge C->D E 5. Measure Histamine in Supernatant D->E F 6. Data Analysis E->F

Caption: Workflow for Histamine Release Assay.

Conclusion

Both P1060 and Pinacidil are valuable pharmacological tools for studying the role of KATP channels in vascular physiology. The available data indicates that P1060 is a more potent vasodilator than Pinacidil, a crucial consideration for in vitro and in vivo studies. The detailed protocols provided in this guide offer a standardized framework for the direct comparison of these and other potassium channel openers, ensuring robust and reproducible findings. Future research should continue to explore the therapeutic potential of these compounds in cardiovascular diseases.

References

A Comparative Analysis of P 1060 and Existing Treatment Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development, "P 1060" emerges in two distinct contexts: as a discontinued investigational drug, P-1060, for cardiovascular diseases, and as the designation for a pivotal clinical trial, IMPACT P1060, in the field of pediatric HIV treatment. This guide provides a comprehensive comparison of both entities against their respective existing treatment alternatives, supported by available experimental and clinical data.

Part 1: The IMPACT P1060 Trial: A Head-to-Head Comparison of Antiretroviral Regimens in HIV-Infected Children

The International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) P1060 study was a significant phase II randomized clinical trial that compared the efficacy and safety of two antiretroviral therapy (ART) regimens in HIV-infected infants and young children.[1][2] The trial's findings have had a substantial impact on treatment guidelines for this vulnerable population.

Experimental Design and Protocols

The IMPACT P1060 trial was designed as two parallel, randomized clinical trials enrolling HIV-infected children between 2 and 36 months of age.[3][4] Participants were categorized into two cohorts based on their prior exposure to single-dose nevirapine for the prevention of mother-to-child transmission. Within each cohort, children were randomized to receive one of two treatment regimens:

  • Nevirapine (NVP)-based regimen: A non-nucleoside reverse transcriptase inhibitor (NNRTI).[4][5]

  • Lopinavir/Ritonavir (LPV/r)-based regimen: A protease inhibitor (PI) boosted with a low dose of ritonavir.[4][5]

Both regimens included a backbone of two nucleoside reverse transcriptase inhibitors (NRTIs), zidovudine (AZT) and lamivudine (3TC).[2] The primary endpoint of the study was a composite of treatment failure, which included virologic failure, permanent discontinuation of the assigned treatment, or death by 24 weeks.[1]

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_outcome Primary Endpoint Assessment (24 weeks) P HIV-Infected Children (2-36 months) R Randomization P->R NVP NVP + AZT + 3TC R->NVP LPVr LPV/r + AZT + 3TC R->LPVr O Treatment Failure (Virologic Failure, Discontinuation, or Death) NVP->O LPVr->O

Fig. 1: Experimental workflow of the IMPACT P1060 clinical trial.
Comparative Efficacy and Safety

The results of the IMPACT P1060 trial demonstrated the superiority of the lopinavir/ritonavir-based regimen over the nevirapine-based regimen in young, HIV-infected children, irrespective of prior nevirapine exposure.

Outcome MeasureNevirapine (NVP) ArmLopinavir/Ritonavir (LPV/r) Armp-valueCitation
Primary Endpoint (Treatment Failure by Week 24) 40.8%19.3%<0.001[3]
Virologic Failure Higher incidenceLower incidence-[1]
Toxicity-Related Discontinuation Higher incidenceLower incidence0.04[3]
Death Higher incidenceLower incidence0.06[3]
Weight Gain (z-score at 48 weeks) Favored NVP-0.009[1]

Table 1: Summary of key outcomes from the IMPACT P1060 trial.

The study found that a significantly higher percentage of children in the nevirapine group reached the primary endpoint of treatment failure compared to the lopinavir/ritonavir group (40.8% vs. 19.3%, p<0.001).[3] This difference was largely driven by a higher rate of virologic failure in the nevirapine arm.[1] Furthermore, the time to a toxicity-related event and the time to death were shorter in the nevirapine group.[3] Interestingly, while the lopinavir/ritonavir regimen was superior in virologic suppression, the nevirapine regimen showed a marginal benefit in terms of growth, with a statistically significant difference in weight z-score at 48 weeks.[1]

Mechanism of Action of Antiretroviral Agents in IMPACT P1060

The drugs used in the IMPACT P1060 trial target the HIV replication cycle at the reverse transcription and protease stages.

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Zidovudine (AZT) and Lamivudine (3TC) : These drugs are nucleoside analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme.[6][7] This incorporation leads to chain termination, thus halting viral DNA synthesis.[8][9]

  • Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): Nevirapine (NVP) : Nevirapine binds directly to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.[5][10]

  • Protease Inhibitor (PI): Lopinavir/Ritonavir (LPV/r) : Lopinavir inhibits the HIV protease enzyme, which is crucial for cleaving viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[1][11] Ritonavir is co-administered in a low dose to inhibit the cytochrome P450 3A4 enzyme, which metabolizes lopinavir, thereby "boosting" its plasma concentration and therapeutic effect.[12][13]

cluster_hiv HIV Replication Cycle cluster_drugs Drug Intervention rna Viral RNA dna Viral DNA rna->dna Reverse Transcriptase poly Viral Polyproteins dna->poly Integration, Transcription, Translation virion Mature Virion poly->virion Protease nrtis NRTIs (AZT, 3TC) nrtis->dna Chain Termination nnrtis NNRTI (NVP) nnrtis->dna Enzyme Inhibition pis PI (LPV/r) pis->virion Inhibition of Maturation

Fig. 2: Signaling pathway showing the mechanism of action of the antiretroviral drugs used in the IMPACT P1060 trial.

Part 2: P-1060 (Drug): A Potassium Channel Opener for Cardiovascular Disease

P-1060 was an investigational drug developed by LEO Pharma, classified as a potassium channel opener for the treatment of cardiovascular diseases. Its development has since been discontinued. Due to its discontinuation, publicly available data, particularly comparative clinical trial data, is scarce. This section provides a comparison based on the known mechanism of action of potassium channel openers and the standard of care for potential indications like hypertension and angina.

Mechanism of Action of P-1060 and Existing Treatments

Potassium channel openers, like P-1060, exert their therapeutic effect by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[14][15] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, closes voltage-gated calcium channels, reducing the influx of calcium into the cell. The decreased intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, resulting in lower blood pressure and increased coronary blood flow.[14]

Existing treatments for hypertension and angina work through different mechanisms:

  • Beta-blockers: Decrease heart rate, myocardial contractility, and blood pressure.

  • Calcium channel blockers: Block the influx of calcium into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced cardiac workload.

  • Nitrates: Are converted to nitric oxide, which activates guanylate cyclase, leading to increased cGMP and vasodilation, primarily of veins.[16]

  • ACE inhibitors and ARBs: Interfere with the renin-angiotensin-aldosterone system to cause vasodilation and reduce blood volume.

cluster_cell Vascular Smooth Muscle Cell cluster_p1060 P-1060 (K+ Channel Opener) cluster_ccb Calcium Channel Blocker k_channel K-ATP Channel ca_channel Voltage-gated Ca2+ Channel k_channel->ca_channel Hyperpolarization (Inhibits) relaxation Relaxation k_channel->relaxation K+ efflux leads to contraction Contraction ca_channel->contraction Ca2+ influx leads to p1060 P-1060 p1060->k_channel Opens ccb CCB ccb->ca_channel Blocks

Fig. 3: Simplified signaling pathway of P-1060 and calcium channel blockers on vascular smooth muscle cells.
Comparative Performance

Without direct comparative studies, a quantitative comparison is not possible. However, a qualitative comparison can be made based on the properties of the drug classes.

FeatureP-1060 (Potassium Channel Opener)Standard Treatments (Beta-blockers, CCBs, Nitrates)
Primary Mechanism Vasodilation via K-ATP channel openingVarious (beta-adrenergic blockade, calcium channel blockade, nitric oxide donation)
Primary Indication Likely hypertension, anginaHypertension, angina, heart failure, post-myocardial infarction
Hemodynamic Effects Arterial vasodilation, leading to reduced afterloadVaried effects on heart rate, contractility, preload, and afterload
Common Side Effects Reflex tachycardia, fluid retention, headache, flushingBradycardia, fatigue (beta-blockers); peripheral edema, constipation (CCBs); headache, tolerance (nitrates)
Clinical Use Development discontinued; not used in clinical practiceFirst- and second-line therapies for hypertension and angina

Table 2: Qualitative comparison of P-1060 (as a potassium channel opener) with standard treatments for hypertension and angina.

Potassium channel openers like minoxidil are typically reserved for severe, refractory hypertension due to side effects such as reflex tachycardia and fluid retention.[14] It is plausible that P-1060 would have faced similar challenges in clinical development, potentially contributing to its discontinuation. Standard first-line treatments for hypertension and angina are generally better tolerated and have extensive data supporting their efficacy and safety in a broad range of patients.[17][18]

Experimental Protocols for Preclinical Evaluation

Preclinical evaluation of a potassium channel opener like P-1060 for cardiovascular effects would typically involve the following experimental protocols:

  • In vitro vasodilation assays: Using isolated arterial rings (e.g., rat aorta or portal vein) contracted with an agonist (e.g., phenylephrine or potassium chloride). The vasodilatory effect of P-1060 would be measured as a percentage of relaxation of the pre-contracted tissue.

  • Electrophysiological studies: Using patch-clamp techniques on isolated vascular smooth muscle cells to measure the opening of K-ATP channels and changes in membrane potential in response to P-1060.

  • In vivo hemodynamic studies in animal models of hypertension: Using hypertensive rat models (e.g., spontaneously hypertensive rats or L-NAME-induced hypertensive rats) to measure the effect of P-1060 on blood pressure, heart rate, and other hemodynamic parameters over time.[19]

  • Myocardial ischemia-reperfusion injury models: Using isolated perfused heart models (Langendorff preparation) to assess the cardioprotective effects of P-1060 by measuring infarct size, recovery of cardiac function, and release of cardiac enzymes after a period of ischemia and reperfusion.

References

A Guide to the Reproducibility and Replicability of the IMPAACT P1060 Trial

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) P1060 study, with a focus on the principles of reproducibility and replicability of its findings. The target audience for this guide includes researchers, scientists, and drug development professionals interested in pediatric HIV treatment and clinical trial design.

The IMPAACT P1060 trial was a significant phase II randomized controlled trial that compared the efficacy and safety of two types of antiretroviral therapy (ART) regimens in HIV-infected infants and young children: a non-nucleoside reverse transcriptase inhibitor (NNRTI)-based regimen and a protease inhibitor (PI)-based regimen.[1][2] The study's findings have been influential in shaping treatment guidelines for this vulnerable population.[2]

Understanding Reproducibility and Replicability in Clinical Research

Before delving into the specifics of the P1060 trial, it is crucial to understand the concepts of reproducibility and replicability.[3]

  • Reproducibility refers to the ability to obtain the same results as an original study by using the same data and analysis methods.[3][4] In the context of the P1060 trial, this would involve re-analyzing the original trial data to verify the reported outcomes.

  • Replicability is the ability to achieve consistent results when a new study is conducted with different participants and often in a different setting, but following the same experimental protocol as the original study.[3][4] For the P1060 trial, a replication study would involve a new cohort of HIV-infected infants treated with the same ART regimens to see if the outcomes are similar.

Achieving both reproducibility and replicability is a cornerstone of scientific evidence.[3]

Experimental Protocol of the IMPAACT P1060 Trial

The P1060 trial was designed as a phase II, randomized, controlled trial with two parallel cohorts of HIV-infected infants and children between 2 months and 36 months of age who were eligible for ART.[1] The study aimed to compare the rates of treatment failure between an NNRTI-based regimen and a PI-based regimen.[1]

Study Arms:

  • NNRTI-based regimen: This arm utilized nevirapine (NVP) in combination with a nucleoside reverse transcriptase inhibitor backbone of zidovudine and lamivudine.[2]

  • PI-based regimen: This arm utilized lopinavir/ritonavir (LPV/r) with the same nucleoside reverse transcriptase inhibitor backbone.[2]

The trial also stratified participants based on their prior exposure to single-dose NVP for the prevention of mother-to-child transmission.[2] The primary endpoint was treatment failure at 24 weeks.[1] The study was later extended (Version 5.0) to assess long-term safety, tolerability, and virologic failure rates.[1]

Data Presentation: Comparison of Treatment Regimens

The key findings of the IMPAACT P1060 trial demonstrated the superiority of the lopinavir/ritonavir (LPV/r)-based regimen over the nevirapine (NVP)-based regimen in terms of virologic outcomes.[2]

Outcome MeasureNVP-Based RegimenLPV/r-Based Regimen
Virologic Failure or Death (by 12 months) Higher incidenceLower incidence[2]
CD4 Percentage (CD4%) Marginally favored-[2]
Growth (Weight-for-age and Height-for-age z-score) Marginally favored-[2]
Long-term (5-year) Outcome InferiorConfirmed superiority[2]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the IMPAACT P1060 clinical trial, from patient enrollment to the assessment of outcomes.

P1060_Trial_Workflow cluster_enrollment Enrollment & Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Outcome Assessment start HIV-Infected Infants & Children (2 to <36 months, ART-eligible) stratify Stratification based on prior single-dose NVP exposure start->stratify randomize Randomization stratify->randomize nvp_arm NNRTI-based ART (Nevirapine + Zidovudine + Lamivudine) randomize->nvp_arm Arm 1 lpv_arm PI-based ART (Lopinavir/Ritonavir + Zidovudine + Lamivudine) randomize->lpv_arm Arm 2 follow_up Follow-up Period (Initial 24 weeks, extended to 5 years) nvp_arm->follow_up lpv_arm->follow_up outcomes Primary & Secondary Outcomes Assessed: - Virologic Failure - Death - CD4% Change - Growth Parameters - Safety & Tolerability follow_up->outcomes

Caption: Logical workflow of the IMPAACT P1060 clinical trial.

Signaling Pathways in HIV Treatment

While "P1060" itself does not have a signaling pathway, the drugs used in the trial, nevirapine and lopinavir/ritonavir, target specific steps in the HIV replication cycle. The diagram below illustrates the general mechanism of action for NNRTIs and PIs.

HIV_Drug_Targets cluster_virus HIV Virion cluster_cell Host Cell hiv_rna HIV RNA proviral_dna Proviral DNA hiv_rna->proviral_dna Reverse Transcription reverse_transcriptase Reverse Transcriptase protease Protease new_virion New HIV Virion Assembly protease->new_virion maturation cell_entry HIV Entry cell_entry->hiv_rna viral_proteins Viral Proteins proviral_dna->viral_proteins Transcription & Translation viral_proteins->new_virion Assembly & Budding nnrti NNRTIs (e.g., Nevirapine) Inhibit Reverse Transcriptase nnrti->reverse_transcriptase pi Protease Inhibitors (e.g., Lopinavir) Inhibit Protease, preventing viral maturation pi->protease

Caption: Mechanism of action for NNRTIs and Protease Inhibitors in the HIV lifecycle.

References

Lopinavir/Ritonavir Outperforms Nevirapine in Pediatric HIV Treatment: A Comparative Analysis of the IMPAACT P1060 Trial

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pivotal IMPAACT P1060 clinical trial reveals the superiority of a lopinavir/ritonavir (LPV/r)-based regimen over a nevirapine (NVP)-based regimen for the first-line treatment of HIV-infected infants and young children. The LPV/r arm demonstrated a significantly lower risk of virologic failure or death, establishing it as the preferred treatment option in this vulnerable population.

The International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) P1060 study was a phase II, parallel, randomized clinical trial designed to compare the efficacy and safety of two antiretroviral therapy (ART) regimens in HIV-infected children between 2 months and 3 years of age.[1][2] The trial enrolled participants across multiple sites in Africa and India.[3] This guide provides a detailed comparison of the experimental findings, protocols, and mechanisms of action of the two treatment regimens evaluated in this landmark study.

Comparative Efficacy: Key Outcomes

The primary endpoint of the IMPAACT P1060 trial was the time to virologic failure or death. The results demonstrated a clear advantage for the LPV/r-based regimen.

Virologic Failure and Mortality

Long-term follow-up over five years confirmed the initial findings, showing a persistently and significantly higher risk of virologic failure or death in the nevirapine arm.[1][4]

OutcomeLopinavir/Ritonavir (LPV/r) ArmNevirapine (NVP) ArmAdjusted Hazard Ratio (aHR) [95% CI]
Virologic Failure or DeathLower IncidenceHigher Incidence1.90 [1.37–2.65]
Death AloneNo Significant DifferenceNo Significant Difference1.65 [0.72–3.76]
Table 1: Comparison of Primary Outcomes in the IMPAACT P1060 Trial.[1][4]
Immunological and Growth Outcomes

While the LPV/r regimen was superior in virologic suppression, the NVP regimen showed some marginal benefits in terms of immune cell recovery and growth in the short term.

OutcomeLopinavir/Ritonavir (LPV/r) ArmNevirapine (NVP) ArmObservation
Mean CD4%Lower in the first yearSignificantly higher up to 1 yearDifference not significant beyond 1 year.[1][4]
Mean Weight-for-age z-scoresMarginally lowerMarginally higherModest difference observed.[4]
Mean Height-for-age z-scoresNo significant differenceNo significant differenceNo significant difference between the two arms.[4]
Table 2: Comparison of Secondary Outcomes in the IMPAACT P1060 Trial.

Experimental Protocols

The IMPAACT P1060 trial was a prospective, randomized, open-label study with two parallel cohorts based on prior exposure to single-dose nevirapine at birth.[1][3]

1. Participant Enrollment:

  • HIV-infected infants and young children aged 2 to 36 months were enrolled.[2]

  • Participants were ART-eligible based on the then-current WHO guidelines.

  • Two cohorts were established: one with and one without prior exposure to single-dose NVP for prevention of mother-to-child transmission.[1]

2. Randomization and Treatment:

  • Participants were randomized to receive either an LPV/r-based or an NVP-based ART regimen.

  • Both regimens included a backbone of two nucleoside reverse transcriptase inhibitors (NRTIs), zidovudine and lamivudine.[1]

  • LPV/r was administered at a standard dose of 400 mg/100 mg twice daily (as a liquid formulation).[5]

  • NVP was administered according to standard pediatric dosing guidelines.

3. Monitoring and Endpoints:

  • The primary endpoint was the time to virologic failure (defined as plasma HIV-1 RNA >400 copies/mL) or death.[1]

  • Secondary endpoints included changes in CD4+ T-cell percentage, and growth parameters (weight-for-age and height-for-age z-scores).

  • Participants were monitored regularly for safety and efficacy.

G cluster_enrollment Participant Enrollment cluster_randomization Randomization cluster_followup Follow-up & Analysis P HIV-infected Children (2-36 months) C1 NVP-Exposed Cohort P->C1 Screening & Consent C2 NVP-Naive Cohort P->C2 Screening & Consent R Randomization C1->R C2->R T1 Lopinavir/Ritonavir (LPV/r) Arm + Zidovudine + Lamivudine R->T1 T2 Nevirapine (NVP) Arm + Zidovudine + Lamivudine R->T2 FU Regular Monitoring (Virologic, Immunologic, Growth) T1->FU T2->FU E Primary Endpoint: Virologic Failure or Death FU->E

IMPAACT P1060 Experimental Workflow

Mechanism of Action

The differing outcomes of the two regimens can be attributed to their distinct mechanisms of inhibiting HIV replication.

Lopinavir/Ritonavir (LPV/r): Protease Inhibitor

Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus.[5][6] By blocking the protease, lopinavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[6] Ritonavir is co-administered in a low dose to act as a pharmacokinetic enhancer. It inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes lopinavir, thereby increasing the plasma concentration and duration of action of lopinavir.[7]

Nevirapine (NVP): Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that directly binds to and inhibits the HIV-1 reverse transcriptase enzyme.[8][9] This enzyme is responsible for converting the viral RNA genome into DNA, a critical step in the HIV life cycle. NVP binds to an allosteric site on the reverse transcriptase, inducing a conformational change that disrupts the enzyme's catalytic site and blocks DNA synthesis.[8][10]

G cluster_lpvr Lopinavir/Ritonavir (Protease Inhibition) cluster_nvp Nevirapine (Reverse Transcriptase Inhibition) lpv Lopinavir Inhibits HIV Protease protease HIV Protease lpv->protease Blocks rit Ritonavir Inhibits CYP3A4 virion Immature, Non-infectious Virion protease->virion Maturation (inhibited) polyprotein Viral Polyproteins polyprotein->protease Cleavage nvp Nevirapine Inhibits Reverse Transcriptase rt Reverse Transcriptase nvp->rt Binds & Inhibits dna Viral DNA rt->dna Conversion (inhibited) rna Viral RNA rna->rt Transcription

Mechanisms of Action

Conclusion

The IMPAACT P1060 trial provided conclusive evidence supporting the use of a lopinavir/ritonavir-based regimen over a nevirapine-based regimen as first-line antiretroviral therapy for HIV-infected infants and young children. The superior virologic efficacy of LPV/r, as demonstrated by the significantly lower risk of treatment failure or death, outweighs the marginal and transient benefits in CD4 count and growth observed with NVP. These findings have been instrumental in shaping global pediatric HIV treatment guidelines and have had a profound impact on improving clinical outcomes for this vulnerable population.

References

P 1060: A Head-to-Head Comparison with Other K-ATP Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of P 1060, a potent potassium channel opener, with other key modulators of ATP-sensitive potassium (K-ATP) channels. The information presented is intended for researchers and professionals in the fields of pharmacology and drug development.

Introduction to this compound and K-ATP Channel Modulation

This compound is a potassium channel opener that has been shown to induce a slowly-developing potassium current in smooth muscle cells, such as those in the rat portal vein.[1] This activity is characteristic of compounds that target ATP-sensitive potassium (K-ATP) channels. The opening of these channels leads to membrane hyperpolarization and subsequent relaxation of smooth muscle, making them a key target in cardiovascular research.[2][3][4] The effects of this compound can be inhibited by glibenclamide, a well-known K-ATP channel blocker, further solidifying its classification as a K-ATP channel opener.[1]

K-ATP channels are complex proteins that couple the metabolic state of a cell to its electrical activity.[2][3] They are found in various tissues, including pancreatic beta-cells, cardiac muscle, and smooth muscle.[2] In vascular smooth muscle, the opening of K-ATP channels plays a crucial role in vasodilation.

This guide will compare this compound with other established K-ATP channel modulators, focusing on their potency and the experimental methods used for their characterization.

Comparative Analysis of K-ATP Channel Openers

The potency of this compound and other K-ATP channel openers is typically determined by their ability to induce an outward potassium current in voltage-clamped cells. The following table summarizes the effective concentrations for this compound and a comparable K-ATP channel opener, aprikalim, in inducing a potassium current (IKCO) in rat portal vein smooth muscle cells.

CompoundEffective Concentration for IKCO InductionReference
This compound0.3 - 10 µM[1]
Aprikalim3 µM[1]

Comparative Analysis of K-ATP Channel Inhibitors

The inhibitory effects of compounds like glibenclamide and phentolamine on the currents induced by K-ATP channel openers provide further insight into the mechanism of action.

InhibitorConcentrationEffect on this compound-induced currentEffect on Aprikalim-induced currentReference
Glibenclamide1 µMInhibitionInhibition[1]
Phentolamine10 µMInhibitionInhibition[1]

Signaling Pathway and Experimental Workflow

The activation of vascular K-ATP channels by openers like this compound initiates a signaling cascade that results in smooth muscle relaxation and vasodilation. A simplified representation of this pathway and a typical experimental workflow for its investigation are depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P1060 This compound KATP K-ATP Channel P1060->KATP Activates K_ion K+ KATP->K_ion Efflux Hyperpolarization Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx (Decreased) Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Simplified signaling pathway of this compound action. (Within 100 characters)

Experimental_Workflow A 1. Cell Isolation (e.g., enzymatic dispersion of rat portal vein smooth muscle cells) B 2. Whole-Cell Patch Clamp (Voltage-clamp configuration) A->B C 3. Baseline Current Recording B->C D 4. Application of this compound (or other modulators) C->D E 5. Recording of Induced Current (e.g., IKCO) D->E F 6. Application of Inhibitor (e.g., glibenclamide) E->F G 7. Recording of Inhibited Current F->G H 8. Data Analysis (e.g., current amplitude, kinetics) G->H

Caption: Workflow for electrophysiological analysis. (Within 100 characters)

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

The following is a generalized protocol for recording whole-cell currents in isolated smooth muscle cells, based on the methodologies used to characterize this compound.[1]

1. Cell Isolation:

  • Smooth muscle cells are enzymatically dispersed from the tissue of interest (e.g., rat portal vein).

  • The tissue is incubated in a digestive solution containing enzymes such as collagenase and papain to break down the extracellular matrix and isolate individual cells.

  • The dispersed cells are then washed and stored in a suitable buffer for electrophysiological recording.

2. Electrophysiological Recording:

  • Isolated cells are transferred to a recording chamber on the stage of an inverted microscope.

  • Whole-cell patch-clamp recordings are performed using glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • The internal pipette solution typically contains (in mM): KCl, MgCl2, HEPES, and EGTA, with the pH adjusted to ~7.2. MgATP can be included to study ATP-sensitive currents.

  • The external solution contains (in mM): NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, with the pH adjusted to ~7.4.

3. Data Acquisition and Analysis:

  • Cells are voltage-clamped at a holding potential (e.g., -10 mV).[1]

  • After establishing a stable baseline recording, the compound of interest (e.g., this compound) is applied to the bath solution.

  • The resulting changes in membrane current are recorded and analyzed using appropriate software.

  • To test for inhibition, an antagonist (e.g., glibenclamide) is co-applied with the agonist.

  • Parameters such as current amplitude, activation kinetics, and voltage-dependence are quantified.

Conclusion

This compound is a valuable pharmacological tool for the study of K-ATP channels, particularly in the context of vascular smooth muscle physiology. Its effects are comparable to other known K-ATP channel openers like aprikalim, and it is sensitive to blockade by established inhibitors such as glibenclamide. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the discovery of novel K-ATP channel modulators.

References

Pediatric HIV Treatment: A Comparative Analysis of Nevirapine and Lopinavir/Ritonavir Regimens from the P1060 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the IMPAACT P1060 clinical trial provides critical insights into the comparative efficacy and safety of two key antiretroviral therapy (ART) regimens for HIV-infected children under three years of age. The study, which compared a nevirapine (NVP)-based regimen to a lopinavir/ritonavir (LPV/r)-based regimen, demonstrated the overall superiority of the LPV/r-based treatment in preventing virologic failure or death. However, the NVP-based regimen showed some marginal benefits in terms of immune cell recovery and growth. This guide offers a detailed comparison of the two regimens, supported by data from the trial, to inform researchers, scientists, and drug development professionals.

Executive Summary

The P1060 trial, a phase II, parallel, randomized study, was designed to determine the optimal ART for young, HIV-infected children, a vulnerable population with unique therapeutic needs. The primary endpoint was a composite of virologic failure, discontinuation of the assigned treatment, or death. The findings were significant enough to prompt the Data Safety Monitoring Board to recommend unblinding the results, leading to a shift in treatment guidelines for this pediatric population. Long-term follow-up has confirmed the initial findings, solidifying the role of LPV/r in first-line therapy for young children with HIV.

Comparative Data Analysis

The following tables summarize the key quantitative outcomes from the P1060 clinical trial, comparing the nevirapine-based and lopinavir/ritonavir-based treatment arms.

Table 1: Baseline Characteristics of Study Participants
CharacteristicNevirapine (NVP) Arm (n=229)Lopinavir/Ritonavir (LPV/r) Arm (n=222)
Median Age (years)1.21.2
Male Sex (%)4747
Median CD4%16.316.3
Median Plasma HIV-1 RNA (log10 copies/mL)5.85.8
Median Height-for-Age Z-score-2.3-2.3
Median Weight-for-Age Z-score-1.6-1.6
Median Total Cholesterol (mg/dL)100.5108
Median Triglycerides (mg/dL)150.6154.6
Table 2: Efficacy Outcomes
OutcomeNevirapine (NVP) ArmLopinavir/Ritonavir (LPV/r) ArmKey Findings
Virologic Failure or Death
By 6 monthsHigher incidenceLower incidenceThe proportion of participants experiencing this outcome was 17% greater in the NVP arm (P < .001).[1]
By 12, 36, and 60 monthsHigher incidenceLower incidenceThe difference of 17-19% persisted over long-term follow-up (P < .001).[1]
Adjusted Hazard Ratio (aHR)1.90 (95% CI: 1.37–2.65)ReferenceParticipants in the NVP arm had a significantly higher risk of virologic failure or death.[2]
Death Alone
Adjusted Hazard Ratio (aHR)1.65 (95% CI: 0.72–3.76)ReferenceThe risk of death alone was not significantly different between the two arms.[2]
CD4 Percentage (Immune Response)
Mean Change from BaselineMarginally higher gains up to 1 yearMean CD4% was significantly higher in the NVP arm up to 1 year after starting ART, but not beyond.[2]
Growth Outcomes
Mean Weight-for-Age Z-scoreMarginally higherMean weight-for-age z-scores were marginally higher in the NVP arm.[2]
Mean Height-for-Age Z-scoreNo significant differenceNo significant differenceHeight-for-age z-scores did not differ significantly between the arms.[2]
Table 3: Metabolic and Safety Outcomes
OutcomeNevirapine (NVP) ArmLopinavir/Ritonavir (LPV/r) ArmKey Findings
Total Cholesterol Lower levelsHigher levels from 3 to 7 years of follow-upInitiation of an LPV/r-based regimen was associated with higher total cholesterol over the long term.[3]
Triglycerides No consistent differenceNo consistent differenceInitiation of an LPV/r-based regimen was not consistently associated with high triglycerides.[3]
Adverse Events Specific data on the frequency and type of adverse events were not detailed in the provided search results.

Experimental Protocols

Study Design and Participants

The IMPAACT P1060 study was a prospective, randomized, open-label, multicenter, parallel-group trial.[4] It enrolled HIV-1 infected, ART-naïve children between the ages of 2 and 36 months from multiple sites in Africa and India.[3] The trial consisted of two parallel cohorts: one for children with prior exposure to a single dose of nevirapine for prevention of mother-to-child transmission (PMTCT) and another for those without prior NVP exposure.[1]

Randomization and Interventions

Participants were randomly assigned in a 1:1 ratio to receive either a nevirapine-based or a lopinavir/ritonavir-based ART regimen. Both regimens included a backbone of two nucleoside reverse transcriptase inhibitors (NRTIs), zidovudine and lamivudine.[1]

Outcome Measures
  • Primary Endpoint: The primary endpoint was a composite of the first occurrence of virologic failure, discontinuation of the randomized treatment regimen for any reason, or death.[1]

  • Virologic Failure Definition: Virologic failure was defined as not achieving a greater than 1-log10 copies/mL decrease from baseline HIV-1 RNA by 16-24 weeks, or having a confirmed HIV-1 RNA greater than 400 copies/mL at or after 24 weeks.

  • Secondary Endpoints: Secondary endpoints included changes in CD4+ T-cell percentage, growth parameters (height-for-age and weight-for-age z-scores), and the incidence of adverse events. A sub-study also assessed long-term metabolic effects, including lipid profiles.[3]

Laboratory and Clinical Assessments
  • Virologic and Immunologic Monitoring: Plasma HIV-1 RNA levels and CD4+ T-cell counts were monitored at baseline and at regular intervals throughout the study.

  • Anthropometric Measurements: Height and weight were measured at each study visit to calculate age- and sex-adjusted z-scores based on World Health Organization (WHO) growth standards.

  • Metabolic Monitoring: In a sub-study, fasting lipid profiles (total cholesterol and triglycerides) were assessed.[3]

  • Safety Assessments: Clinical and laboratory adverse events were monitored and graded according to the Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events.

Visualizing Trial Workflow and Logic

The following diagrams illustrate the key processes and logical flow of the P1060 clinical trial.

P1060_Trial_Workflow cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Outcome Assessment start HIV-infected children (2-36 months) eligibility Eligibility Screening start->eligibility randomize Randomization (1:1) eligibility->randomize nvp_arm Nevirapine-based ART (NVP + ZDV + 3TC) randomize->nvp_arm Arm 1 lpvr_arm Lopinavir/Ritonavir-based ART (LPV/r + ZDV + 3TC) randomize->lpvr_arm Arm 2 follow_up Follow-up Visits (Regular intervals) nvp_arm->follow_up lpvr_arm->follow_up outcomes Primary & Secondary Outcome Assessment follow_up->outcomes

P1060 Clinical Trial Workflow

Primary_Endpoint_Logic endpoint Primary Composite Endpoint (Time to first event) vf Virologic Failure vf->endpoint discontinuation Treatment Discontinuation discontinuation->endpoint death Death death->endpoint

Logic for Primary Endpoint Assessment

Conclusion

The IMPAACT P1060 trial provides robust evidence supporting the use of lopinavir/ritonavir-based ART as a first-line regimen for HIV-infected children under three years of age. The LPV/r regimen demonstrated superior efficacy in preventing virologic failure or death compared to the nevirapine-based regimen. While the NVP regimen showed some transient benefits in CD4% recovery and a marginal advantage in weight gain, these were outweighed by the significant reduction in treatment failure observed with LPV/r. The long-term follow-up also highlights the importance of monitoring for metabolic complications, such as elevated cholesterol, in children receiving LPV/r-based therapy. These findings have been instrumental in shaping global pediatric HIV treatment guidelines and underscore the importance of continued research to optimize therapeutic strategies for this vulnerable population.

References

P1060 Clinical Trial: A Comparative Meta-Analysis of Antiretroviral Therapies in HIV-Infected Infants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) P1060 study, this guide provides a detailed comparison of Nevirapine (NVP)-based and Lopinavir/Ritonavir (LPV/r)-based antiretroviral therapy (ART) regimens for the treatment of HIV-infected infants. The findings are intended for researchers, scientists, and drug development professionals to inform future pediatric HIV research and treatment strategies.

The IMPAACT P1060 trial was a pivotal Phase II randomized, controlled study designed to compare the efficacy and safety of a non-nucleoside reverse transcriptase inhibitor (NNRTI)-based regimen (Nevirapine) against a protease inhibitor (PI)-based regimen (Lopinavir/Ritonavir) in HIV-infected children aged 2 to 36 months. The study was conducted in two parallel cohorts: infants who had previously received a single dose of Nevirapine for prevention of mother-to-child transmission (PMTCT) and those who had not.[1]

Comparative Efficacy and Safety

The P1060 study demonstrated the superiority of the Lopinavir/Ritonavir-based regimen over the Nevirapine-based regimen in terms of short-term and long-term outcomes.[2][3] A key finding was the significantly lower rate of treatment failure in the LPV/r arm.[4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the IMPAACT P1060 trial, comparing the Nevirapine-based and Lopinavir/Ritonavir-based ART regimens.

Table 1: Primary Endpoint Outcomes at 24 Weeks [4]

OutcomeNevirapine (NVP) GroupLopinavir/Ritonavir (LPV/r) GroupP-value
Virologic Failure or Treatment Discontinuation40.8%19.3%<0.001

Table 2: Long-Term Outcomes (5-Year Follow-up) [2][3]

OutcomeNevirapine (NVP) ArmLopinavir/Ritonavir (LPV/r) ArmAdjusted Hazard Ratio (aHR) [95% CI]
Virologic Failure or DeathHigher RiskLower Risk1.90 [1.37–2.65]
Death AloneHigher RiskLower Risk1.65 [0.72–3.76]

Table 3: Immunological and Growth Outcomes [2][3]

OutcomeObservation
CD4 Percentage Mean CD4% was significantly higher in the NVP arm up to 1 year after ART initiation, but not beyond.
Growth (Weight-for-age z-scores) Mean weight-for-age z-scores were marginally higher in the NVP arm.
Growth (Height-for-age z-scores) No significant difference between the two arms.

Experimental Protocols

Study Design: A Phase II, parallel, randomized, controlled trial.[6] The study comprised two cohorts based on prior exposure to single-dose Nevirapine for PMTCT. Participants were randomized to receive either a Nevirapine-based or a Lopinavir/Ritonavir-based ART regimen. The nucleoside reverse transcriptase inhibitor (NRTI) backbone for both regimens was Zidovudine and Lamivudine.

Participant Population: HIV-infected infants and young children aged 2 to 36 months who were eligible for ART.[6]

Primary Endpoint: The primary endpoint was a composite of virologic failure or discontinuation of the assigned treatment by 24 weeks.[4] Virologic failure was defined as a confirmed plasma HIV-1 RNA level <1 log10 copies/mL below the baseline level at 16-24 weeks, or a confirmed HIV-1 RNA level >400 copies/mL at 24 weeks, or two consecutive HIV-1 RNA levels >4000 copies/mL after 24 weeks.

Data Monitoring: An independent Data Safety Monitoring Board (DSMB) reviewed the study progress and outcomes.[2][3] Based on the clear superiority of the LPV/r arm, the DSMB recommended unblinding the results.[2][3]

Mechanism of Action Signaling Pathways

The two treatment regimens in the P1060 trial target different stages of the HIV replication cycle.

Nevirapine (NNRTI) Signaling Pathway

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[7] It binds to a non-essential site on the reverse transcriptase enzyme, causing a conformational change that inhibits the enzyme's function.[3][4] This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication process.[8]

Nevirapine_Mechanism cluster_virus HIV Virion cluster_host Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Converts to Integration Integration Viral DNA->Integration Integrates into host genome Nevirapine Nevirapine Nevirapine->Reverse Transcriptase Inhibits

Caption: Mechanism of Nevirapine (NNRTI) action.

Lopinavir/Ritonavir (Protease Inhibitor) Signaling Pathway

Lopinavir is a protease inhibitor.[2] HIV protease is an enzyme essential for the maturation of new virus particles. It cleaves large viral polyproteins into smaller, functional proteins.[9] Lopinavir binds to the active site of the HIV protease, preventing this cleavage and resulting in the production of immature, non-infectious virions.[2][9] Ritonavir is co-administered with Lopinavir to inhibit its metabolism, thereby increasing the levels and effectiveness of Lopinavir.[2]

Lopinavir_Mechanism cluster_virus_production Viral Maturation Viral Polyproteins Viral Polyproteins HIV Protease HIV Protease Viral Polyproteins->HIV Protease Substrate for Functional Viral Proteins Functional Viral Proteins HIV Protease->Functional Viral Proteins Cleaves into Mature Virion Mature Virion Functional Viral Proteins->Mature Virion Assemble into Lopinavir Lopinavir Lopinavir->HIV Protease Inhibits

Caption: Mechanism of Lopinavir (Protease Inhibitor) action.

Experimental Workflow

The following diagram illustrates the general workflow of the IMPAACT P1060 clinical trial.

P1060_Workflow Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Randomization Randomization Enrollment->Randomization NVP Arm NVP Arm Randomization->NVP Arm Cohort 1 & 2 LPV/r Arm LPV/r Arm Randomization->LPV/r Arm Cohort 1 & 2 Follow-up Follow-up NVP Arm->Follow-up LPV/r Arm->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

References

Independent Verification of P1060's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potassium channel opener P1060 with alternative compounds, offering researchers, scientists, and drug development professionals an objective overview supported by experimental data. The information presented herein is intended to facilitate the independent verification of P1060's mechanism of action and to aid in the selection of appropriate research tools.

Mechanism of Action: KATP Channel Activation

P1060 is a potassium channel opener that exerts its effects by activating ATP-sensitive potassium (KATP) channels. This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization results in the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasodilation.[1][2][3][4]

The primary signaling pathway for P1060 and similar potassium channel openers in vascular smooth muscle involves the following key steps:

P1060 P1060 KATP_Channel ATP-Sensitive K+ Channel (KATP) P1060->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx Inhibition VGCC->Ca_Influx Intracellular_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Vasodilation Vasodilation Intracellular_Ca->Vasodilation Leads to

Caption: Signaling pathway of P1060 in vascular smooth muscle cells.

Comparative Performance Data

The following tables summarize the quantitative data comparing the performance of P1060 with its parent compound, Pinacidil, and other relevant potassium channel openers.

Table 1: Spasmolytic Potency in Rat Blood Vessels

CompoundRelative Potency
P1060 > Pinacidil
Pinacidil> P1368
Data from studies on rat portal vein and aorta.

Table 2: Effect on 86Rb+ Efflux in Rat Portal Vein

CompoundEffect on 86Rb+ Efflux
P1060 Increased
PinacidilIncreased
P1368No significant effect
86Rb+ is used as a marker for K+ efflux.

Table 3: Comparison of P1060 and Aprikalim on Whole-Cell Currents in Rat Portal Vein Smooth Muscle Cells

ParameterP1060 (1 µM)Aprikalim (3 µM)
Induced K+ Current (IKCO)YesYes
Rate of Onset of IKCOFasterSlower
Inhibition of Delayed Rectifier Current (ITO)YesYes
Unitary Conductance of Underlying K+ Channels10.5 pS10.5 pS
Data obtained using the voltage-clamp technique.[5]

Table 4: Comparative Effects of Various KATP Channel Openers

CompoundPrimary Target SubunitPrimary Tissue Selectivity
P1060 SUR2B/Kir6.1Vascular Smooth Muscle
PinacidilSUR2B/Kir6.1Vascular Smooth Muscle
CromakalimSUR2B/Kir6.1Vascular Smooth Muscle[6]
DiazoxideSUR1/Kir6.2Pancreatic β-cells, Vascular Smooth Muscle[7][8]
Minoxidil SulfateSUR2B/Kir6.1Vascular Smooth Muscle, Hair Follicles[9][10][11][12][13]
NicorandilSUR2B/Kir6.2Vascular Smooth Muscle, Cardiac Muscle[6][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent verification.

Isolated Tissue Bath for Vasodilation Assessment

This protocol is used to assess the vasodilatory effects of compounds on isolated blood vessel rings.

cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Tissue_Isolation Isolate Blood Vessel (e.g., Rat Aorta) Ring_Preparation Cut into Rings (2-3 mm) Tissue_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate in Krebs Solution Mounting->Equilibration Contraction Induce Contraction (e.g., with Norepinephrine) Equilibration->Contraction Compound_Addition Add Test Compound (e.g., P1060) Contraction->Compound_Addition Measurement Measure Isometric Tension Compound_Addition->Measurement Concentration_Response Construct Concentration- Response Curve Measurement->Concentration_Response EC50 Calculate EC50 Concentration_Response->EC50

Caption: Experimental workflow for isolated tissue bath assay.

Methodology:

  • Tissue Preparation: Isolate the desired blood vessel (e.g., rat aorta or portal vein) and place it in cold, oxygenated Krebs-Henseleit solution. Carefully remove surrounding connective tissue and cut the vessel into rings of 2-3 mm in width.

  • Mounting: Suspend the arterial rings between two L-shaped stainless-steel hooks in a temperature-controlled organ bath (37°C) filled with Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, induce a stable contraction with a vasoconstrictor agent (e.g., norepinephrine or KCl).

  • Compound Administration: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the test compound (e.g., P1060 or an alternative) to the organ bath.

  • Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation induced by the test compound as a percentage of the pre-contraction. Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) values.

86Rb+ Efflux Assay for K+ Channel Activity

This assay measures the efflux of 86Rb+, a surrogate for K+, from cells to assess the activity of potassium channels.[15][16][17]

cluster_loading Cell Loading cluster_efflux Efflux Measurement cluster_analysis Data Analysis Cell_Culture Culture Vascular Smooth Muscle Cells Rb_Loading Incubate with 86Rb+ Cell_Culture->Rb_Loading Washing Wash Cells to Remove Extracellular 86Rb+ Rb_Loading->Washing Stimulation Add Test Compound (e.g., P1060) Washing->Stimulation Supernatant_Collection Collect Supernatant at Time Intervals Stimulation->Supernatant_Collection Scintillation_Counting Measure 86Rb+ in Supernatant and Cell Lysate Supernatant_Collection->Scintillation_Counting Efflux_Calculation Calculate % 86Rb+ Efflux Scintillation_Counting->Efflux_Calculation

Caption: Experimental workflow for the 86Rb+ efflux assay.

Methodology:

  • Cell Culture and Loading: Culture vascular smooth muscle cells in appropriate multi-well plates. Incubate the cells with a loading buffer containing 86RbCl for a sufficient time to allow for cellular uptake.

  • Washing: After the loading period, aspirate the loading buffer and wash the cells multiple times with a non-radioactive buffer to remove extracellular 86Rb+.

  • Efflux Stimulation: Add a buffer containing the test compound (e.g., P1060) or vehicle control to the cells.

  • Sample Collection: At specified time intervals, collect the supernatant (extracellular buffer) and lyse the cells to collect the intracellular content.

  • Radioactivity Measurement: Measure the amount of 86Rb+ in the collected supernatant and the cell lysate using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of 86Rb+ efflux at each time point by dividing the radioactivity in the supernatant by the total radioactivity (supernatant + cell lysate) and multiplying by 100.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the cell membrane of a single cell, providing direct evidence of ion channel activity.[5][18][19][20][21][22]

cluster_setup Experimental Setup cluster_recording Recording Procedure cluster_analysis Data Analysis Cell_Isolation Isolate Single Vascular Smooth Muscle Cells Giga_Seal Form Gigaohm Seal with Cell Membrane Cell_Isolation->Giga_Seal Pipette_Fabrication Fabricate Glass Micropipette Pipette_Fabrication->Giga_Seal Solution_Prep Prepare Intra- and Extra-cellular Solutions Solution_Prep->Giga_Seal Whole_Cell_Config Rupture Membrane Patch (Whole-Cell Configuration) Giga_Seal->Whole_Cell_Config Current_Clamp Record Membrane Potential (Current-Clamp) Whole_Cell_Config->Current_Clamp Voltage_Clamp Record Membrane Currents (Voltage-Clamp) Whole_Cell_Config->Voltage_Clamp Compound_Application Apply Test Compound (e.g., P1060) Current_Clamp->Compound_Application Voltage_Clamp->Compound_Application Current_Voltage_Plot Construct Current-Voltage (I-V) Relationship Compound_Application->Current_Voltage_Plot Channel_Properties Analyze Channel Properties (e.g., Conductance) Current_Voltage_Plot->Channel_Properties

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Isolate single vascular smooth muscle cells from tissue using enzymatic digestion.

  • Pipette and Solutions: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ. Fill the pipette with an intracellular solution and place the cells in a bath containing an extracellular solution.

  • Giga-seal Formation: Under a microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration, which allows for electrical access to the cell's interior.

  • Recording: In voltage-clamp mode, hold the cell membrane at a specific potential and record the resulting currents. In current-clamp mode, inject a known current and record the changes in membrane potential.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound (e.g., P1060).

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on specific ion channels. Construct current-voltage (I-V) relationships to characterize the properties of the channels being modulated.

This guide provides a foundational framework for the independent verification of P1060's mechanism of action. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific experimental needs.

References

Benchmarking P 1060: A Comparative Analysis Against Gold Standard Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of P 1060, a potent potassium channel opener, against the well-established vasodilator, pinacidil, and the gold-standard calcium channel blocker, amlodipine. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and related research fields.

Executive Summary

This compound is a structural analog of pinacidil and demonstrates superior potency as a spasmolytic agent. Both this compound and pinacidil function by opening ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to membrane hyperpolarization and subsequent vasodilation. This mechanism of action offers a distinct therapeutic approach compared to other classes of antihypertensive agents, such as calcium channel blockers. This guide presents a comparative analysis of the available in vitro potency data and outlines the key experimental protocols for assessing the activity of these compounds.

Data Presentation: Comparative Vasoactive Potency

The following table summarizes the available in vitro potency data for this compound, pinacidil, and the gold-standard calcium channel blocker, amlodipine. The data highlights the comparative efficacy of these compounds in inducing vasorelaxation in isolated rat aortic tissues.

CompoundTargetAssayPotency (IC50/ED50)TissueReference
This compound KATP Channel OpenerSpasmolytic ActivityMore potent than PinacidilRat Portal Vein[1]
Pinacidil KATP Channel OpenerVasorelaxation (Serotonin-contracted)0.3 µM (ED50)Rat Aortic Strips[2]
Pinacidil KATP Channel OpenerVasodilation680 nM (EC50)Not Specified
Amlodipine L-type Calcium Channel BlockerVasorelaxation (KCl-induced)7.5 nM (IC50)Rat Aortic Rings[3]

Mechanism of Action: Signaling Pathway

This compound and pinacidil exert their vasodilatory effects by opening ATP-sensitive potassium channels (KATP) on the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle and vasodilation.

Mechanism of Action of this compound P1060 This compound / Pinacidil KATP KATP Channel P1060->KATP Opens Efflux K+ Efflux KATP->Efflux Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Influx Ca2+ Influx VGCC->Influx Mediates Ca_level ↓ Intracellular Ca2+ Influx->Ca_level Reduces Relaxation Smooth Muscle Relaxation Ca_level->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Mechanism of Action of this compound

Experimental Protocols

Vasodilation Assay using Wire Myography

This protocol is used to assess the vasodilatory properties of compounds on isolated arterial segments.

Objective: To determine the concentration-response relationship of a test compound in relaxing pre-constricted arterial rings.

Methodology:

  • Tissue Preparation: Thoracic aortas are dissected from rats and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted on two stainless-steel wires in an organ bath of a wire myograph system. The organ bath contains Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. The viability of the smooth muscle is then assessed by contracting the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Pre-constriction: After washing out the KCl and allowing the rings to return to baseline, a submaximal contraction is induced using a vasoconstrictor agent such as phenylephrine or serotonin.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound (e.g., this compound, pinacidil, or amlodipine) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. A concentration-response curve is plotted, and the EC50 or IC50 value is calculated using non-linear regression analysis.

Potassium Channel Opening Activity via Rubidium Efflux Assay

This assay is a functional measure of potassium channel opening activity.

Objective: To quantify the efflux of rubidium ions (Rb+), a surrogate for K+, from cells as an indicator of potassium channel opening.

Methodology:

  • Cell Culture and Loading: Vascular smooth muscle cells are cultured in 96-well plates. The cells are then loaded with a buffer containing rubidium chloride (RbCl) for several hours, allowing Rb+ to accumulate intracellularly.

  • Washing: The cells are washed multiple times with a physiological buffer to remove extracellular Rb+.

  • Compound Incubation: The cells are incubated with the test compound (e.g., this compound or pinacidil) at various concentrations for a defined period.

  • Sample Collection: The supernatant containing the effluxed Rb+ is collected. The remaining cells are lysed to release the intracellular Rb+.

  • Quantification: The amount of Rb+ in the supernatant and the cell lysate is quantified using atomic absorption spectroscopy.

  • Data Analysis: The percentage of Rb+ efflux is calculated for each concentration of the test compound. An EC50 value can be determined by plotting the percentage of Rb+ efflux against the compound concentration.

Electrophysiological Measurement of Potassium Channel Activity

The patch-clamp technique is the gold standard for directly measuring ion channel activity.

Objective: To record the potassium currents in single vascular smooth muscle cells in response to a test compound.

Methodology:

  • Cell Preparation: Single vascular smooth muscle cells are isolated from arterial tissue by enzymatic digestion.

  • Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The whole-cell patch-clamp configuration is then established, allowing for the measurement of the total ion current across the entire cell membrane.

  • Voltage Protocol: The cell membrane potential is held at a specific voltage, and voltage steps are applied to elicit ion currents.

  • Compound Application: The test compound is applied to the cell via the perfusion system.

  • Data Acquisition and Analysis: The resulting changes in the potassium current are recorded and analyzed to determine the effect of the compound on the channel's opening probability and conductance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for benchmarking a test compound's vasodilatory effect using wire myography.

Wire Myography Experimental Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Aorta Dissection Cleaning Cleaning & Slicing Dissection->Cleaning Mounting Mounting in Myograph Cleaning->Mounting Equilibration Equilibration Mounting->Equilibration Viability Viability Test (KCl) Equilibration->Viability PreConstriction Pre-constriction (PE) Viability->PreConstriction CRC Cumulative Addition of Test Compound PreConstriction->CRC Recording Record Relaxation CRC->Recording Plotting Plot Dose-Response Curve Recording->Plotting Calculation Calculate EC50/IC50 Plotting->Calculation

Wire Myography Workflow

References

Safety Operating Guide

Proper Disposal Procedures for Products Labeled "P 1060"

Author: BenchChem Technical Support Team. Date: December 2025

It is critically important for laboratory safety to recognize that "P 1060" is not a unique chemical identifier but a product number used by various manufacturers for distinctly different materials. Therefore, the proper disposal procedures are product-specific and depend on the chemical composition and associated hazards of the particular "this compound" being used. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for detailed guidance.

Below are the essential safety and disposal procedures for different products identified as "this compound" from various suppliers.

Summary of Disposal and Safety Information
Product IdentifierManufacturerChemical NaturePersonal Protective Equipment (PPE)Disposal Method
P1060 Sigma-AldrichNot specified in snippets, likely a chemical reagent.Eye protection, gloves. Respiratory protection not required under normal conditions.[1]Sweep up and shovel spills. Keep in suitable, closed containers for disposal. Dispose of as unused product. Do not let product enter drains.[1]
SikaEmaco-1060 Sika USAModified cement mortarProtective gloves, protective clothing, eye protection, face protection.[2]Dispose of contents/container to an appropriate hazardous waste collection point.[2] For spills, neutralize with acid and keep in suitable, closed containers for disposal.[2]
1060 Polycorp Ltd.Armorite Soft Natural RubberNot specified, physical form should preclude harmful contact.Dispose of in accordance with all local, state, and federal regulations. For spills, scoop or shovel material and return to the original container.[3]
A1060 Spectrum ChemicalAluminum SheetUse personal protective equipment. Ensure adequate ventilation.Waste must be disposed of in accordance with Federal, State, and Local regulations. Sweep up and shovel into suitable containers for disposal.[4]

Detailed Disposal and Handling Procedures

Sigma P1060

This product should be handled with standard laboratory precautions.

Experimental Protocol for Spill Cleanup:

  • Avoid dust formation.[1]

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment, including gloves and eye protection.[1]

  • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1]

  • Do not allow the product to enter drains.[1]

Disposal:

  • Dispose of the unused product and any contaminated materials in the same manner as the original substance, following institutional and local guidelines.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

SikaEmaco-1060 (Modified Cement Mortar)

This product is a modified cement mortar and requires specific handling due to its chemical nature.

Experimental Protocol for Spill Cleanup:

  • Use personal protective equipment.[2]

  • Avoid dust formation and do not breathe the dust.[2]

  • Ensure adequate ventilation.[2]

  • For containment, prevent the product from entering drains.[2]

  • Neutralize the spilled material with acid.[2]

  • Collect the neutralized material and place it in a suitable, closed container for disposal.[2]

Disposal:

  • Dispose of the contents and container at an appropriate hazardous waste collection point.[2]

  • Rinse water from cleaning should be disposed of in accordance with local and national regulations.[2]

Polycorthis compound (Armorite Soft Natural Rubber)

This product is a soft natural rubber in solid form.

Experimental Protocol for Spill Cleanup:

  • In case of a release, scoop or shovel the material.[3]

  • Return the material to its original container if possible.[3]

Disposal:

  • Waste disposal methods must be in accordance with all local, state, and federal regulations.[3]

Spectrum Chemical A1060 (Aluminum Sheet)

This product is a solid aluminum sheet.

Experimental Protocol for Spill Cleanup:

  • In the event that smaller pieces or dust are spilled:

    • Ensure adequate ventilation.[4]

    • Wear personal protective equipment.[4]

    • Sweep up and shovel the material into a suitable container for disposal.[4]

    • Thoroughly clean the contaminated surface.[4]

Disposal:

  • Waste from residues or unused products must be disposed of in accordance with Federal, State, and Local regulations.[4]

  • Empty containers should be taken for local recycling, recovery, or waste disposal.[4]

General Chemical Disposal Workflow

The following diagram illustrates a general logical workflow for handling and disposing of chemical waste in a laboratory setting.

G cluster_0 Start: Chemical Handling cluster_1 Spill Response Protocol cluster_2 Waste Disposal Protocol start Chemical in Use spill Accidental Spill Occurs start->spill No end_use Chemical Use Complete start->end_use Yes consult_sds_spill Consult SDS for Spill Protocol spill->consult_sds_spill consult_sds_disposal Consult SDS for Disposal Information end_use->consult_sds_disposal ppe Wear Appropriate PPE consult_sds_spill->ppe contain Contain & Clean Up Spill per SDS Instructions ppe->contain collect_waste Collect Waste in a Labeled, Compatible Container contain->collect_waste consult_sds_disposal->collect_waste dispose Dispose of Waste According to Institutional & Local Regulations collect_waste->dispose

Caption: General workflow for chemical spill response and disposal.

References

Navigating the Safe Handling of P 1060: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and safe handling of laboratory chemicals are paramount. The designation "P 1060" is used for several distinct chemical compounds, each with unique properties and handling requirements. This guide provides essential safety and logistical information for the substances most relevant to a laboratory setting that are identified by this product code.

Identifying Your "this compound"

The product code "this compound" can refer to at least four different chemical substances:

  • 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt: A phospholipid commonly used in biochemical and biophysical research, particularly in the formation of liposomes and model cell membranes.

  • Phenol: A common organic solvent and reagent used in various laboratory procedures, including chemical synthesis and purification.[1][2]

  • 4-Methylumbelliferyl Phosphate: A fluorogenic substrate used in enzyme assays.[3]

  • P-1060 (Potassium channel opener): A compound with CAS number 60559-94-6, investigated for its potential in cardiovascular research.[4]

It is crucial to verify the specific chemical identity of your "this compound" by checking the manufacturer's label and the corresponding Safety Data Sheet (SDS).

Essential Safety and Handling Information

The following tables summarize the critical safety information for each identified "this compound" substance.

Personal Protective Equipment (PPE)
SubstanceCAS NumberEye / Face ProtectionHand ProtectionSkin and Body ProtectionRespiratory Protection
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt 90693-88-2Safety glasses with side-shieldsChemical-resistant gloves (e.g., nitrile rubber)Laboratory coatNot required under normal use
Phenol 108-95-2Chemical safety goggles and face shieldChemical-resistant gloves (e.g., butyl rubber, neoprene)Laboratory coat, apron, and sleeves. Ensure full body coverage.Use in a chemical fume hood. If fume hood is not available, a full-face respirator with organic vapor cartridges is required.
4-Methylumbelliferyl Phosphate 3368-04-5Safety glasses with side-shields or chemical safety gogglesChemical-resistant gloves (e.g., nitrile rubber)Laboratory coatA NIOSH-approved N95 dust mask is recommended, especially when handling the powder.[2][5]
P-1060 (Potassium channel opener) 60559-94-6Safety glasses with side-shieldsChemical-resistant glovesLaboratory coatUse in a well-ventilated area. If dusts are generated, a respirator is recommended.
Handling and Storage
SubstanceHandling ProceduresStorage Conditions
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin and eyes.Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C.
Phenol Use only in a chemical fume hood. Avoid inhalation of vapor or dust. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[6] Keep containers tightly closed and protected from light and moisture.[6][7]
4-Methylumbelliferyl Phosphate Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes.Keep container tightly closed in a dry and well-ventilated place. Store in a cool place, protected from light. Recommended storage temperature: -20°C.
P-1060 (Potassium channel opener) Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.Store in a cool, dry place. Keep container tightly closed.
Disposal Considerations
SubstanceDisposal Methods
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt Dispose of in accordance with local, state, and federal regulations. This substance is not classified as hazardous.
Phenol Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[8] Do not allow to enter drains.[8]
4-Methylumbelliferyl Phosphate Dispose of in accordance with local, state, and federal regulations. It is recommended to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
P-1060 (Potassium channel opener) Dispose of in accordance with local, state, and federal regulations. The specific disposal requirements will depend on the nature and extent of the contamination.

Experimental Protocols

Detailed methodologies for experiments involving these substances are crucial for reproducible and safe research.

Protocol for the Use of 4-Methylumbelliferyl Phosphate in an Alkaline Phosphatase Assay

This protocol outlines the use of 4-Methylumbelliferyl Phosphate (4-MUP) as a fluorogenic substrate for detecting alkaline phosphatase activity.

  • Prepare a 10 mM stock solution of 4-MUP in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Prepare the assay buffer: 100 mM diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.

  • Prepare the working solution: Dilute the 4-MUP stock solution in the assay buffer to a final concentration of 100 µM.

  • Add the enzyme sample to the working solution to initiate the reaction.

  • Incubate the reaction at the desired temperature (e.g., 37°C) for a specific period.

  • Stop the reaction by adding a stop solution, such as 0.5 M NaOH.

  • Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.

Visualizing Laboratory Safety Workflows

To ensure a clear understanding of the necessary safety procedures, the following diagrams illustrate the logical flow of operations when handling hazardous chemicals in a laboratory setting.

General Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assess Risks Assess Risks Review SDS->Assess Risks Select PPE Select PPE Assess Risks->Select PPE Don PPE Don PPE Select PPE->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Handle Chemical Handle Chemical Prepare Work Area->Handle Chemical Decontaminate Work Area Decontaminate Work Area Handle Chemical->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: A high-level overview of the key stages involved in safely handling hazardous chemicals in a laboratory, from initial preparation to final disposal.

Decision Logic for Personal Protective Equipment (PPE) Selection start Identify Chemical Hazard splash Splash Hazard? start->splash inhalation Inhalation Hazard? splash->inhalation No goggles Wear Goggles/Face Shield splash->goggles Yes skin Skin Contact Hazard? inhalation->skin No fume_hood Use Fume Hood/Respirator inhalation->fume_hood Yes gloves Wear Appropriate Gloves skin->gloves Yes lab_coat Wear Lab Coat/Apron skin->lab_coat No goggles->inhalation fume_hood->skin gloves->lab_coat end Proceed with Work lab_coat->end

Caption: A flowchart illustrating the decision-making process for selecting the appropriate Personal Protective Equipment based on the identified hazards of a chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.